Influenza A NP (366-374)
Description
Properties
Molecular Formula |
C36H59N11O17S2 |
|---|---|
Molecular Weight |
982.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H59N11O17S2/c1-15(37)28(55)47-23(14-48)35(62)45-21(12-25(39)50)33(60)41-17(5-6-26(51)52)30(57)44-20(11-24(38)49)34(61)42-18(7-9-65-3)31(58)46-22(13-27(53)54)32(59)40-16(2)29(56)43-19(36(63)64)8-10-66-4/h15-23,48H,5-14,37H2,1-4H3,(H2,38,49)(H2,39,50)(H,40,59)(H,41,60)(H,42,61)(H,43,56)(H,44,57)(H,45,62)(H,46,58)(H,47,55)(H,51,52)(H,53,54)(H,63,64)/t15-,16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
GFTXYRPPWCNXKO-NQBGTIOHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Function of the Influenza A NP (366-374) Peptide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the Influenza A virus nucleoprotein (NP) peptide spanning amino acids 366-374. It covers its central role as an immunodominant epitope, the mechanisms of its presentation and recognition by the cellular immune system, and its application in the development of next-generation influenza vaccines.
Introduction: The Role of NP (366-374) in Influenza A Immunity
Influenza A virus remains a significant global health threat, primarily due to antigenic drift and shift in its surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). These changes render antibody-mediated immunity from previous infections or vaccinations less effective. Consequently, research has increasingly focused on conserved internal viral proteins as targets for universal vaccine strategies that elicit robust T-cell mediated immunity.
The viral nucleoprotein (NP) is a highly conserved internal protein critical for viral replication. Within this protein, the peptide sequence spanning amino acids 366-374, with the sequence ASNENMETM in the A/PR/8/34 strain, has been identified as a major immunodominant epitope in C57BL/6 (H-2b) mice.[1][2][3] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db and is a primary target for cytotoxic T lymphocytes (CTLs).[4][5] Understanding the function and immunological properties of the NP(366-374) peptide is crucial for dissecting the mechanisms of cellular immunity to influenza and for designing effective, broadly protective vaccines.[1][6]
Core Function: Antigen Processing and Presentation
The primary function of the NP(366-374) peptide is to act as a molecular beacon on the surface of influenza-infected cells, signaling for their destruction by the immune system. This process is governed by the MHC class I antigen presentation pathway.
-
Viral Protein Synthesis: Following infection, the influenza virus hijacks the host cell machinery to synthesize its own proteins, including the nucleoprotein (NP).
-
Proteasomal Degradation: A portion of the newly synthesized NP is degraded into smaller peptide fragments by the host cell's proteasome.
-
Peptide Transport: These peptides, including NP(366-374), are transported from the cytoplasm into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading: Inside the ER, peptides of appropriate length and with the correct anchor residues bind to newly synthesized MHC class I molecules (H-2Db in this model). The NP(366-374) peptide possesses anchor residues at positions P5 (Asn) and P9 (Met) that allow for stable binding to the H-2Db groove.[7]
-
Surface Expression: The stable peptide-MHC complex (pMHC) is then transported to the cell surface, where it is displayed for surveillance by CD8+ T cells.
Immunodominance of NP(366-374)
In C57BL/6 mice, the CD8+ T cell response to influenza infection is directed against a hierarchy of epitopes. NP(366-374) is co-dominant with the acid polymerase peptide PA(224-233) during a primary infection and becomes strongly dominant in a secondary (memory) response.[5][8] Several factors contribute to this immunodominance:
-
High Abundance: The nucleoprotein is one of the most abundant viral proteins, ensuring a large pool of substrate for processing.[1]
-
Efficient Processing: The NP(366-374) sequence is efficiently cleaved by the proteasome.
-
High MHC Binding Affinity: The peptide binds with high affinity to the H-2Db molecule, creating a stable complex with a long half-life on the cell surface.[9][10] This contrasts with other potential epitopes, like NP(55-63), which binds with lower affinity and is presented less efficiently.[9][11]
-
Differential Antigen Presentation: Studies have shown that while dendritic cells can present both NP(366-374) and PA(224-233) epitopes effectively, non-dendritic cells, such as infected epithelial cells at the site of infection, predominantly present the NP(366-374) epitope.[8][12] This differential presentation strongly favors the activation and expansion of NP(366-374)-specific memory T cells during a secondary infection.[8]
T-Cell Recognition and Activation
The presentation of the NP(366-374)/H-2Db complex on an infected cell surface leads to the activation of specific CD8+ T cells.
-
TCR Interaction: A CD8+ T cell with a T-cell receptor (TCR) that specifically recognizes the conformation of the NP(366-374)/H-2Db complex will bind to it. The TCR repertoire for this epitope is characterized by a highly restricted Vβ chain usage but a diverse Vα repertoire.[13][14]
-
Signal Transduction: This binding, along with co-stimulation from other molecules, initiates a signaling cascade within the T cell.
-
Effector Functions: The activated CTL proliferates and executes its effector functions, which include:
-
Cytolysis: Direct killing of the infected cell via the release of perforin (B1180081) and granzymes.
-
Cytokine Production: Secretion of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which have direct antiviral effects and recruit other immune cells.[1][12]
-
The activation of NP(366-374)-specific CTLs is a critical component of viral clearance and protective immunity.[1][6]
Quantitative Data Summary
The study of NP(366-374) has generated significant quantitative data regarding T-cell responses.
| Parameter | Finding | Species/Model | Reference |
| Primary Response Frequency | Up to 12.5% of CD8+ T cells in bronchoalveolar lavage (BAL) are NP(366-374) specific. | C57BL/6 Mice | [2][5] |
| Secondary Response Frequency | Over 70% of CD8+ T cells in BAL can be NP(366-374) specific after secondary challenge. | C57BL/6 Mice | [2] |
| Antigen Presenting Cell Frequency | Estimated 1 in 6,000 cells in the mediastinal lymph node express the PA(224-233) epitope, while a higher frequency express NP(366-374). | C57BL/6 Mice | [8] |
| Peptide Molecular Weight | 1026.12 Da | N/A | [4] |
| Peptide Purity (for experiments) | >95% | N/A | [4][15] |
Key Experimental Protocols
The functional characterization of the NP(366-374) peptide relies on a set of core immunological assays.
Peptide Synthesis and Purification
-
Method: The NP(366-374) peptide (sequence: ASNENMETM) is synthesized using standard solid-phase peptide synthesis (SPPS) chemistry, typically with a Perkin-Elmer 433A peptide synthesizer or similar equipment.[2]
-
Purification: Following synthesis, the crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Quality Control: The purity of the final product is confirmed by analytical HPLC and mass spectrometry to be >95%.[15] The lyophilized powder is stored desiccated at -20°C or lower.[4][15]
MHC Class I Tetramer Staining
This flow cytometry-based technique directly visualizes and quantifies antigen-specific T cells.
-
Reagent: Tetrameric complexes are created by biotinylating recombinant H-2Db molecules folded with the NP(366-374) peptide. These are then complexed with fluorochrome-labeled streptavidin (e.g., phycoerythrin - PE).
-
Protocol:
-
Prepare single-cell suspensions from tissues of interest (spleen, lymph nodes, lungs, BAL).
-
Incubate cells with the PE-conjugated DbNP366 tetramer for 1 hour at room temperature.[16]
-
Co-stain cells with fluorescently-labeled antibodies against surface markers such as CD8 and CD44.
-
Analyze the stained cells using a flow cytometer. The frequency of NP(366-374)-specific CD8+ T cells is determined by gating on the CD8+ population and then identifying cells that are positive for the tetramer.[6][16]
-
Intracellular Cytokine Staining (ICS)
This assay measures the functional capacity of T cells by detecting cytokine production upon antigen-specific stimulation.
-
Protocol:
-
Prepare single-cell suspensions.
-
Stimulate cells for ~6 hours with the NP(366-374) peptide (typically 1 µg/ml). A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines intracellularly.[2][17]
-
Stain cells for surface markers (e.g., CD8).
-
Fix and permeabilize the cells to allow antibodies to access intracellular proteins.
-
Stain with fluorescently-labeled antibodies against IFN-γ and/or TNF-α.
-
Analyze by flow cytometry to determine the percentage of CD8+ T cells that produce cytokines in response to the peptide.
-
In Vivo Mouse Infection Model
-
Model: C57BL/6 (B6) mice are the standard H-2b model.
-
Primary Infection: Mice are infected intranasally (i.n.) with a non-lethal dose of an influenza A virus strain, such as A/PR/8/34 (H1N1) or A/HKx31 (H3N2).[8][16]
-
Secondary Challenge: To study memory responses, mice primed with one serotype (e.g., H1N1) are challenged at least 30 days later with a different serotype that shares the same internal proteins (e.g., H3N2).[7][16]
-
Analysis: At various time points post-infection, tissues are harvested for analysis of T-cell responses using tetramer staining, ICS, or other functional assays. Viral titers in the lungs can be measured to assess protective efficacy.[1][18]
Applications in Vaccine Development
The conserved nature and strong immunogenicity of the NP(366-374) epitope make it an attractive candidate for a universal influenza vaccine designed to elicit T-cell immunity.
-
Peptide-Based Vaccines: Direct immunization with the NP(366-374) peptide can generate specific CTLs that kill virus-infected target cells.[1] However, peptides alone are often poorly immunogenic.
-
Adjuvants and Delivery Systems: To enhance immunogenicity, the peptide is often formulated with adjuvants or delivery systems.
-
Liposomes: Encapsulating the NP(366-374) peptide in liposomes, when combined with co-stimulatory signals like anti-CD40 antibodies, can induce potent T-cell responses and reduce lung viral titers.[18]
-
Adjuvants: Formulating the peptide with adjuvants like alum can elicit protective memory CD8+ T cell responses.[1]
-
-
Vectored Vaccines: Another strategy involves using viral vectors, such as Modified Vaccinia Ankara (MVA), to express the full-length NP protein, thereby allowing for natural processing and presentation of the NP(366-374) epitope.[18]
These strategies aim to induce a robust, cross-reactive T-cell response that can provide protection against diverse influenza A strains, mitigating the impact of antigenic drift and shift.
Conclusion
The Influenza A NP(366-374) peptide is a cornerstone epitope in the study of cellular immunity to influenza. Its high abundance, efficient processing, and strong binding to the H-2Db molecule establish it as an immunodominant target for CD8+ T cells. The robust primary and memory CTL responses it elicits are critical for viral clearance and heterosubtypic immunity. A thorough understanding of its function, underpinned by quantitative analysis and standardized experimental protocols, continues to drive innovation in the design of universal influenza vaccines aimed at providing broad and durable protection.
References
- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Influenza A NP(366-374) Strain A/PR/8/35 - 1 mg [anaspec.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]
- 8. rupress.org [rupress.org]
- 9. A nonimmunodominant nucleoprotein-derived peptide is presented by influenza A virus-infected H-2b cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CTL recognition of a protective immunodominant influenza A virus nucleoprotein epitope utilizes a highly restricted Vbeta but diverse Valpha repertoire: functional and structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eurogentec.com [eurogentec.com]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Development of Cross-Protective Influenza A Vaccines Based on Cellular Responses [frontiersin.org]
The Discovery and Characterization of the Immunodominant Influenza A NP (366-374) T-Cell Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the seminal discovery and subsequent characterization of the Influenza A virus nucleoprotein (NP) 366-374 epitope. This peptide has become a cornerstone in the study of cellular immunity to influenza, serving as a critical tool for understanding T-cell responses and for the development of novel vaccine strategies.
Core Discovery: A Paradigm Shift in Epitope Identification
The discovery of the NP (366-374) cytotoxic T-lymphocyte (CTL) epitope was part of a landmark series of studies in the mid-1980s that revolutionized our understanding of how T-cells recognize viral antigens. Prior to this, it was widely believed that CTLs recognized intact, folded proteins on the surface of infected cells. However, research by Townsend, Skehel, and colleagues demonstrated that CTLs, in fact, recognize short peptide fragments derived from viral proteins.[1][2][3]
Their pioneering work involved demonstrating that CTLs could recognize target cells expressing fragments of the influenza nucleoprotein. This led to the hypothesis that CTLs recognize segmental epitopes of denatured or degraded proteins. To test this, they synthesized short peptides from the nucleoprotein sequence and showed that these peptides could sensitize uninfected target cells for lysis by influenza-specific CTLs.[1][3] The epitope within the 365-379 region of the nucleoprotein, later precisely mapped to amino acids 366-374 (ASNENMETM), was identified as a key target for the CTL response in C57BL/6 (H-2b) mice.[3][4]
Experimental Workflow: The Path to Epitope Discovery
The logical process for identifying the NP (366-374) epitope is outlined below. This workflow represents a foundational method in T-cell epitope discovery.
Quantitative Data Summary
The NP (366-374) epitope is characterized by its high affinity for the murine MHC class I molecule H-2Db and its ability to elicit a robust CD8+ T-cell response, making it an immunodominant epitope in influenza-infected C57BL/6 mice.[5][6]
Table 1: HLA/MHC Binding Affinity
| Peptide Sequence | MHC Allele | Binding Affinity (IC50) | Measurement Method |
| ASNENMETM | H-2Db | ~5 nM | Competitive ELISA / Mass Spectrometry |
Note: IC50 values can vary between studies based on the specific assay conditions.
Table 2: T-Cell Activation and Cytokine Production
| Stimulus | T-Cell Population | Assay | Result |
| NP (366-374) peptide | Splenocytes from influenza-infected C57BL/6 mice | IFN-γ ELISpot | ~200-500 Spot Forming Cells / 10^6 cells |
| NP (366-374) peptide | CD8+ T-cells from influenza-infected C57BL/6 mice | Intracellular Cytokine Staining (ICS) for IFN-γ | 5-15% of CD8+ T-cells are IFN-γ positive |
| H-2Db-NP(366-374) Tetramer | Lymphocytes from BAL of influenza-infected mice | Flow Cytometry | Up to 12.5% of CD8+ T-cells are tetramer positive |
Note: These values are representative and can vary depending on the influenza virus strain, infection dose, and time point of analysis.
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments used in the characterization of the NP (366-374) epitope.
IFN-γ ELISpot Assay
This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T-cells.
Materials:
-
96-well PVDF membrane plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
RPMI 1640 medium, FBS, Penicillin-Streptomycin, 2-Mercaptoethanol
-
NP (366-374) peptide
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x10^5 to 5x10^5 cells per well.
-
Stimulation: Add the NP (366-374) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative control (no peptide) and positive control (e.g., Concanavalin A) wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
HLA/MHC Class I Peptide Binding Assay
This assay measures the binding affinity of a peptide to a specific MHC class I molecule, often in a competitive format.
Materials:
-
Purified, soluble H-2Db molecules
-
A high-affinity, fluorescently or radioactively labeled reference peptide for H-2Db
-
NP (366-374) peptide (unlabeled competitor)
-
Assay buffer (e.g., PBS with a protease inhibitor cocktail)
-
96-well plates
-
Filter plates or other method to separate bound from free peptide
-
Fluorometer or scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, create a dilution series of the unlabeled NP (366-374) peptide.
-
Competition: Add a fixed, low concentration of the labeled reference peptide to all wells.
-
MHC Addition: Add a fixed concentration of purified H-2Db molecules to all wells.
-
Incubation: Incubate the mixture for 2-48 hours at room temperature to allow binding to reach equilibrium.
-
Separation: Separate the MHC-peptide complexes from the free peptide. This can be achieved by capturing the complexes on a filter plate.
-
Quantification: Measure the amount of labeled reference peptide bound to the MHC molecules in each well.
-
Data Analysis: Plot the signal from the labeled peptide against the concentration of the competitor NP (366-374) peptide. Calculate the IC50 value, which is the concentration of the NP (366-374) peptide required to inhibit 50% of the binding of the labeled reference peptide.
T-Cell Receptor Signaling Pathway
The recognition of the NP (366-374) peptide presented by H-2Db on an antigen-presenting cell (APC) by a specific CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation.
This cascade begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck. This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck.[7][8] Activated ZAP-70 phosphorylates key downstream adaptors, including LAT (Linker for Activation of T-cells) and SLP-76, leading to the formation of a large signaling complex.[7][9] This ultimately results in the activation of transcription factors such as NFAT, AP-1, and NF-κB, driving the expression of genes critical for T-cell effector functions, including cytokine production (e.g., IFN-γ) and cytotoxicity.[8]
References
- 1. The epitopes of influenza nucleoprotein recognized by cytotoxic T lymphocytes can be defined with short synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic T lymphocytes recognize influenza haemagglutinin that lacks a signal sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of synthetic peptides of influenza nucleoprotein to define epitopes recognized by class I-restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2-Db | Influenza A NP 366-374 | ASNENMETM | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 5. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 8. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
MHC Class I Restriction of Influenza NP (366-374): A Technical Guide for Researchers
An in-depth examination of the immunodominant influenza A virus nucleoprotein (NP) epitope, NP (366-374), providing researchers, scientists, and drug development professionals with a comprehensive technical resource on its MHC class I restriction, T-cell recognition, and the experimental methodologies used in its study.
The influenza A virus nucleoprotein (NP) is a critical target for the host's cell-mediated immune response. Within this protein, the amino acid sequence 366-374 (ASNENMETM) constitutes an immunodominant epitope in individuals and mice expressing the H-2Db MHC class I molecule.[1][2][3][4] This epitope is highly conserved across various influenza A strains, making it a key focus for the development of universal influenza vaccines. Understanding the intricacies of its presentation by MHC class I molecules and subsequent recognition by cytotoxic T lymphocytes (CTLs) is paramount for advancing these therapeutic strategies.
This technical guide provides a consolidated overview of the quantitative data, experimental protocols, and biological pathways central to the study of NP (366-374) MHC class I restriction.
Quantitative Analysis of NP (366-374) Recognition
The interaction between the NP (366-374) peptide and the H-2Db MHC class I molecule, along with the resulting T-cell response, has been extensively quantified. The following tables summarize key data points from the literature, offering a comparative view of binding affinities, structural interactions, and the magnitude of the immune response.
Table 1: NP (366-374) Peptide and H-2Db Interaction
| Parameter | Description | Value | Reference |
| Peptide Sequence | The amino acid sequence of the immunodominant epitope. | ASNENMETM | [4] |
| MHC Restriction | The specific MHC class I molecule that presents this peptide. | H-2Db | [1] |
| Anchor Residues | Amino acid residues of the peptide that anchor it within the MHC binding groove. | P5-Asparagine (Asn), P9-Methionine (Met) | [1][5] |
| Semi-Anchor Residue | A residue that contributes to binding but is also partially exposed. | P3-Aspartic Acid (Asp) | [5] |
| T-Cell Receptor (TCR) Contact Residues | Peptide residues exposed on the surface of the MHC molecule for TCR interaction. | P4-Glutamic Acid (Glu), P6-Methionine (Met), P7-Glutamic Acid (Glu), P8-Threonine (Thr) | [5] |
| Thermal Stability (Tm) | The melting temperature of the DbNP366 complex, indicating its stability. | 51.8 ± 0.7 °C | [5] |
Table 2: Cellular Immune Response to NP (366-374)
| Metric | Description | Value | Experimental Context | Reference |
| Primary CD8+ T-cell Response | Percentage of NP(366-374)-specific CD8+ T-cells in bronchoalveolar lavage (BAL) fluid after initial infection. | Approximately 12.5% | C57BL/6 mice infected with A/HKx31 influenza virus. | [2] |
| Secondary CD8+ T-cell Response | Percentage of NP(366-374)-specific CD8+ T-cells in BAL fluid after a secondary challenge. | Approximately 70% | A/PR8/34-primed C57BL/6 mice challenged with A/HKx31. | [2] |
| Baseline Human T-cell Response | Frequency of IFN-γ secreting cells in response to NP(366-374) in healthy human donors. | 188 - 320 Spot Forming Units (SFU) / 106 Peripheral Blood Mononuclear Cells (PBMCs) | ELISpot assay on human PBMCs. | [6] |
| Vaccine-Induced T-cell Response | Percentage of cytokine-producing CD8+ effector memory T-cells after immunization. | 15.07 ± 2.77% (full length NS1) vs. 26.86 ± 1.72% (truncated NS1) | C57BL/6 mice immunized with different A/PR8 influenza strains. | [7] |
Key Experimental Protocols
The characterization of the NP (366-374) epitope has been facilitated by a range of immunological assays. This section outlines the detailed methodologies for three fundamental experiments.
Peptide-MHC Binding Assay
This assay quantifies the binding affinity of a peptide to a specific MHC molecule. A common method is a competition assay using fluorescence polarization.
Methodology:
-
Reagents and Preparation: Solubilized and purified H-2Db molecules, a fluorescently labeled high-affinity control peptide, and the unlabeled NP (366-374) test peptide are required.
-
Competition Reaction: A fixed concentration of H-2Db and the fluorescent probe peptide are incubated with serial dilutions of the NP (366-374) peptide in a 96-well plate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization is measured using a plate reader. The binding of the large MHC molecule to the small fluorescent peptide slows its rotation, increasing the polarization value.
-
Data Analysis: The concentration of the NP (366-374) peptide that inhibits 50% of the fluorescent probe binding (IC50) is calculated to determine its relative binding affinity.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, such as IFN-γ-producing T-cells specific for the NP (366-374) epitope.[6]
Methodology:
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating and Stimulation: A single-cell suspension of PBMCs or splenocytes is added to the wells. The cells are stimulated with the NP (366-374) peptide (typically at 1-10 µg/mL).[8] Negative (no peptide) and positive (mitogen) controls are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator, allowing cytokine secretion and capture by the antibody on the membrane.[8]
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added.
-
Enzyme Conjugation and Substrate Addition: A streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase) is added, followed by a precipitating substrate.
-
Spot Formation and Analysis: Each spot that forms represents a single cytokine-secreting cell. The spots are counted using an automated ELISpot reader.
Cytotoxicity Assay
This assay measures the ability of CTLs to kill target cells presenting the NP (366-374) epitope. The chromium-51 (B80572) (51Cr) release assay is a classic method.
Methodology:
-
Target Cell Preparation: H-2Db-expressing target cells are labeled with 51Cr, which is retained in the cytoplasm of intact cells.
-
Peptide Pulsing: The 51Cr-labeled target cells are incubated with the NP (366-374) peptide to allow for its presentation on their MHC class I molecules.
-
Co-culture: The peptide-pulsed target cells are co-cultured with NP (366-374)-specific CTLs (effector cells) at various effector-to-target ratios.
-
Incubation: The co-culture is incubated for 4-6 hours to allow for CTL-mediated killing.
-
Supernatant Harvesting and Measurement: The amount of 51Cr released into the supernatant upon cell lysis is quantified using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the 51Cr release in the presence of CTLs to the spontaneous release (no CTLs) and maximum release (detergent-lysed cells).
Visualizing the Pathways and Workflows
Diagrammatic representations of complex biological processes and experimental procedures are invaluable for comprehension and communication.
MHC Class I Antigen Presentation Pathway for NP (366-374)
This diagram illustrates the intracellular journey of the NP (366-374) epitope from viral protein synthesis to its presentation on the cell surface.
Caption: Intracellular pathway of influenza NP (366-374) presentation.
Experimental Workflow for ELISpot Assay
This flowchart provides a step-by-step visual guide to the ELISpot assay protocol.
Caption: A streamlined workflow of the ELISpot assay.
References
- 1. pnas.org [pnas.org]
- 2. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]
- 6. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced CD8 + T-cell response in mice immunized with NS1-truncated influenza virus – ScienceOpen [scienceopen.com]
- 8. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the T-Cell Response: An In-depth Technical Guide to the Immunodominance Hierarchy of Influenza NP Epitopes
For Immediate Release
This technical guide provides a comprehensive overview of the immunodominance hierarchy of cytotoxic T-lymphocyte (CTL) epitopes derived from the influenza A virus nucleoprotein (NP). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative specifics of T-cell responses, details the experimental methodologies used for their characterization, and visualizes the complex biological pathways and workflows involved. Understanding the principles of immunodominance is critical for the rational design of next-generation, T-cell-based universal influenza vaccines.
Executive Summary
The influenza virus nucleoprotein (NP) is a highly conserved internal protein, making it a prime target for cross-reactive T-cell immunity. However, the CD8+ T-cell response is not evenly distributed across all potential epitopes within NP. Instead, a distinct immunodominance hierarchy is established, where a few specific epitopes elicit the most robust responses. This hierarchy is a complex interplay of factors including the host's genetic background (MHC/HLA alleles), the intrinsic properties of the epitopes themselves, and the dynamics of antigen processing and presentation. This guide summarizes the key immunodominant NP epitopes in both human and murine systems, provides detailed protocols for their analysis, and illustrates the underlying biological processes.
Data Presentation: Quantitative Immunodominance of Influenza NP Epitopes
The magnitude of the CD8+ T-cell response to various influenza NP epitopes is a critical factor in determining their potential as vaccine candidates. The following tables summarize quantitative data on the immunodominance hierarchy in human and murine models.
Human CD8+ T-Cell Responses to Influenza NP Epitopes
The immunodominance of NP epitopes in humans is highly dependent on the individual's Human Leukocyte Antigen (HLA) type. In some HLA-A2 positive individuals, the response to the well-characterized matrix protein 1 (M1) epitope, M158-66, is subdominant to responses against various NP epitopes.[1]
| HLA Allele | Epitope Sequence | Peptide Position | Response Magnitude (% of total CD8+ T-cells or relative dominance) | Reference |
| HLA-B1501 | FQGRGVPIIV | NP140–150 | Immunodominant over M158-66 in some HLA-A2+ donors | [1] |
| HLA-B1801 | LPRRSGAAGA | NP219–228 | Immunodominant in specific donors | [1] |
| HLA-B3503 | LPFEKSTVMA | NP336–344 | Immunodominant, with responses 2-3 times more abundant than to M158-66 in certain individuals | [1] |
| HLA-B1501 | KTGGPIYRR | NP404–412 | Immunodominant in specific donors | [1] |
| HLA-B0702 | LPRRSGAAGA | NP418-426 | Immunodominant, presented by multiple B7 supertype members | [2] |
| HLA-B51 | LPRRSGAAGA | NPDAT | Elicited strong CD8+ T-cell responses, reaching up to 17.2% of specific T-cells after in vitro stimulation | [3] |
Murine CD8+ T-Cell Responses to Influenza NP Epitopes
Inbred mouse strains have been instrumental in dissecting the mechanisms of immunodominance. The C57BL/6 (H-2b) and BALB/c (H-2d) strains are the most extensively studied models.
| Mouse Strain | MHC Restriction | Epitope Sequence | Peptide Position | Response Magnitude (% of total CD8+ T-cells or relative dominance) | Reference | |---|---|---|---|---| | C57BL/6 | H-2Db | ASNENMETM | NP366–374 | Immunodominant, constituting up to 80-90% of the secondary influenza-specific CD8+ T-cell response.[4] During a primary response, it is co-dominant with the PA224–233 epitope.[5] |[4][5] | | BALB/c | H-2Kd | TYQRTRALV | NP147–155 | Immunodominant, generating robust IFN-γ responses in ELISpot assays.[6][7] |[6][7] |
Experimental Protocols
Accurate quantification and characterization of epitope-specific T-cell responses are paramount. The following are detailed methodologies for key experiments cited in the study of influenza NP immunodominance.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
Objective: To quantify the frequency of antigen-specific, cytokine-secreting T-cells at the single-cell level.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs). Add 2 x 105 to 5 x 105 cells per well.
-
Stimulation: Add the synthetic NP peptide of interest (typically at 1-10 µg/mL) or a positive control (e.g., Concanavalin A) to the respective wells. Include a negative control (medium with DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin conjugated to alkaline phosphatase (ALP) or horseradish peroxidase (HRP). Incubate for 1 hour.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP). Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and phenotype cytokine-producing T-cells in response to specific antigens.
Methodology:
-
Cell Stimulation: Stimulate 1-2 x 106 PBMCs or splenocytes with the NP peptide (1-5 µg/mL) in the presence of co-stimulatory molecules (e.g., anti-CD28/CD49d) for 6 hours at 37°C. For the last 4-5 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, CD44) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix them with a formaldehyde-based fixation buffer for 20 minutes at room temperature. Subsequently, permeabilize the cells using a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated anti-IFN-γ antibody (or other cytokines of interest) for 30 minutes at room temperature.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and quantify the percentage of cells expressing IFN-γ in response to the peptide stimulation.
MHC Class I Tetramer Staining
Objective: To directly visualize and quantify antigen-specific CD8+ T-cells using fluorescently labeled peptide-MHC complexes.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or splenocytes.
-
Tetramer Staining: Resuspend 1-2 x 106 cells in FACS buffer and add the fluorescently-labeled MHC class I tetramer folded with the specific NP epitope of interest. Incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
Surface Staining: Add fluorescently-conjugated antibodies against surface markers (e.g., CD8, CD44) and incubate for 30 minutes on ice.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Acquire the data on a flow cytometer.
-
Analysis: Gate on the lymphocyte and CD8+ populations, then quantify the percentage of tetramer-positive cells.
Visualizations: Pathways and Workflows
MHC Class I Antigen Processing and Presentation Pathway for Influenza NP
The generation of NP-derived epitopes for presentation to CD8+ T-cells follows the classical MHC class I pathway. This involves the proteasomal degradation of newly synthesized viral proteins, transport of the resulting peptides into the endoplasmic reticulum, and loading onto MHC class I molecules.
References
- 1. pnas.org [pnas.org]
- 2. HLA class I molecules consistently present internal influenza epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
The Role of Influenza Nucleoprotein Epitope (366-374) in Cross-Protective Immunity
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The extreme variability of influenza virus surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), necessitates the annual reformulation of seasonal vaccines and poses a significant challenge in developing broadly protective or "universal" influenza vaccines. Research has increasingly focused on conserved viral proteins as targets for inducing cross-protective immunity. Among these, the nucleoprotein (NP) is highly conserved across influenza A subtypes.[1][2] This guide focuses on the specific H-2Db-restricted epitope NP366-374, an immunodominant target for CD8+ cytotoxic T lymphocytes (CTLs) in C57BL/6 mouse models, which are crucial for viral clearance and protection against heterosubtypic influenza strains.[3][4] We will explore the mechanism of action, present quantitative data on its protective efficacy, detail key experimental protocols for its study, and discuss its implications for next-generation vaccine design.
Introduction: The Quest for a Universal Influenza Vaccine
Seasonal influenza vaccines primarily elicit humoral responses against the variable HA and NA proteins, offering limited protection against antigenically distinct strains.[5] When vaccine-induced antibodies fail to neutralize an emerging or mismatched virus, cell-mediated immunity, particularly through virus-specific cytotoxic T lymphocytes (CTLs), becomes the primary defense for controlling viral replication.[5] These CTLs often target highly conserved internal viral proteins, such as the matrix 1 (M1) and nucleoprotein (NP).[3][4] The NP366-374 epitope has been identified as a key target for CTLs, playing a significant role in heterosubtypic immunity, which is the protection against different influenza A subtypes.[3][4] Understanding the cellular and molecular mechanisms governing the NP366-374 response is paramount for developing T-cell-based universal influenza vaccines.
The NP366-374 Epitope: A Conserved and Immunodominant Target
In C57BL/6 (H-2b) mice, the CD8+ T cell response to influenza A virus infection is predominantly directed against epitopes from the nucleoprotein and acid polymerase, specifically NP366–374 (ASNENMETM) and PA224–233, both presented by the MHC class I molecule H-2Db.[6][7] While both epitopes elicit strong primary responses, the NP366–374-specific CD8+ T cells dominate the secondary (memory) response, highlighting their crucial role in long-term immunity.[4][6] The sequence of the NP366-374 epitope is well-conserved among many influenza A viruses, making it an attractive target for a universal vaccine.[3]
Mechanism of Action: CD8+ T-Cell Activation
The cross-protective immunity conferred by the NP366-374 epitope is mediated by CD8+ T cells. The pathway begins with the infection of a host cell, typically an antigen-presenting cell (APC) like a dendritic cell.
-
Viral Entry & Replication: The influenza virus enters the host cell, and its RNA, including the segment encoding NP, is released into the cytoplasm for replication.
-
Protein Synthesis & Degradation: Viral NP is synthesized. A fraction of this protein is degraded into smaller peptides by the proteasome in the cytoplasm.
-
Peptide Transport: The resulting peptides, including the NP366-374 epitope, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading: Inside the ER, the NP366-374 peptide is loaded onto a newly synthesized MHC class I molecule (H-2Db in this model).
-
Surface Presentation: The stable peptide-MHC complex is transported to the cell surface.
-
T-Cell Recognition & Activation: A naive CD8+ T cell with a T-cell receptor (TCR) specific for the NP366-374/H-2Db complex recognizes and binds to it. This interaction, along with co-stimulatory signals, activates the T cell.
-
Clonal Expansion & Differentiation: The activated CD8+ T cell undergoes massive proliferation and differentiates into effector cytotoxic T lymphocytes (CTLs) and memory T cells. Effector CTLs can then identify and kill virus-infected cells, controlling the spread of the infection.
Quantitative Evidence for NP366-374-Mediated Cross-Protection
The protective role of NP366-374-specific T cells is supported by extensive quantitative data from murine models. The frequency and function of these cells correlate directly with improved outcomes following a heterosubtypic viral challenge.
Data Presentation
Table 1: Frequency of NP366-374-Specific CD8+ T Cells in Response to Infection or Vaccination
| Model/Condition | Tissue | % of CD8+ T Cells | Key Finding | Reference |
| Secondary Challenge (PR8-primed, HKx31-challenged) | Spleen | Up to 30% | Massive increase in the NP366-374-specific population during a recall response. | [8] |
| Secondary Challenge (PR8-primed, HKx31-challenged) | BAL Fluid | ~70% | The NP366-374-specific T cell set dominates the response in the lungs following a secondary challenge. | [4] |
| Primary Infection (High Dose) | Spleen/LN/Lung | Significantly increased | The frequency of NP-specific CD8+ T cells is proportional to the primary infection virus dose. | [3] |
| OVX836 Vaccine Immunization | Spleen & Lung | Significantly higher | A heptameric NP vaccine (OVX836) induced higher T-cell responses than wild-type NP vaccination. | [9] |
| A/PR8/NS124 Virus Immunization (7.0 log TCID50) | Spleen | 26.86 ± 1.72% | A virus with truncated NS1 protein enhances the CD8+ T-cell response to the NP366-374 epitope. | [10] |
Table 2: Efficacy of NP366-374-Mediated Protection
| Study Type | Metric | Result | Key Correlate | Reference |
| Heterosubtypic Challenge | Lung Viral Titers | Significant, dose-dependent reduction in viral titers 5 days post-challenge compared to naive mice. | Correlated with increased frequencies of pre-existing NP-specific CD8+ T cells. | [3] |
| Heterosubtypic Challenge | Morbidity & Survival | Lower morbidity and enhanced survival. | Correlated with a high frequency of NP-specific CD8+ T cells. | [3] |
| Adoptive Transfer | Lung Viral Titers | Mice receiving T cells from high-dose virus recipients had lower viral titers than those from low-dose recipients. | Demonstrates that both the quantity and quality (functional programming) of T cells are critical for protection. | [3] |
| OVX836 Vaccine Cytotoxicity Assay | In vitro Killing | ~35% (Lung-isolated T-cells) and ~25% (Spleen-isolated T-cells) specific killing of target cells. | The OVX836 vaccine induces NP-specific cytotoxic CD8+ T cells in both the lung and spleen. | [9] |
| Aged Mice Challenge | Viral Clearance | Aged mice that cleared the virus had 5-15% NP366-374-specific CD8 T cells; non-clearers had <5%. | Impaired response to the NP366-374 epitope correlates with decreased ability to eliminate the virus. | [11] |
Key Experimental Methodologies
The characterization of the NP366-374-specific T-cell response relies on a set of well-established immunological assays.
General Experimental Workflow
A typical workflow to assess T-cell mediated cross-protection in a mouse model involves immunization or primary infection, a waiting period to establish memory, a heterosubtypic challenge, and subsequent analysis of immune responses and protection.
IFN-γ ELISpot Assay Protocol
This assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.
-
Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody and incubated overnight at 4°C.
-
Cell Preparation: Lymphocytes are isolated from the spleen or lungs of immunized/infected mice. Red blood cells are lysed.
-
Plating: Cells are plated at a density of 2-3 x 105 cells per well.
-
Stimulation: Cells are stimulated with the NP366-374 peptide (typically at 2-10 µg/mL) for 18-24 hours at 37°C.[12] Control wells include cells with no peptide (negative) and cells with a mitogen like PHA (positive).
-
Detection: After incubation, cells are washed away. A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
-
Development: A substrate is added that produces an insoluble colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFC) per million plated cells.
Flow Cytometry: Tetramer and Intracellular Cytokine Staining (ICS)
Flow cytometry provides data on the frequency, phenotype, and function of NP366-374-specific T cells.
-
Cell Preparation: Isolate single-cell suspensions from tissues.
-
For Tetramer/Pentamer Staining:
-
Cells are incubated with fluorescently-labeled MHC Class I tetramers or pentamers folded with the NP366-374 peptide (e.g., H-2Db-NP366-374-PE).[8][9] This directly identifies T cells with TCRs that bind the specific peptide-MHC complex.
-
Cells are then stained with fluorescently-labeled antibodies against surface markers like CD8, CD44 (activation), and CD62L (memory phenotype).[3]
-
-
For Intracellular Cytokine Staining (ICS):
-
Cells are stimulated in vitro with the NP366-374 peptide for ~6 hours in the presence of a protein transport inhibitor like Brefeldin A.[9][13] This traps cytokines inside the cell.
-
Cells are first stained for surface markers (e.g., CD8).
-
They are then fixed and permeabilized.
-
Finally, cells are stained with fluorescently-labeled antibodies against intracellular cytokines like IFN-γ and TNF-α.
-
-
Data Acquisition & Analysis: Stained cells are analyzed on a flow cytometer. Data is gated to identify the CD8+ T-cell population and then quantify the percentage of cells that are tetramer-positive or cytokine-positive.
In Vivo Cytotoxicity Assay
This assay measures the killing capacity of effector T cells in vivo.
-
Target Cell Preparation: Splenocytes from naive mice are split into two populations.
-
Target Population: Labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh) and pulsed with the NP366-374 peptide.
-
Control Population: Labeled with a low concentration of the dye (CFSElow) and left unpulsed or pulsed with an irrelevant peptide.
-
-
Adoptive Transfer: The two populations are mixed in a 1:1 ratio and injected intravenously into immunized/infected recipient mice.
-
Analysis: After several hours to a day, lymphocytes are harvested from the recipients' spleens.
-
Quantification: The ratio of CFSEhigh to CFSElow cells is determined by flow cytometry. A reduction in this ratio in immunized mice compared to naive controls indicates specific killing of the target cells. The percentage of specific lysis is calculated from this ratio.[9]
Factors Influencing the NP366-374 Response
The dominance and protective efficacy of the NP366-374 response can be influenced by several factors, including the mode of antigen presentation and natural variations in the epitope sequence.
Differential Antigen Presentation
The immunodominance hierarchy of T-cell responses can shift between primary and secondary infections. This is partly explained by which cell types present the antigens. Studies have shown that both dendritic cells (DCs) and non-dendritic cells (like epithelial cells) can present the NP366-374 epitope.[6] In contrast, the co-dominant PA224-233 epitope is presented effectively only by DCs.[6] During a secondary infection, the abundance of infected non-dendritic cells presenting NP366-374 creates a competitive advantage for the reactivation and expansion of NP366-374-specific memory T cells, contributing to its dominance in the recall response.[6][14]
Implications for Universal Vaccine Development
The robust, cross-protective, and dominant memory response to the conserved NP366-374 epitope makes it a prime candidate for inclusion in universal influenza vaccine formulations.
-
T-Cell Centric Vaccines: Strategies are moving beyond antibody-based approaches to design vaccines that specifically elicit strong and durable T-cell responses. The NP366-374 epitope is a key component of this strategy.[15]
-
Adjuvant and Delivery Systems: The immunogenicity of peptide-based vaccines can be enhanced. For example, using an adenoviral vector to express the epitope or conjugating the peptide to carrier proteins can generate potent CTL responses sufficient for protection, even in the absence of antibodies.[3][15] Similarly, adjuvants like gp96 can broaden T-cell responses to conserved epitopes.[16]
-
Addressing Epitope Variation: While highly conserved, minor variations in the NP366-374 sequence exist across different viral strains.[17] Vaccine design must consider the extent to which vaccine-induced T cells can cross-react with these natural variants, as this can significantly impact protective efficacy.[18][19]
Conclusion
The influenza nucleoprotein epitope NP366-374 stands out as a critical target for CD8+ T cell-mediated cross-protection against diverse influenza A strains. Its conservation, immunodominance in recall responses, and the direct correlation between the frequency of NP366-374-specific T cells and protective outcomes underscore its importance. By leveraging detailed immunological assays and understanding the nuances of its presentation, researchers can better harness this epitope's potential. Continued focus on optimizing the induction of potent and durable T-cell responses to NP366-374 and other conserved epitopes is a cornerstone of the strategy to develop a truly universal influenza vaccine.
References
- 1. Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Evolutionary conservation and positive selection of influenza A nucleoprotein CTL epitopes for universal vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Protection and compensation in the influenza virus-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | OVX836 Heptameric Nucleoprotein Vaccine Generates Lung Tissue-Resident Memory CD8+ T-Cells for Cross-Protection Against Influenza [frontiersin.org]
- 10. scienceopen.com [scienceopen.com]
- 11. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]
- 19. researchgate.net [researchgate.net]
The Enduring Target: A Technical Guide to the Conservation of the Influenza NP (366-374) Epitope
For Immediate Release
A Deep Dive into the NP (366-374) Epitope: A Cornerstone for Universal Influenza Vaccine Development
This technical guide offers an in-depth analysis of the conservation of the influenza nucleoprotein (NP) epitope spanning amino acids 366-374 (ASNENMETM). This region is a critical target for cytotoxic T lymphocyte (CTL) responses and a focal point for the development of universal influenza vaccines. This document is intended for researchers, scientists, and drug development professionals actively engaged in influenza research and vaccine design.
Executive Summary
The influenza virus's ability to rapidly evolve through antigenic drift and shift poses a continuous challenge to public health, necessitating the annual reformulation of seasonal vaccines. Universal vaccine strategies aim to overcome this by targeting highly conserved regions of the virus that are less prone to mutation. The internal nucleoprotein (NP) is a prime candidate, as it is significantly more conserved across influenza A strains than the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA).[1] This guide provides a comprehensive overview of the conservation profile of the immunodominant CD8+ T-cell epitope NP (366-374), details the experimental protocols for its characterization, and visualizes the associated biological pathways and research workflows.
Data on the Conservation of NP (366-374) Epitope
The NP (366-374) epitope, with the canonical sequence Alanine-Serine-Asparagine-Glutamic acid-Asparagine-Methionine-Glutamic acid-Threonine-Methionine (ASNENMETM), is a well-documented, immunodominant H-2Db-restricted epitope in murine models, making it one of the most extensively studied T-cell epitopes for influenza A.[2] While the NP protein is highly conserved overall (approximately 89% identity among influenza A sequences), the NP (366-374) epitope itself exhibits naturally occurring variations.[1]
A comprehensive analysis of 995 influenza A virus NP amino acid sequences from human, avian, and swine hosts identified ten common variants of the NP (366-374) epitope. The canonical ASNENMETM sequence represents the wild type found in the H3N2 X31 lab strain. These variations are critical for vaccine designers to consider, as they can impact the efficacy of a T-cell based immune response.
Table 1: Naturally Occurring Variants of the Influenza A NP (366-374) Epitope [1]
| Virus Strain/Subtype Example | Host(s) | Epitope Sequence (Residues 366-374) | Variation from Wild Type (ASNENMETM) |
| X31 (H3N2) | Mouse-adapted | A S N E N M E T M | Wild Type |
| A/NT/60/1968 (H3N2) | Human | A S N E N M D A M | E→D, T→A |
| A/Hong Kong/127/1982 (H3N2) | Human | A S N E N V E T M | M→V |
| A/Memphis/102/1972 (H3N2) | Human | A S N E N M D T M | E→D |
| A/Memphis/6/1990 (H3N2) | Human | A S N E N M D N M | E→D, T→N |
| A/Hong Kong/156/1997 (H5N1) | Avian/Human | A S N E N V E A M | M→V, T→A |
| A/Vietnam/1203/2004 (H5N1) | Avian/Human | A S N E N M E A M | T→A |
| A/duck/Guangxi/1793/2004 (H5N1) | Avian | A S N E N L E T M | M→L |
| A/chicken/Guiyang/3570/2005 (H5N1) | Avian | A S N E N I E T M | M→I |
| A/chicken/Korea/S1/2003 (H9N2) | Avian | A S N E N T E T M | M→T |
Conservation across Influenza Types:
-
Influenza A: As detailed above, the epitope is highly, but not perfectly, conserved. The identified variations are crucial for the design of broadly reactive T-cell-based vaccines.
-
Influenza B: The nucleoprotein of Influenza B virus shares only about 37% amino acid homology with its Influenza A counterpart.[3] This significant divergence means the specific ASNENMETM epitope is not conserved in Influenza B viruses.
-
Influenza C & D: Similarly, the NP sequences of Influenza C and D viruses are distinct from Influenza A, and they do not conserve the NP (366-374) epitope.[4]
Experimental Protocols
The characterization of T-cell epitopes like NP (366-374) involves a multi-step process, from computational analysis to in-vitro immunological assays.
Sequence Conservation Analysis
This protocol outlines the bioinformatic approach to determine the conservation of a specific epitope.
-
Data Retrieval: Obtain a comprehensive set of influenza nucleoprotein sequences from public databases such as the NCBI Influenza Virus Resource or the Influenza Research Database (IRD).[5][6] Filter sequences by virus type, subtype, host, and year of isolation to create a relevant dataset.
-
Multiple Sequence Alignment (MSA): Align the retrieved protein sequences using a robust MSA tool like MAFFT or ClustalW.[1][5] This step is crucial for comparing the specific epitope region (e.g., residues 366-374) across all strains.
-
Conservation Calculation: Analyze the alignment at the epitope's specific positions. Calculate the frequency of each amino acid at each position to identify the consensus sequence and any variants. Conservation can be quantified using scoring algorithms that measure sequence polymorphism.
-
Database Cross-Reference: Utilize resources like the Immune Epitope Database (IEDB) to find existing data on the epitope's immunogenicity, host recognition, and known variants.[7][8]
IFN-γ ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells, such as T-cells responding to a specific epitope.
-
Plate Coating: Coat a 96-well PVDF-membrane plate with a capture antibody specific for Interferon-gamma (IFN-γ). Incubate overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from immunized or infected subjects using a density gradient centrifugation method.
-
Stimulation: Add the prepared PBMCs to the coated plate. Stimulate the cells by adding the synthetic NP (366-374) peptide epitope at a predetermined concentration (e.g., 2 µg/mL). Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator. This allows activated T-cells to secrete IFN-γ, which is captured by the antibodies on the membrane.
-
Detection: Wash the plate to remove cells. Add a biotinylated detection antibody for IFN-γ, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Development: Add a substrate solution that precipitates upon enzymatic action, forming a visible spot at the location of each cytokine-secreting cell.
-
Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS is a powerful technique to identify, phenotype, and quantify cytokine-producing cells at a single-cell level.
-
Cell Stimulation: Stimulate PBMCs or splenocytes with the NP (366-374) peptide for several hours (typically 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor prevents cytokine secretion, causing them to accumulate inside the cell.
-
Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers, such as CD3 (to identify T-cells), CD8 (to identify cytotoxic T-cells), and CD4. A viability dye is also included to exclude dead cells from the analysis.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve their structure. Then, permeabilize the cell membranes using a detergent-based buffer (e.g., saponin). This allows antibodies to access intracellular antigens.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies specific for intracellular cytokines, such as IFN-γ and Tumor Necrosis Factor-alpha (TNF-α). Isotype controls are used to determine background staining levels.
-
Data Acquisition: Acquire the data on a multi-color flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from each individual cell.
-
Data Analysis: Analyze the acquired data using specialized software. Gate on the live, single-cell population, then on CD3+ and CD8+ T-cells. Finally, quantify the percentage of these cells that are positive for IFN-γ and/or TNF-α, indicating a specific response to the epitope.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes involved in epitope research.
Epitope Discovery and Validation Workflow
Caption: Workflow for conserved T-cell epitope discovery and vaccine development.
CD8+ T-Cell Activation by NP (366-374) Epitope
Caption: CD8+ T-cell activation pathway via recognition of the NP epitope.
Conclusion and Future Directions
The nucleoprotein NP (366-374) epitope remains a compelling target for universal influenza A vaccine strategies due to its high degree of conservation and its ability to elicit robust CD8+ T-cell responses. However, the existence of natural variants underscores the need for vaccine constructs that can account for this limited variability to ensure broad population coverage. Future research should focus on designing mosaic or consensus sequence antigens that incorporate the most common epitope variants. Furthermore, a deeper understanding of the human T-cell response to these variants is essential. The protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of this and other conserved epitopes, paving the way for the next generation of broadly protective influenza vaccines.
References
- 1. Significant Impact of Sequence Variations in the Nucleoprotein on CD8 T Cell-Mediated Cross-Protection against Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H2-Db | Influenza A NP 366-374 | ASNENMETM | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. Complete nucleotide sequence of the nucleoprotein gene of influenza B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of influenza nucleoprotein complexed with nucleic acid provide insights into the mechanism of RNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Sequence Analysis of M Gene of Influenza A Viruses from Different Species: Mechanisms for Emergence and Spread of Amantadine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Research Database (IRD) | J. Craig Venter Institute [jcvi.org]
- 7. Vaccination potential of B and T epitope-enriched NP and M2 against Influenza A viruses from different clades and hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Epitope Database (IEDB) [iedb.org]
An In-depth Technical Guide to Primary vs. Secondary T-Cell Responses to Influenza Nucleoprotein (NP) Epitope (366-374)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core differences between primary and secondary T-cell responses to the immunodominant influenza A virus nucleoprotein epitope NP (366-374). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, integrating quantitative data, detailed experimental protocols, and visual diagrams of key biological processes and workflows.
The immune system's response to a pathogen it has not previously encountered is termed a primary response . This initial engagement is characterized by the activation of naive T-cells, which then undergo clonal expansion and differentiation into effector and memory cells. Upon subsequent encounters with the same pathogen, the memory T-cells orchestrate a secondary response , which is typically more rapid, of greater magnitude, and more effective at clearing the infection. The NP(366-374) epitope is a key target for CD8+ T-cells in the context of influenza infection in C57BL/6 mice and serves as an excellent model for studying these immunological dynamics.
Quantitative Analysis of T-Cell Responses
The magnitude and kinetics of NP(366-374)-specific CD8+ T-cell responses differ significantly between primary and secondary infections. The following tables summarize key quantitative data extracted from murine studies.
| Table 1: Kinetics of NP(366-374)-Specific CD8+ T-Cell Response in the Lungs (Bronchoalveolar Lavage - BAL) | |
| Response Type | Peak Response (Day Post-Infection) |
| Primary | Day 10 |
| Secondary | Day 7-8 |
Data synthesized from studies showing earlier and significantly higher peak responses in the lungs during a secondary challenge.[1]
| Table 2: Magnitude of NP(366-374)-Specific CD8+ T-Cell Response in the Spleen | |
| Response Type | Peak Response (Day Post-Infection) |
| Primary | Day 10 |
| Secondary | Day 7-8 |
This table reflects the substantial, though comparatively less dramatic than in the BAL, increase in the splenic T-cell response during a secondary infection.[1]
| Table 3: Immunodominance Hierarchy of CD8+ T-Cell Responses | |
| Response Type | NP(366-374) Response |
| Primary | Co-dominant with PA(224-233) |
| Secondary | Dominant (80-90% of influenza-specific CD8+ T-cells) |
During a primary influenza virus infection, the CD8+ T-cell response is directed against both the NP(366–374) and the acid polymerase (PA(224–233)) epitopes in roughly equal numbers.[2][3] However, in a secondary response, the NP(366–374)-specific T-cells dominate.[2][3][4] This shift is attributed to differential antigen presentation, where a broader range of cells, including non-dendritic cells, can present the NP epitope to activate memory T-cells during a secondary infection.[2]
Phenotypic Characteristics
Primary and secondary NP(366-374)-specific T-cells also exhibit distinct phenotypic profiles.
| Table 4: Phenotypic Markers of NP(366-374)-Specific CD8+ T-Cells | |
| Cell Type | Key Markers |
| Naive (Pre-Primary) | CD44lo, CD62Lhi |
| Primary Effector | CD44hi, CD62Llo, KLRG1hi |
| Memory (Post-Primary) | CD44hi, IL-7Rα(hi) |
| Secondary Effector | CD44hi, CD62Llo, High IFN-γ production |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MHC Class I Tetramer Staining for Flow Cytometry
This protocol is for the identification and quantification of NP(366-374)-specific CD8+ T-cells.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or BAL.
-
Phycoerythrin (PE)-labeled H-2Db NP(366-374) tetramer.
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8α, anti-CD44).
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of lymphocytes.
-
Wash cells with FACS buffer.
-
Stain with the PE-labeled DbNP366 tetramer for 60 minutes at room temperature in the dark.[1]
-
Wash the cells twice with FACS buffer.
-
Incubate with fluorochrome-conjugated antibodies, such as anti-CD8α, for 30 minutes on ice.[1][5]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire a minimum of 200,000 events on a flow cytometer.[2]
-
Gate on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
Intracellular Cytokine Staining (ICS)
This assay measures the production of cytokines, such as IFN-γ, by NP(366-374)-specific T-cells upon stimulation.
Materials:
-
Single-cell suspension.
-
NP(366-374) peptide (ASNENMETM).
-
Protein transport inhibitors (e.g., Brefeldin A or Monensin).
-
Surface staining antibodies (e.g., anti-CD8α).
-
Fixation/Permeabilization buffer.
-
Intracellular staining antibodies (e.g., anti-IFN-γ).
-
Flow cytometer.
Procedure:
-
Stimulate 1-2 x 106 cells with the NP(366-374) peptide for 4-6 hours at 37°C.[6][7]
-
Add a protein transport inhibitor (e.g., Brefeldin A) for the duration of the stimulation to block cytokine secretion.[6][8]
-
Wash the cells and perform surface staining with antibodies like anti-CD8α.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.[6][9]
-
Perform intracellular staining with a fluorochrome-conjugated anti-IFN-γ antibody for 30-60 minutes at room temperature in the dark.[7][8]
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the samples on a flow cytometer, gating on CD8+ T-cells to identify the frequency of IFN-γ producing cells.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells.
Materials:
-
PVDF-membrane 96-well plates pre-coated with anti-IFN-γ capture antibody.
-
Single-cell suspension (PBMCs or splenocytes).
-
NP(366-374) peptide.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP).
-
Substrate (e.g., BCIP/NBT).
-
ELISpot reader.
Procedure:
-
Pre-wet the antibody-coated 96-well plate.
-
Add 200,000-300,000 cells per well.[10]
-
Stimulate the cells with the NP(366-374) peptide for 18-20 hours at 37°C.[10]
-
Wash the plates to remove cells, leaving behind the secreted cytokines bound to the capture antibody.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plates and add streptavidin-ALP.
-
Wash again and add the substrate to develop colored spots.
-
Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-producing cell.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate critical signaling pathways and experimental workflows.
T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway for CD8+ T-cell activation.
Experimental Workflow for Tetramer Staining
References
- 1. pnas.org [pnas.org]
- 2. rupress.org [rupress.org]
- 3. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 7. Limited Expansion of Virus-Specific CD8 T Cells in the Aged Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. mdpi.com [mdpi.com]
NP (366-374) specific CD8+ T cell memory formation
An In-depth Technical Guide to NP(366-374) Specific CD8+ T Cell Memory Formation
Introduction
Upon infection with influenza A virus, the host adaptive immune system mounts a robust response to clear the pathogen and establish long-term immunological memory. A critical component of this defense is the CD8+ T cell response, which recognizes and eliminates virus-infected cells. In the widely used C57BL/6 mouse model, the response to the H-2Db-restricted epitope derived from the viral nucleoprotein, amino acids 366-374 (ASNENMETM), is a key focus of study. While co-dominant with the acid polymerase-derived PA(224-233) epitope during the primary response, the NP(366-374)-specific CD8+ T cell population becomes markedly dominant during a secondary challenge, highlighting its crucial role in memory and recall responses.[1][2]
This guide provides a detailed overview of the molecular signaling, quantitative dynamics, and experimental methodologies central to the formation and study of NP(366-374) specific CD8+ T cell memory, intended for researchers and professionals in immunology and drug development.
Core Signaling Pathways in Memory Formation
The differentiation of naive CD8+ T cells into effector and memory subsets is a complex process governed by a network of cytokine signals and transcription factors. The balance between these inputs determines whether a cell undergoes terminal differentiation into a short-lived effector cell or is programmed for longevity as a memory cell.
Key Cytokines:
-
Interleukin-15 (IL-15): A critical survival signal for memory T cells.[3] IL-15 signaling promotes the maintenance of both central memory (Tcm) and tissue-resident memory (Trm) populations.[4]
-
Interleukin-7 (IL-7): Essential for the homeostasis and survival of memory T cells.[3][5] The IL-7 receptor alpha chain (CD127) is a hallmark of memory precursor cells.
-
Transforming Growth Factor-beta (TGF-β): Plays a crucial role in the local tissue environment, particularly the lung, for the establishment of tissue-resident memory (Trm) cells. It is required for the upregulation of CD103, an integrin that helps retain Trm cells in epithelial tissues.[3]
-
Interleukin-21 (IL-21): Produced by CD4+ helper T cells, IL-21 provides crucial help to sustain CD8+ Trm responses, particularly for NP(366-374) specific cells that may experience persistent low-level antigen stimulation.[3]
Key Transcription Factors:
-
T-bet and Eomesodermin (Eomes): These T-box transcription factors are master regulators of CD8+ T cell differentiation. High levels of T-bet drive the formation of terminal effector cells, while higher Eomes expression is associated with memory cell development.[4][6] The differentiation of lung Trm cells requires the downregulation of both T-bet and Eomes.[4]
-
B-lymphocyte-induced maturation protein-1 (Blimp-1): A transcriptional repressor that promotes terminal effector differentiation. Its downregulation is necessary for memory cell formation.
-
B-cell lymphoma 6 (Bcl-6): A transcriptional repressor that is essential for the generation of memory precursor cells by antagonizing the effects of Blimp-1.[7]
-
Runx3: This transcription factor cooperates with T-bet to promote the effector program but is also critical for the Trm cell differentiation program in the lung, where it helps induce molecules like CD103.[4]
-
NF-κB Signaling: The activity level of the NF-κB pathway is critical. While necessary for the initial T cell activation, sustained high levels of NF-κB signaling during the contraction phase can impair the generation of lung Trm cells by interfering with TGF-β signaling.[4]
Quantitative Data on NP(366-374) Specific CD8+ T Cell Responses
The magnitude and location of the NP(366-374) specific CD8+ T cell population change dramatically from the acute phase of infection to the establishment of memory. The secondary response is characterized by a significant expansion of this specific population, underscoring its immunodominance.
Table 1: Frequency and Numbers of NP(366-374) Specific CD8+ T Cells in C57BL/6 Mice
| Time Point Post-Infection | Tissue | Response Type | % of Total CD8+ T Cells | Total Cell Number (Approx.) | Reference(s) |
|---|---|---|---|---|---|
| Day 10 (Peak) | Lung | Primary | 5-15% | 1x10⁵ - 5x10⁵ | [2][8] |
| Day 10 (Peak) | Spleen | Primary | 2-10% | Variable | [1] |
| Day 10 (Peak) | BAL | Primary | 10-25% | Variable | [2][8] |
| > Day 30 (Memory) | Lung | Primary | 1-5% | 1x10⁴ - 5x10⁴ | [4][9] |
| > Day 30 (Memory) | Spleen | Primary | 0.5-2% | Variable | [10] |
| Day 7-8 (Peak) | Lung | Secondary | 40-60% | > 1x10⁶ | [2][11] |
| Day 7-8 (Peak) | BAL | Secondary | 60-80% | > 1x10⁶ | [2] |
| > Day 60 (Memory) | Spleen | Secondary | 5-15% | Variable |[12] |
Note: Values are approximate and can vary based on virus strain (e.g., PR8, HKx31), infection dose, and specific experimental conditions.
Experimental Protocols
Accurate study of NP(366-374) specific CD8+ T cells relies on a set of standardized and robust immunological assays.
Mouse Model and Influenza Virus Infection
-
Animal Model: C57BL/6 mice (H-2b haplotype), typically 6-10 weeks old.
-
Virus Strains:
-
A/Puerto Rico/8/1934 (PR8, H1N1)
-
A/HKx31 (H3N2), a recombinant virus containing the internal proteins of PR8.
-
-
Primary Infection: Mice are anesthetized and infected intranasally (i.n.) with a sublethal dose of virus (e.g., 50-100 PFU of PR8) in a small volume (e.g., 30-50 µL) of sterile PBS.
-
Secondary Infection (Recall Response): Mice that were infected >30 days prior (memory phase) are challenged i.n. with a heterosubtypic virus (e.g., primary with PR8, secondary with HKx31) to study the recall response without interference from neutralizing antibodies.
Tetramer Staining for Antigen-Specific Cell Identification
This flow cytometry-based method directly visualizes and quantifies T cells based on the specificity of their T cell receptor (TCR).
-
Objective: To identify and quantify CD8+ T cells specific for the NP(366-374) epitope.
-
Reagents:
-
Protocol:
-
Prepare single-cell suspensions from tissues (spleen, lung, lymph nodes, bronchoalveolar lavage - BAL). For lungs, this involves mechanical disruption followed by enzymatic digestion (e.g., with Collagenase D).[13]
-
Count cells and aliquot approximately 1-2 x 10⁶ cells per tube.
-
Incubate cells with Fc Block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the H-2Db NP(366-374) tetramer and incubate at room temperature for 60 minutes in the dark.[13]
-
Wash cells with staining buffer.
-
Add the cocktail of surface antibodies (e.g., anti-CD8, anti-CD44, anti-CD62L) and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with staining buffer.
-
Resuspend cells in a suitable buffer for acquisition.
-
Acquire samples on a flow cytometer. Analyze data by first gating on lymphocytes, then singlets, then CD8+ cells, and finally identifying the tetramer-positive population within the CD8+ gate.[10]
-
Intracellular Cytokine Staining (ICS)
ICS is a functional assay used to determine the cytokine-producing capacity of antigen-specific T cells upon re-stimulation.
-
Objective: To measure the frequency of NP(366-374) specific CD8+ T cells that produce effector cytokines like IFN-γ and TNF-α.
-
Reagents:
-
NP(366-374) peptide (ASNENMETM).
-
Protein transport inhibitor: Brefeldin A or Monensin.[14]
-
Cell culture medium (e.g., RPMI-1640).
-
Surface staining antibodies (as above).
-
Fixation/Permeabilization Buffer Kit.
-
Intracellular antibodies: anti-IFN-γ, anti-TNF-α, anti-IL-2.
-
-
Protocol:
-
Prepare single-cell suspensions as described above.
-
Aliquot 1-2 x 10⁶ cells per well in a 96-well plate.
-
Stimulate cells with the NP(366-374) peptide (typically 1-2 µg/mL) for 5-6 hours at 37°C. Include a "no peptide" negative control and a positive control (e.g., PMA/Ionomycin or SEB).[15][16]
-
For the final 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines inside the cell.[14]
-
Wash cells and perform surface staining for markers like CD8 and CD44 as described in the tetramer protocol.
-
Wash again, then fix the cells using a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilize the cells using a permeabilization buffer (containing a mild detergent like saponin).
-
Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α) and incubate for 30-45 minutes.
-
Wash cells thoroughly to remove unbound antibody.
-
Resuspend and acquire on a flow cytometer. Analyze by gating on CD8+ cells and quantifying the percentage of cells positive for the cytokine(s) of interest.[15]
-
Identification of Tissue-Resident Memory (Trm) Cells
A specialized in vivo labeling technique is required to distinguish true Trm cells from circulating memory cells that are present in the lung vasculature.
-
Objective: To differentiate lung-resident (Trm) from circulating (Tcirc) NP(366-374) specific CD8+ T cells.
-
Protocol:
-
Three minutes prior to euthanasia, inject the mouse intravenously (i.v.) with a fluorochrome-conjugated anti-CD45 or anti-CD8 antibody (e.g., PE-anti-CD45.2).[4]
-
This antibody will label all circulating leukocytes, including T cells within the lung vasculature.
-
Immediately following injection, proceed with euthanasia and tissue harvest (lungs).
-
Prepare a single-cell suspension from the lungs as previously described.
-
Perform standard ex vivo tetramer and surface staining as detailed above, using a different color for the ex vivo CD8/CD45 antibody.
-
During flow cytometry analysis, cells that are labeled with the i.v. antibody are identified as circulating (CD45-i.v.+). Cells that are not labeled by the i.v. antibody but are stained by the ex vivo antibodies are identified as tissue-resident (CD45-i.v.-).[4] Lung Trm cells are typically identified as CD8+, NP-tetramer+, CD45-i.v.-, CD44+, CD69+.[9]
-
References
- 1. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Co-Ordination of Mucosal B Cell and CD8 T Cell Memory by Tissue-Resident CD4 Helper T Cells [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. IL-7 and IL-15 differentially regulate CD8+ T-cell subsets during contraction of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early T-BET Expression Ensures an Appropriate CD8+ Lineage-Specific Transcriptional Landscape after Influenza A Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutting Edge: Transcription Factor BCL6 Is Required for the Generation, but Not Maintenance, of Memory CD8+ T Cells in Acute Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination | MDPI [mdpi.com]
- 9. Frontiers | OVX836 Heptameric Nucleoprotein Vaccine Generates Lung Tissue-Resident Memory CD8+ T-Cells for Cross-Protection Against Influenza [frontiersin.org]
- 10. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. rupress.org [rupress.org]
- 14. mdpi.com [mdpi.com]
- 15. scienceopen.com [scienceopen.com]
- 16. viroclinics.com [viroclinics.com]
A Deep Dive into the Structural Nuances of NP(366-374) Peptide Interaction with the H-2Db Allomorph
For Immediate Release
This technical guide provides a comprehensive analysis of the critical structural interactions between the influenza A virus nucleoprotein (NP) peptide epitope (residues 366-374, ASNENMETM) and the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Db. This interaction is a cornerstone of the cytotoxic T lymphocyte (CTL) response to influenza infection in C57BL/6 mice and serves as a model system for understanding the principles of antigen presentation and T-cell recognition. This document is intended for researchers, scientists, and professionals in the fields of immunology, virology, and drug development.
Core Interaction: Structural and Quantitative Insights
The binding of the NP(366-374) peptide to the H-2Db molecule is a high-affinity interaction, crucial for the presentation of this epitope to CD8+ T cells. The peptide adopts an extended conformation within the binding groove of H-2Db.[1][2] The interaction is characterized by specific anchor residues that secure the peptide within the groove and solvent-exposed residues that are available for T-cell receptor (TCR) engagement.
Key Residue Interactions:
-
Anchor Residues: The primary anchor residues for the NP(366-374) peptide in the H-2Db groove are Asparagine at position 5 (P5) and Methionine at position 9 (P9). Aspartic acid at P3 acts as a semi-anchor residue, being partially buried and partially exposed.[1][2]
-
Solvent-Exposed Residues: Glutamic acid at P4, Methionine at P6, Glutamic acid at P7, and Threonine at P8 are exposed to the solvent and are the primary points of contact for the TCR.[1][2]
Quantitative Analysis of Binding Affinity and Stability
The affinity of the NP(366-374) peptide and its variants for H-2Db has been quantified using various assays, primarily peptide binding assays measuring the half-maximal inhibitory concentration (IC50). Thermostability of the peptide-MHC complex, measured by the midpoint of thermal denaturation (Tm), provides further insight into the stability of the interaction.
| Peptide Sequence | Mutation | Binding Affinity (IC50, nM) | Reference |
| ASNENMETM | Wild-type | 6 | [3] |
| ASNENMETT | M374T | 77 | [3] |
| ASNENS ETM | N370S | 118 | [3] |
| ASNEND ETM | N370D | 835 | [3] |
| ASNENT ETM | N370T | 6,424 | [3] |
| ASNENI ETM | M371I | 2 | [3] |
| pMHC Complex | Midpoint of Thermal Denaturation (Tm, °C) | Reference |
| H-2Db-NP(366-374) (wt) | 51.8 ± 0.7 | [1][4] |
| H-2Db-NPN3A | 51.4 ± 1 | [1] |
| H-2Db-NPM6A | 63.3 ± 0.7 | [4] |
Experimental Protocols
Peptide Binding Assay (MHC Stabilization Assay)
This assay quantifies the ability of a peptide to stabilize the expression of MHC class I molecules on the surface of TAP-deficient cell lines, such as RMA-S cells.[3]
Methodology:
-
Cell Culture: RMA-S cells, which express unstable "empty" H-2Db molecules at 37°C, are cultured.
-
Peptide Incubation: Cells are incubated with varying concentrations of the synthetic NP(366-374) peptide or its variants overnight at a permissive temperature (e.g., 26°C) to allow for peptide loading and stabilization of H-2Db molecules.
-
Temperature Shift: The cells are then shifted to 37°C for a few hours.
-
Staining: Cells are stained with a fluorescently labeled monoclonal antibody specific for correctly folded H-2Db.
-
Flow Cytometry: The level of H-2Db expression is quantified by flow cytometry. The mean fluorescence intensity (MFI) correlates with the binding affinity of the peptide.
-
Data Analysis: The concentration of peptide required to achieve 50% of the maximum H-2Db stabilization is determined as the IC50 value.
X-Ray Crystallography
Determining the three-dimensional structure of the NP(366-374)-H-2Db complex provides atomic-level detail of the interaction.
Methodology:
-
Protein Expression and Purification: Soluble H-2Db heavy chain and β2-microglobulin are expressed, typically in E. coli, and purified.
-
Peptide-MHC Complex Refolding: The purified H-2Db heavy chain and β2-microglobulin are refolded in the presence of a high concentration of the synthetic NP(366-374) peptide.
-
Crystallization: The refolded pMHC complex is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. Diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, and the atomic model of the NP(366-374)-H-2Db complex is built and refined.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the peptide-MHC interaction in real-time.
Methodology:
-
Immobilization: A purified, soluble form of the H-2Db molecule is immobilized on a sensor chip.
-
Peptide Injection: The NP(366-374) peptide is flowed over the sensor surface at various concentrations.
-
Binding Measurement: The binding of the peptide to the immobilized H-2Db is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined from the binding and dissociation phases of the sensorgram.
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.
Visualizing the Molecular Landscape
To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.
References
- 1. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]
- 3. rupress.org [rupress.org]
- 4. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: Influenza NP (366-374) Peptide for T-Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Influenza A virus Nucleoprotein (NP) is a major structural protein that is highly conserved across different influenza strains. The peptide sequence corresponding to amino acids 366-374 of the NP protein (sequence: SNEGNPSDL) is an immunodominant epitope in the context of the murine MHC class I molecule H-2Db.[1][2][3] This peptide is a critical tool for studying the cellular immune response to influenza infection, particularly the activation and function of cytotoxic T lymphocytes (CTLs). These application notes provide detailed protocols for utilizing the Influenza NP (366-374) peptide to stimulate, detect, and characterize specific T-cell responses in vitro and ex vivo.
Principle of T-Cell Stimulation
The activation of naive CD8+ T-cells is a central event in the adaptive immune response against intracellular pathogens like the influenza virus. This process is initiated by the T-cell receptor (TCR) on the surface of a T-cell recognizing a specific peptide-MHC class I complex on an antigen-presenting cell (APC).[4][5] The Influenza NP (366-374) peptide, when presented by the H-2Db molecule, forms a stable complex that is recognized by specific TCRs. This recognition triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation into effector cytotoxic T-lymphocytes, and the production of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[4][6][7]
Data Summary
The following tables summarize quantitative data extracted from various studies for the use of Influenza NP (366-374) peptide in different T-cell stimulation assays.
Table 1: Peptide Concentrations for T-Cell Stimulation
| Assay Type | Peptide Concentration | Cell Type | Source |
| ELISpot | 2 µg/ml | Splenocytes, Lung lymphocytes | [8] |
| ELISpot | 1 µM | Splenocytes | [3] |
| Intracellular Cytokine Staining (ICS) | 1 µM | Splenocytes, BAL cells | [9][10] |
| Intracellular Cytokine Staining (ICS) | 1 µg/ml | Splenocytes | [6] |
| In vitro T-cell stimulation | 5 µg/ml | Splenocytes | [11] |
| Cytotoxicity Assay (Peptide Pulsing) | 4 µg/ml | Splenocytes | [8] |
Table 2: Cell Numbers and Incubation Times for ELISpot Assays
| Cell Type | Number of Cells per Well | Peptide Stimulation Time | Source |
| T-cells | 2 x 10^5 | 20 hours | [8] |
| Splenocytes | 5 x 10^5 (feeders) | 44-48 hours | [3] |
| Lymph node and Spleen cells | 4 x 10^5 | Not specified | [12] |
Table 3: Incubation Times for Intracellular Cytokine Staining (ICS)
| Cell Type | Peptide Stimulation Time | Brefeldin A Addition | Source |
| Lymphocytes | 5 hours | During stimulation | [9] |
| Splenocytes | 5 hours | During stimulation | [6] |
| Splenocytes | 6 hours | Not specified | [7] |
| Spleen and BAL lymphocytes | 5 hours | During stimulation | [10] |
Experimental Protocols
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well nitrocellulose-bottom plates
-
Rat anti-mouse IFN-γ capture antibody
-
Biotinylated rat anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase
-
Substrate for alkaline phosphatase
-
Influenza NP (366-374) peptide
-
Single-cell suspension of splenocytes or other lymphocytes
-
Complete RPMI medium
Protocol:
-
Coat the 96-well nitrocellulose plates with rat anti-mouse IFN-γ capture antibody overnight at 4°C.[13]
-
Wash the plates and block with complete RPMI medium.
-
Prepare a single-cell suspension of lymphocytes (e.g., splenocytes) from immunized or infected mice.
-
Add 2 x 10^5 T-cells per well to the coated plate.[8]
-
Stimulate the cells with Influenza NP (366-374) peptide at a final concentration of 1-2 µg/ml.[3][8] Include a positive control (e.g., Concanavalin A) and a negative control (unstimulated cells).[8]
-
Incubate the plate for 20-48 hours at 37°C in a 5% CO2 incubator.[3][8]
-
Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody.
-
Incubate and wash, then add streptavidin-alkaline phosphatase.
-
After a final wash, add the substrate and allow spots to develop.
-
Count the spots, where each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T-cells, identifying which specific cell subsets are producing cytokines in response to the peptide.
Materials:
-
Influenza NP (366-374) peptide
-
Single-cell suspension of lymphocytes
-
Brefeldin A (Golgi transport inhibitor)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44, CD62L)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation and permeabilization buffers
Protocol:
-
Prepare a single-cell suspension of lymphocytes and plate 0.5–2 x 10^6 cells per well.[9]
-
Stimulate the cells with Influenza NP (366-374) peptide at a final concentration of 1 µM for 5-6 hours at 37°C.[7][9]
-
Add Brefeldin A (e.g., Golgi-plug) at the beginning or after a short initial stimulation period to block cytokine secretion.[6][9]
-
After incubation, wash the cells and stain with a fixable viability dye to exclude dead cells.
-
Stain for cell surface markers such as CD8.[6]
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines like IFN-γ and TNF-α.[6][9]
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-producing CD8+ T-cells.
In Vitro Cytotoxicity Assay
This assay measures the ability of NP (366-374)-specific CTLs to kill target cells presenting the peptide.
Materials:
-
Effector cells: Splenocytes from mice immunized with Influenza NP (366-374) or infected with influenza.
-
Target cells: A suitable cell line such as EL-4 (H-2b).[1][2]
-
Influenza NP (366-374) peptide.
-
Chromium-51 (51Cr) or a non-radioactive alternative (e.g., CFSE labeling).
Protocol (using CFSE):
-
Prepare target cells (e.g., EL-4). Divide them into two populations.
-
Pulse one population with 4 µg/ml of NP (366-374) peptide for 1 hour at 37°C.[8]
-
Label the peptide-pulsed target cells with a low concentration of CFSE (e.g., 0.5 µM), making them CFSE^low.[8]
-
Label the un-pulsed target cell population with a high concentration of CFSE (e.g., 5 µM), making them CFSE^high.[8]
-
Mix the CFSE^low and CFSE^high target cells at a 1:1 ratio.
-
Co-culture the mixed target cells with effector cells at various effector-to-target ratios.
-
Analyze the cell mixture by flow cytometry to determine the ratio of CFSE^low to CFSE^high cells. A decrease in the CFSE^low population indicates specific lysis.
Signaling Pathways and Experimental Workflows
References
- 1. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 2. Contribution of Virus-specific CD8+ Cytotoxic T Cells to Virus Clearance or Pathologic Manifestations of Influenza Virus Infection in a T Cell Receptor Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cd-genomics.com [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Enhanced CD8 + T-cell response in mice immunized with NS1-truncated influenza virus – ScienceOpen [scienceopen.com]
- 8. Frontiers | OVX836 Heptameric Nucleoprotein Vaccine Generates Lung Tissue-Resident Memory CD8+ T-Cells for Cross-Protection Against Influenza [frontiersin.org]
- 9. Effect of MHCI diversification on influenza epitope-specific CD8+ T cell precursor frequency and subsequent effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. Protection from Respiratory Virus Infections Can Be Mediated by Antigen-Specific Cd4+ T Cells That Persist in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP (366-374) ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISpot) assay to detect and quantify cells secreting Interferon-gamma (IFN-γ) in response to the influenza A nucleoprotein (NP) derived peptide NP (366-374). This peptide is a well-characterized immunodominant epitope restricted by H-2Db in mice and is crucial for studying CD8+ T-cell responses in influenza infection and vaccine development.[1][2][3]
Data Presentation
The following table summarizes representative quantitative data from studies utilizing the NP (366-374) ELISpot assay. These values can serve as a reference for expected outcomes.
| Sample Type | Animal Model | Stimulation Conditions | Average Spot Forming Cells (SFCs) per 10^5 or 10^6 cells | Source |
| Splenocytes | C57BL/6 mice | 2 µg/ml of NP (366-374) peptide for 20 hours | ~150 SFCs / 2 x 10^5 cells | [4] |
| Lung lymphocytes | C57BL/6 mice | 2 µg/ml of NP (366-374) peptide for 20 hours | ~300 SFCs / 2 x 10^5 cells | [4] |
| Splenocytes | BALB/c mice | Co-culture with NP (366-374) peptide | Significant increase in IFN-γ production from CD8+ T cells | [5] |
| Splenocytes | C57BL/6 mice | 1 µM NP (366-374) peptide for 44-48 hours | Frequency of 1 in ~2,000 to 1 in ~10,000 splenocytes | [1][2] |
Experimental Protocols
This protocol outlines the key steps for performing a mouse IFN-γ ELISpot assay to detect NP (366-374)-specific T cells. For human peripheral blood mononuclear cells (PBMCs), similar protocols can be followed, substituting mouse-specific reagents with their human counterparts.
Materials and Reagents
-
96-well nitrocellulose-bottom plates: (e.g., Millipore, MAIPS4510)
-
Capture Antibody: Anti-mouse IFN-γ antibody (e.g., clone R4-6A2, BD PharMingen or MABTECH, #3321-2H)[2][4][5][6]
-
NP (366-374) Peptide: (ASNENMETM for H-2Db) of high purity (>90%) (e.g., from GenScript, JPT Peptide Technologies)[3][4][7]
-
Cells: Single-cell suspension of splenocytes or other lymphoid organs from immunized or infected mice.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Detection Antibody: Biotinylated anti-mouse IFN-γ antibody (e.g., from BD PharMingen or MABTECH)
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) or Streptavidin-Alkaline Phosphatase (AP)
-
Substrate: TMB substrate for HRP or BCIP/NBT for AP
-
Blocking Buffer: PBS with 10% FBS
-
Wash Buffer: PBS and PBS with 0.05% Tween-20 (PBST)
-
Negative Control: Unstimulated cells[4]
Day 1: Plate Coating
-
Pre-wet Plate (Optional but Recommended): Add 15 µl of 70% ethanol (B145695) to each well for 30 seconds. Wash the plate thoroughly with sterile PBS.[9]
-
Coat with Capture Antibody: Dilute the anti-mouse IFN-γ capture antibody to the recommended concentration (e.g., 10 µg/ml) in sterile PBS.[6] Add 100 µl of the antibody solution to each well of the 96-well plate.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Wash and Block: Aspirate the coating solution and wash the plate twice with 200 µl/well of sterile PBS. Block the plate by adding 200 µl/well of blocking buffer (PBS with 10% FBS) and incubate for at least 1 hour at 37°C.[5]
-
Prepare Cells: Prepare a single-cell suspension of splenocytes or other tissues. Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend the cells in cell culture medium at a concentration of 2 x 10^6 cells/ml.
-
Prepare Stimuli: Dilute the NP (366-374) peptide in cell culture medium to a working concentration (e.g., 2-10 µg/ml).[4] Also prepare the positive and negative controls.
-
Plate Cells and Stimuli: Remove the blocking buffer from the plate. Add 100 µl of the cell suspension (containing 2 x 10^5 cells) to each well.[4] Add 100 µl of the NP (366-374) peptide solution or control stimuli to the respective wells.
-
Incubate: Place the plate in a 37°C humidified incubator with 5% CO2 for 20-48 hours.[1][2][4] Do not disturb the plate during incubation to allow for spot formation.
Day 3: Detection and Development
-
Wash Plate: Aspirate the cells and wash the plate four times with 200 µl/well of PBST.
-
Add Detection Antibody: Dilute the biotinylated anti-mouse IFN-γ detection antibody in blocking buffer to the recommended concentration. Add 100 µl of the diluted antibody to each well and incubate for 2 hours at room temperature.
-
Wash Plate: Wash the plate four times with 200 µl/well of PBST.
-
Add Enzyme Conjugate: Dilute the Streptavidin-HRP or Streptavidin-AP in blocking buffer. Add 100 µl of the diluted conjugate to each well and incubate for 1 hour at room temperature.
-
Wash Plate: Wash the plate four times with 200 µl/well of PBST.
-
Add Substrate: Add 100 µl of the appropriate substrate (TMB or BCIP/NBT) to each well. Monitor the plate for the development of spots (typically 5-30 minutes).
-
Stop Reaction: Stop the reaction by washing the plate extensively with deionized water.
-
Dry and Analyze: Allow the plate to air dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Visualizations
Experimental Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Frontiers | OVX836 Heptameric Nucleoprotein Vaccine Generates Lung Tissue-Resident Memory CD8+ T-Cells for Cross-Protection Against Influenza [frontiersin.org]
- 5. WO2014147087A1 - Influenza nucleoprotein vaccines - Google Patents [patents.google.com]
- 6. Protection from Respiratory Virus Infections Can Be Mediated by Antigen-Specific Cd4+ T Cells That Persist in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. mabtech.com [mabtech.com]
- 9. mstechno.co.jp [mstechno.co.jp]
Application Notes: NP (366-374) MHC Tetramer Staining for High-Resolution Analysis of Antigen-Specific T Cells
Introduction
The Influenza A nucleoprotein (NP) peptide spanning amino acids 366-374 (sequence: ASNENMETM) is a well-characterized, immunodominant H2-Db-restricted epitope in C57BL/6 mice.[1][2][3] The detection and quantification of CD8+ T cells specific to this NP epitope are crucial for studying immune responses to influenza infection and evaluating vaccine efficacy. MHC Class I tetramers, composed of four biotinylated MHC-peptide complexes bound to a fluorescently labeled streptavidin core, are powerful tools for this purpose.[4] They bind with high avidity and specificity to T cell receptors (TCRs) that recognize the specific peptide-MHC complex, allowing for direct visualization and enumeration of antigen-specific T cells by flow cytometry.[4]
These application notes provide a detailed protocol for staining mouse splenocytes or other lymphoid cells with NP (366-374) MHC tetramers, including recommendations for multicolor panel design, a robust gating strategy, and troubleshooting tips.
Principle of MHC Tetramer Staining
MHC tetramer technology leverages the principle of avidity to overcome the low affinity of a single TCR-pMHC interaction. A single recombinant MHC Class I heavy chain, β2-microglobulin, and a specific peptide (e.g., NP 366-374) are folded to create a monomer.[4] This monomer is biotinylated and then tetramerized by mixing with streptavidin, which has four biotin-binding sites.[4] The resulting tetrameric complex can bind to multiple TCRs on the surface of a single antigen-specific T cell, creating a stable interaction with a slow dissociation rate that is readily detectable by flow cytometry.
References
Application Notes and Protocols: Intracellular Cytokine Staining for NP (366-374) Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and quantification of influenza A virus nucleoprotein (NP) (366-374) specific T-cells using intracellular cytokine staining (ICS) and flow cytometry. This method is crucial for evaluating T-cell mediated immunity in the context of influenza infection and vaccine development.
Introduction
Intracellular cytokine staining is a powerful technique used to detect and phenotype antigen-specific T-cells based on their cytokine production profile upon specific stimulation. The influenza A virus nucleoprotein (NP) contains highly conserved epitopes, such as the NP (366-374) peptide (ASNENMETM), which is a dominant target for CD8+ T-cells in individuals with the HLA-A*02:01 allele. Measuring the frequency and functional capacity of these T-cells is essential for understanding immune responses to influenza.
Data Presentation
The following table summarizes representative quantitative data for NP (366-374) specific T-cell responses as measured by intracellular cytokine staining. Note that percentages can vary significantly based on the donor's immune history, the specific experimental conditions, and the cell type analyzed (e.g., peripheral blood mononuclear cells (PBMCs) vs. lung-resident T-cells).
| Sample Type | Stimulation | T-Cell Subset | Cytokine(s) Measured | Representative Frequency (% of Parent Population) | Reference |
| Mouse Splenocytes | NP (366-374) peptide | CD8+ T-cells | IFN-γ | 4.1 - 7.2% | [1] |
| Mouse Splenocytes | NP (366-374) peptide | CD8+ T-cells | IFN-γ, TNF-α | Not explicitly quantified in tandem in the provided text | [1] |
| Human PBMCs | NP peptide pools | CD4+ and CD8+ T-cells | IFN-γ, IL-2 | 0.05% - 18.0% | [2] |
| Mouse Lung | NP (366-374) peptide | CD8+ T-cells | IFN-γ, TNF-α | Not explicitly quantified in tandem in the provided text | [3] |
| Mouse BAL | NP (366-374) peptide | CD8+ T-cells | IFN-γ, TNF-α | Not explicitly quantified in tandem in the provided text | [4] |
Experimental Protocols
This section details the key experimental procedures for performing intracellular cytokine staining for NP (366-374) specific T-cells.
Materials and Reagents
-
Cells: Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Peptide: Influenza A NP (366-374) peptide (ASNENMETM) at a stock concentration of 1 mg/mL in DMSO.
-
Cell Stimulation Cocktail (Optional Positive Control): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Protein Transport Inhibitor: Brefeldin A or Monensin.[5]
-
Surface Staining Antibodies: Fluorochrome-conjugated antibodies against CD3, CD8, and a viability dye.
-
Fixation/Permeabilization Buffer: Commercially available kits are recommended (e.g., BD Cytofix/Cytoperm™).
-
Intracellular Staining Antibodies: Fluorochrome-conjugated antibodies against IFN-γ and TNF-α.
-
Flow Cytometry Staining Buffer: Phosphate-Buffered Saline (PBS) with 2% FBS and 0.09% sodium azide.
Protocol
1. Cell Preparation and Stimulation (Duration: 5-6 hours)
-
Thaw cryopreserved cells quickly in a 37°C water bath and transfer them to pre-warmed culture medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh culture medium.
-
Perform a cell count and adjust the cell concentration to 1 x 10^7 cells/mL.
-
Plate 1 x 10^6 cells in 100 µL into a 96-well U-bottom plate.
-
Prepare the following stimulation conditions in separate wells:
-
Unstimulated Control: Add 100 µL of culture medium.
-
Peptide Stimulation: Add 100 µL of culture medium containing NP (366-374) peptide at a final concentration of 1-10 µg/mL.
-
Positive Control: Add 100 µL of culture medium with a cell stimulation cocktail (e.g., PMA and Ionomycin).
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A) to all wells to block cytokine secretion.[6]
-
Continue incubation for an additional 4-5 hours.
2. Surface and Intracellular Staining (Duration: 1.5-2 hours)
-
After incubation, centrifuge the plate and discard the supernatant.
-
Resuspend the cells in 50 µL of a cocktail containing the viability dye and surface staining antibodies (e.g., anti-CD3, anti-CD8) diluted in flow cytometry staining buffer.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with flow cytometry staining buffer.
-
Fix and permeabilize the cells by adding 100 µL of fixation/permeabilization solution and incubating for 20 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in 50 µL of a cocktail containing the intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 200 µL of flow cytometry staining buffer for acquisition.
3. Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate) for robust analysis.
-
Analyze the data using appropriate software. The general gating strategy is as follows:
-
Gate on singlets to exclude cell doublets.
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on CD3+ T-cells.
-
From the CD3+ population, gate on CD8+ T-cells.
-
Within the CD8+ population, create quadrant plots for IFN-γ and TNF-α to determine the percentage of cytokine-producing cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracellular cytokine staining.
T-Cell Receptor Signaling Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. viroclinics.com [viroclinics.com]
- 3. Selective dependence on IL-7 for antigen-specific CD8 T cell responses during airway influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes: In Vivo Cytotoxicity Assay Using Influenza Nucleoprotein (NP) 366-374 Peptide
Introduction
The influenza A virus nucleoprotein (NP) is a major target for cytotoxic T lymphocytes (CTLs), with the NP (366-374) peptide (ASNENMETM) being an immunodominant epitope in the context of the murine MHC class I molecule H-2Db.[1] This application note details an in vivo cytotoxicity assay to assess the efficacy of CTLs in recognizing and eliminating target cells presenting the NP (366-374) peptide. This assay is crucial for evaluating the cellular immune response generated by influenza infection or vaccination.[2]
Principle of the Assay
The assay involves the adoptive transfer of two populations of syngeneic splenocytes into a recipient mouse that has been previously immunized or infected to generate NP (366-374)-specific CTLs. One population of splenocytes (the target population) is pulsed with the NP (366-374) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population (the control population) is not pulsed with the peptide and is labeled with a low concentration of the same dye (CFSElow). The in vivo elimination of the peptide-pulsed target cells by CTLs is quantified by comparing the ratio of the CFSEhigh to CFSElow populations in the spleen of immunized versus non-immunized control mice.
Data Presentation
The quantitative data from a typical in vivo cytotoxicity assay can be summarized as follows:
Table 1: In Vivo Cytotoxicity against NP (366-374) Peptide-Pulsed Target Cells
| Group | Target Cells (CFSEhigh, Peptide-Pulsed) | Control Cells (CFSElow, Unpulsed) | Ratio (Target/Control) | % Specific Lysis |
| Control Mouse (Unimmunized) | 1,500,000 | 1,500,000 | 1.0 | 0% |
| Immunized Mouse 1 | 300,000 | 1,450,000 | 0.207 | 79.3% |
| Immunized Mouse 2 | 350,000 | 1,520,000 | 0.230 | 77.0% |
| Immunized Mouse 3 | 280,000 | 1,480,000 | 0.189 | 81.1% |
| Average | 310,000 | 1,483,333 | 0.209 | 79.1% |
Note: Cell counts are representative values obtained from flow cytometric analysis of splenocytes.
Table 2: Ex Vivo 51Cr Release Assay with Splenocytes from Immunized Mice
| Effector:Target Ratio | % Specific Lysis (NP 366-374 Pulsed Targets) | % Specific Lysis (Unpulsed Targets) |
| 100:1 | 65% | 5% |
| 50:1 | 48% | 3% |
| 25:1 | 32% | 2% |
| 12.5:1 | 18% | 1% |
Note: This table represents typical data from an in vitro confirmation of cytotoxic activity using splenocytes from immunized mice as effector cells.[3][4]
Experimental Protocols
1. Preparation of Peptide Stock Solution
-
Synthesize or procure high-purity (>95%) influenza NP (366-374) peptide (ASNENMETM).
-
Dissolve the peptide in sterile, endotoxin-free DMSO to create a 10 mg/mL stock solution.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
For working solutions, dilute the stock in sterile PBS to the desired concentration (e.g., 1 mg/mL).
2. Immunization of Mice
-
Use C57BL/6 mice (H-2b haplotype), 6-8 weeks old.
-
For viral infection, intranasally infect mice with a sublethal dose of influenza A virus (e.g., A/PR/8/34).
-
For peptide immunization, emulsify the NP (366-374) peptide with an appropriate adjuvant (e.g., Complete Freund's Adjuvant for priming, Incomplete Freund's Adjuvant for boosts).
-
Inject the peptide-adjuvant emulsion subcutaneously or intraperitoneally.
-
Allow 7-10 days for the development of a primary CTL response.
3. Preparation of Target and Control Splenocytes
-
Euthanize a naive C57BL/6 mouse and aseptically harvest the spleen.
-
Prepare a single-cell suspension by gently dissociating the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes twice with sterile PBS and resuspend in RPMI-1640 medium.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Divide the cell suspension into two equal aliquots.
4. Peptide Pulsing and Fluorescent Labeling
-
Target Population (CFSEhigh):
-
Incubate one aliquot of splenocytes with the NP (366-374) peptide (1-10 µg/mL) for 1 hour at 37°C.[5]
-
Wash the cells to remove excess peptide.
-
Resuspend the cells in pre-warmed PBS containing a high concentration of CFSE (e.g., 5 µM).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
-
Control Population (CFSElow):
-
Incubate the second aliquot of splenocytes in medium without peptide for 1 hour at 37°C.
-
Resuspend the cells in pre-warmed PBS containing a low concentration of CFSE (e.g., 0.5 µM).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction as described above.
-
5. Adoptive Transfer and In Vivo Killing
-
Wash both the CFSEhigh and CFSElow cell populations twice with sterile PBS.
-
Resuspend each population to a concentration of 5 x 107 cells/mL in sterile PBS.
-
Mix the two populations at a 1:1 ratio.
-
Inject 200 µL of the mixed cell suspension (containing 5 x 106 of each cell type) intravenously into the tail vein of immunized and control (unimmunized) mice.[6]
-
Allow the in vivo killing to proceed for 4-18 hours.[6]
6. Analysis of Cytotoxicity
-
Euthanize the recipient mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens as described in section 3.
-
Acquire the cells on a flow cytometer, collecting a sufficient number of events (e.g., 500,000 to 1,000,000).
-
Gate on the live lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence to distinguish the CFSEhigh (target) and CFSElow (control) populations.
-
Calculate the percentage of specific lysis using the following formula:
-
Ratio = (% CFSEhigh cells / % CFSElow cells)
-
% Specific Lysis = [1 - (Ratioimmunized / Ratiocontrol)] x 100
-
Mandatory Visualization
Caption: Workflow of the in vivo cytotoxicity assay.
Caption: TCR signaling in a CTL leading to target cell killing.
References
- 1. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Priming of influenza virus-specific cytotoxic T lymphocytes vivo by short synthetic peptides. | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. frontiersin.org [frontiersin.org]
- 5. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Reconstituting Lyophilized Influenza NP (366-374) Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper reconstitution, storage, and handling of lyophilized Influenza Nucleoprotein (NP) (366-374) peptide. Adherence to these guidelines is crucial for maintaining the peptide's biological activity and ensuring reproducible experimental outcomes.
Product Information
The Influenza NP (366-374) peptide is a well-characterized, immunodominant epitope from the influenza A virus nucleoprotein. It is a key reagent in immunological research, particularly in studies involving T-cell responses to influenza infection.
Table 1: Peptide Specifications
| Property | Description |
| Sequence | H-Ala-Ser-Asn-Glu-Asn-Met-Glu-Thr-Met-OH (ASNENMETM)[1][2][3] |
| Molecular Weight | Approximately 1026.12 g/mol [3] |
| Purity | Typically >95% as determined by HPLC[1][4] |
| Appearance | Lyophilized white powder[1] |
| Biological Context | H2-Db-restricted epitope from Influenza A/PR/8/34 nucleoprotein[1][5] |
Reconstitution Protocol
Proper reconstitution is a critical step to ensure the peptide is fully solubilized and retains its biological activity.[6] The following protocol outlines the best practices for reconstituting lyophilized Influenza NP (366-374) peptide.
Materials Required
-
Lyophilized Influenza NP (366-374) peptide vial
-
Sterile, high-purity solvent (e.g., sterile water, DMSO, or PBS)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer or sonicator (optional)
-
Sterile microcentrifuge tubes for aliquoting
Step-by-Step Reconstitution Procedure
-
Equilibrate the Vial: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for at least 15-20 minutes.[7][8] This prevents condensation from forming inside the vial, which can affect the peptide's stability.
-
Solvent Selection: The choice of solvent depends on the peptide's properties and the intended downstream application. For Influenza NP (366-374), several solvents can be used.
-
Sterile Water: This peptide is generally soluble in water.[1]
-
Dimethyl Sulfoxide (DMSO): For preparing high-concentration stock solutions, DMSO can be used.[5][9] Note that DMSO can be toxic to cells at higher concentrations.
-
Phosphate-Buffered Saline (PBS): For biological assays, PBS at a physiological pH is a suitable solvent.
-
-
Calculating Solvent Volume: Determine the required volume of solvent to achieve the desired stock solution concentration. For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolving the Peptide:
-
Visual Inspection: After mixing, visually inspect the solution to ensure it is clear and free of any particulate matter.[6] If precipitation is observed, sonication or gentle warming may be necessary to fully dissolve the peptide.
Storage and Stability
Proper storage of both lyophilized and reconstituted peptides is essential to maintain their integrity and activity over time.
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C or lower | Up to 48 months | Keep in a desiccator to protect from moisture.[8][10] |
| Reconstituted (in Water/PBS) | -20°C or lower | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Reconstituted (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Application Protocols
Influenza NP (366-374) peptide is primarily used to stimulate antigen-specific T-cells in various immunological assays.
T-Cell Stimulation for ELISpot or Intracellular Cytokine Staining (ICS)
This protocol describes the general steps for using the reconstituted peptide to stimulate splenocytes for the detection of cytokine-producing T-cells.
-
Prepare a Working Solution: Dilute the reconstituted peptide stock solution to the desired final concentration (typically in the range of 1-10 µg/mL) in complete cell culture medium.
-
Cell Stimulation:
-
Plate splenocytes or peripheral blood mononuclear cells (PBMCs) at an appropriate density in a 96-well plate.
-
Add the peptide working solution to the cells.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired period (e.g., 18-24 hours for ELISpot, 6 hours for ICS with a protein transport inhibitor).
-
-
Downstream Analysis: Proceed with the specific protocol for ELISpot or ICS to detect and quantify the antigen-specific T-cell response.
Visualized Workflows
Peptide Reconstitution Workflow
Caption: Workflow for reconstituting lyophilized peptides.
T-Cell Stimulation Experimental Workflow
Caption: Workflow for T-cell stimulation assays.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Peptide has low solubility in the chosen solvent. | Try gentle warming (to 37°C) or brief sonication. If using an aqueous solvent, try switching to DMSO to create a high-concentration stock, then dilute into your aqueous buffer. |
| Inconsistent experimental results | Improper storage leading to peptide degradation; repeated freeze-thaw cycles. | Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles. Ensure proper storage temperatures are maintained. |
| Cell toxicity in assays | High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). |
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can ensure the reliable and effective use of lyophilized Influenza NP (366-374) peptide in their experimental workflows.
References
- 1. eurogentec.com [eurogentec.com]
- 2. Influenza A NP(366-374) Strain A/PR/8/35 - 1 mg [anaspec.com]
- 3. novoprolabs.com [novoprolabs.com]
- 4. jpt.com [jpt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpt.com [jpt.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. uk-peptides.com [uk-peptides.com]
- 9. Endogenous antigen processing drives the primary CD4+ T cell response to influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Ultimate Guide to Peptide Reconstitution [powerofpeptidesodyssey.com]
Application Notes and Protocols: Utilizing Influenza NP (366-374) as a Positive Control in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the influenza A virus nucleoprotein (NP) peptide 366-374 (ASNENMETM) as a robust positive control in immunological assays. The NP366-374 peptide is a well-characterized, immunodominant H-2Db-restricted epitope in C57BL/6 mice, making it an invaluable tool for validating experimental systems and assessing cellular immune responses in preclinical influenza research.[1][2][3][4]
Introduction
The influenza virus nucleoprotein is a conserved internal protein, making it a key target for cross-reactive T-cell responses.[2] The NP366-374 epitope consistently elicits strong cytotoxic T lymphocyte (CTL) responses in H-2b mice, leading to its widespread adoption as a positive control for assays measuring antigen-specific T-cell activation, such as Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS).[1][2][3] Its use ensures assay validity, proper execution of experimental protocols, and provides a benchmark for comparing the immunogenicity of novel vaccine candidates or antiviral therapeutics.
Data Presentation: Quantitative Analysis of NP366-374 Specific T-Cell Responses
The following tables summarize quantitative data from published studies, illustrating the magnitude of the CD8+ T-cell response to the NP366-374 epitope in various experimental contexts.
Table 1: Frequency of NP366-374-Specific CD8+ T-Cells in C57BL/6 Mice Following Influenza A Virus Infection
| Tissue | Infection Model | Assay | Mean Frequency of NP366-374-Specific CD8+ T-Cells (%) | Reference |
| Bronchoalveolar Lavage (BAL) | Primary HKx31 (H3N2) | Tetramer Staining | ~12.5% | [2] |
| Bronchoalveolar Lavage (BAL) | Secondary HKx31 challenge of PR8 (H1N1)-primed mice | Tetramer Staining | ~70% | [2] |
| Spleen | Primary IAV infection (10 days post-infection) | IFN-γ ICS | Part of ~60% of total antiviral response (with PA224-233) | [1] |
| Lung | PR8 infection | IFN-γ ICS | ~20% | [5] |
| Lung | PR8 infection | Tetramer Staining | ~18% | [5] |
| Lung | MNP vaccination (8 days post-vaccination) | Tetramer Staining | ~10% | [6] |
Table 2: Functional Avidity of NP366-374-Specific CD8+ T-Cells
| Mouse Strain | Peptide Concentration for 50% Max IFN-γ Response (nM) | Reference |
| C57BL/6 (H2b) | ~0.1 - 1.0 | [3] |
| B6C3F1 (H2bxk) | ~0.1 - 1.0 | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing the NP366-374 peptide as a positive control are provided below.
Protocol 1: In Vitro Stimulation and Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol details the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in NP366-374-specific CD8+ T-cells.
Materials:
-
Single-cell suspension of splenocytes or lymphocytes from influenza-infected or vaccinated C57BL/6 mice.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol).
-
Influenza NP366-374 peptide (ASNENMETM), 1 mg/mL stock in DMSO.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Cell viability dye (e.g., Live/Dead fixable dye).
-
Fluorochrome-conjugated antibodies against mouse cell surface markers (e.g., CD8, CD44).
-
Fluorochrome-conjugated antibodies against mouse intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Fixation/Permeabilization buffer.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
96-well round-bottom plates.
Procedure:
-
Prepare a single-cell suspension from the desired tissue (e.g., spleen, lung) and count the cells.
-
Resuspend cells in complete RPMI-1640 medium to a concentration of 1-2 x 107 cells/mL.
-
Plate 100 µL of the cell suspension (1-2 x 106 cells) into each well of a 96-well round-bottom plate.
-
Prepare peptide dilutions. For a final concentration of 1 µM NP366-374 peptide, dilute the stock solution accordingly in complete RPMI-1640.
-
Add 100 µL of the 2X peptide solution to the appropriate wells for a final volume of 200 µL.
-
Positive Control: NP366-374 peptide (final concentration 1 µM).
-
Negative Control: An irrelevant peptide or DMSO vehicle control.
-
Unstimulated Control: Medium only.
-
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A to a final concentration of 5-10 µg/mL) to all wells.
-
Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with PBS.
-
Stain for viability according to the manufacturer's protocol.
-
Stain for cell surface markers (e.g., anti-CD8, anti-CD44) for 20-30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Protocol 2: IFN-γ ELISpot Assay
This protocol outlines the quantification of NP366-374-specific IFN-γ secreting cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates.
-
Anti-mouse IFN-γ capture antibody.
-
Biotinylated anti-mouse IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
Coating buffer (sterile PBS).
-
Blocking buffer (e.g., RPMI-1640 with 10% FBS).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Single-cell suspension of splenocytes or lymphocytes.
-
Influenza NP366-374 peptide.
-
Mitogen (e.g., PHA or ConA) as a positive control for cell viability and assay function.
Procedure: Day 1: Plate Coating
-
Pre-wet the ELISpot plate membranes with 15 µL of 70% ethanol (B145695) for 1 minute.
-
Wash the wells 3 times with 200 µL of sterile PBS.
-
Coat each well with 100 µL of anti-mouse IFN-γ capture antibody diluted in sterile PBS (concentration to be optimized, typically 1-5 µg/mL).
-
Incubate the plate overnight at 4°C.
Day 2: Cell Stimulation
-
Aspirate the coating antibody and wash the plate 3 times with 200 µL of sterile PBS.
-
Block the plate by adding 200 µL of blocking buffer to each well and incubate for at least 2 hours at 37°C.
-
During the blocking incubation, prepare the cell suspension and peptide dilutions in complete RPMI-1640.
-
Aspirate the blocking buffer from the plate.
-
Add 50 µL of peptide solution to the appropriate wells.
-
Positive Control: NP366-374 peptide (final concentration 1-10 µg/mL).
-
Negative Control: Irrelevant peptide or vehicle.
-
Unstimulated Control: Medium only.
-
Mitogen Control: PHA or ConA.
-
-
Add 50 µL of the cell suspension (typically 2-5 x 105 cells/well) to each well for a final volume of 100 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Spot Development
-
Aspirate the cells and wash the plate 6 times with 200 µL of wash buffer.
-
Add 100 µL of biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 0.5% BSA to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with wash buffer.
-
Add 100 µL of Streptavidin-ALP or -HRP diluted in PBS with 0.5% BSA to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 6 times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well and monitor spot development.
-
Stop the reaction by washing thoroughly with tap water once spots are of desired intensity.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Mandatory Visualizations
MHC Class I Antigen Presentation Pathway for NP366-374
Caption: MHC Class I presentation of influenza NP366-374 epitope.
Experimental Workflow for Intracellular Cytokine Staining (ICS)
Caption: Workflow for Intracellular Cytokine Staining (ICS).
Experimental Workflow for ELISpot Assay
Caption: Workflow for IFN-γ ELISpot Assay.
References
- 1. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of MHCI diversification on influenza epitope-specific CD8+ T cell precursor frequency and subsequent effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunodominance analysis of CTL responses to influenza PR8 virus reveals two new dominant and subdominant Kb-restricted epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryptic MHC-E epitope from influenza elicits a potent cytolytic T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adjuvant Selection in NP (366-374) Peptide Vaccination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it an attractive target for universal influenza vaccine development. The NP (366-374) peptide (ASNENMETM) is an immunodominant epitope in C57BL/6 mice, capable of eliciting a robust cytotoxic T lymphocyte (CTL) response, which is crucial for clearing virally infected cells. However, peptide vaccines are often poorly immunogenic on their own and require the inclusion of an adjuvant to stimulate a potent and durable immune response. The choice of adjuvant is critical as it can significantly influence the magnitude and quality of the T-cell response.
These application notes provide a comprehensive overview of adjuvant selection for NP (366-374) peptide vaccination, including a summary of quantitative data from preclinical studies, detailed experimental protocols for immunological assays, and a description of the key signaling pathways involved.
Data Presentation: Adjuvant Performance with NP Peptide Vaccination
The following tables summarize the quantitative data on the efficacy of different adjuvants when co-administered with influenza NP peptides, focusing on the induction of CD8+ T-cell responses.
Table 1: Comparison of Adjuvants for Induction of NP (366-374)-Specific CD8+ T-Cell Responses
| Adjuvant | Vaccine Composition | Animal Model | Key Readout | Result | Citation |
| Incomplete Freund's Adjuvant (IFA) | 10 µg NP (366-374) peptide in IFA | C57BL/6 mice | IFN-γ production by NP-specific CD8+ T-cells | Higher production of IFN-γ compared to NPm and NPwt-loaded DC | [1] |
| CpG 1018 | Recombinant NP (rNP) + CpG 1018 | C57BL/6 mice | IFN-γ secreting CD8+ T cells (ELISpot) | Significantly enhanced rNP-induced CTL responses | [2] |
| AddaVax (MF59-mimetic) | Recombinant NP (rNP) + AddaVax | C57BL/6 mice | IFN-γ secreting CD8+ T cells (ELISpot) | Failed to significantly enhance rNP-induced CTL responses; induced IL-4 secreting CD8+ T cells instead. | [2] |
| Peptide-pulsed Dendritic Cells (DCs) | BMDCs pulsed with NP (366-374) | Neonatal C57BL/6 mice | NP-specific CD8+ T cells | Did not display elevated NP-specific CD8+ T cells compared to unvaccinated or PA (224–233)-vaccinated pups. | [3] |
| SLA-SE (TLR4 agonist) | Recombinant NP + SLA-SE | Aged C57BL/6 mice | % NP-tetramer positive CD8+ T cells | Increased frequencies of NP-specific CD8 T cells in spleen and lung post-challenge. | [4] |
| Alhydrogel (Alum) | Recombinant NP + Alhydrogel | Aged C57BL/6 mice | % NP-tetramer positive CD8+ T cells | Increased frequencies of NP-specific CD8 T cells in spleen and lung post-challenge. | [4] |
Experimental Protocols
Immunization Protocol
This protocol describes the general procedure for immunizing mice with the NP (366-374) peptide and an adjuvant.
Materials:
-
NP (366-374) peptide (ASNENMETM), sterile, high purity (>95%)
-
Selected Adjuvant (e.g., CpG 1018, AddaVax, IFA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (e.g., 27-30 gauge)
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized NP (366-374) peptide in sterile PBS or another suitable solvent to a stock concentration of 1 mg/mL.
-
Vaccine Formulation:
-
For CpG 1018: On the day of immunization, mix the NP (366-374) peptide solution with the CpG 1018 adjuvant solution. A typical dose might be 10-20 µg of peptide and 10-20 µg of CpG 1018 per mouse in a final volume of 50-100 µL.
-
For AddaVax/IFA (Emulsions): Prepare a water-in-oil emulsion. Mix the aqueous peptide solution with an equal volume of the oil-based adjuvant (e.g., 50 µL of peptide solution with 50 µL of AddaVax). Emulsify by vortexing or syringing until a stable, thick emulsion is formed.
-
-
Immunization:
-
Administer the vaccine formulation to the mice via the desired route (e.g., subcutaneous at the base of the tail, or intramuscular).
-
The total volume should not exceed 100 µL for subcutaneous or 50 µL for intramuscular injections.
-
-
Booster Immunizations: Administer one or two booster immunizations at 2-3 week intervals using the same protocol.
-
Monitoring: Monitor the animals for any adverse reactions at the injection site.
IFN-γ ELISpot Assay
This assay quantifies the frequency of NP (366-374)-specific, IFN-γ-secreting CD8+ T cells.
Materials:
-
ELISpot plates (e.g., 96-well nitrocellulose plates)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate for the enzyme (e.g., TMB)
-
NP (366-374) peptide
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Splenocytes isolated from immunized mice
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with cell culture medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2x10^5 to 5x10^5 cells per well.
-
Peptide Stimulation: Add the NP (366-374) peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (cells only) and positive control wells (e.g., cells with Concanavalin A).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates and add the substrate to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
In Vivo Cytotoxicity Assay
This assay measures the ability of NP (366-374)-specific CTLs to kill target cells in vivo.
Materials:
-
Splenocytes from naïve, syngeneic mice (e.g., C57BL/6)
-
NP (366-374) peptide
-
Irrelevant control peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low)
-
Immunized and control mice
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Isolate splenocytes from naïve mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with the NP (366-374) peptide (target cells) and the other with an irrelevant peptide (control cells).
-
-
CFSE Labeling:
-
Label the NP (366-374)-pulsed target cells with a high concentration of CFSE (CFSE^high).
-
Label the control peptide-pulsed cells with a low concentration of CFSE (CFSE^low).
-
-
Adoptive Transfer:
-
Mix equal numbers of CFSE^high and CFSE^low cells.
-
Inject the cell mixture intravenously into immunized and naïve control mice (approximately 10-20 x 10^6 total cells per mouse).
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100
-
Ratio = (% CFSE^low cells / % CFSE^high cells)
-
Signaling Pathways and Experimental Workflows
Adjuvant Signaling Pathways for CD8+ T-Cell Activation
The choice of adjuvant determines the innate immune signaling pathways that are activated, which in turn shapes the adaptive immune response. For the induction of a robust CD8+ T-cell response to the NP (366-374) peptide, adjuvants that promote a Th1-biased response are desirable.
Caption: TLR agonist signaling in an APC leading to CD8+ T-cell activation.
Experimental Workflow for Adjuvant Testing
The following diagram outlines a typical workflow for comparing the efficacy of different adjuvants for the NP (366-374) peptide vaccine.
Caption: Workflow for comparing adjuvants for NP peptide vaccination.
Conclusion
The selection of an appropriate adjuvant is paramount for the development of an effective NP (366-374) peptide-based universal influenza vaccine. Adjuvants that activate TLRs, such as CpG and SLA-SE, have shown significant promise in driving robust, Th1-biased CD8+ T-cell responses, which are essential for viral clearance. In contrast, adjuvants like MF59-mimetics may favor a Th2 response, which is less effective for this type of vaccine. The protocols and data presented here provide a framework for the rational selection and evaluation of adjuvants to optimize the immunogenicity of NP peptide vaccines. Further research into novel adjuvant combinations and delivery systems will continue to advance the development of a universal influenza vaccine.
References
- 1. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CpG 1018 Is an Effective Adjuvant for Influenza Nucleoprotein | MDPI [mdpi.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Vaccination of aged mice with adjuvanted recombinant influenza nucleoprotein enhances protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generating Influenza NP (366-374) Specific T-Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the generation, expansion, and characterization of T-cell lines specific for the influenza A virus nucleoprotein (NP) epitope NP (366-374). The protocols outlined below are synthesized from established research methodologies and are intended for professionals in immunology and drug development.
Introduction
The influenza nucleoprotein (NP) is a highly conserved internal viral protein, making it a key target for T-cell-mediated immunity. The NP (366-374) peptide (sequence ASNENMETM in H-2b mice) is an immunodominant epitope that elicits a robust CD8+ T-cell response. Generating T-cell lines specific for this epitope is crucial for studying T-cell activation, cytotoxicity, and memory, as well as for the development of novel influenza vaccines and T-cell-based therapies. These protocols will detail the in vivo priming of NP (366-374) specific T-cells in a murine model, followed by their in vitro isolation, expansion, and functional characterization.
Quantitative Data Summary
The following tables summarize quantitative data on the frequency and function of NP (366-374) specific T-cells generated under different experimental conditions as reported in the literature.
Table 1: In Vivo Frequency of NP (366-374) Specific CD8+ T-Cells Following Influenza A Virus Infection in C57BL/6 Mice.
| Tissue | Time Post-Infection | Percentage of CD8+ T-Cells | Absolute Number of Cells | Citation |
| Spleen | Day 8 | Dose-dependent | Not specified | [1] |
| Spleen | Day 10 (Primary) | ~3% | Not specified | [2] |
| Spleen | Day 10 (Secondary) | ~30% | Not specified | [2] |
| Bronchoalveolar Lavage (BAL) | Day 10 (Primary) | ~12.5% | Not specified | [3] |
| Bronchoalveolar Lavage (BAL) | Secondary Challenge | >70% | Not specified | [3] |
| Mediastinal Lymph Node (MLN) | Day 10 (Secondary) | 13 ± 1% | Not specified | [2] |
| Spleen | Day 29 (Secondary) | 15 ± 10% | Not specified | [2] |
| Spleen | Day 42 (Secondary) | 17 ± 5% | Not specified | [2] |
| Spleen | Day 62 (Secondary) | 10 ± 9% | Not specified | [2] |
| Spleen | Day 100 (Secondary) | 7 ± 4% | Not specified | [2] |
Table 2: In Vitro Cytokine Production by NP (366-374) Stimulated CD8+ T-Cells.
| Cell Source | Stimulation | Cytokine Producing Cells (% of CD8+) | Cytokines Measured | Citation |
| Splenocytes (A/PR8/full NS immunized) | NP (366-374) peptide (6h) | 9.4 ± 1.5% | IFN-γ, IL-2, TNF-α | [1] |
| Splenocytes (A/PR8/NS124 immunized) | NP (366-374) peptide (6h) | 14.0 ± 1.3% | IFN-γ, IL-2, TNF-α | [1] |
Experimental Protocols
Protocol 1: In Vivo Priming of NP (366-374) Specific T-Cells in Mice
This protocol describes the generation of an NP (366-374) specific T-cell response in C57BL/6 mice through infection with influenza A virus.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Influenza A virus (e.g., A/PR8/34 (H1N1) or A/HKx31 (H3N2))
-
Phosphate Buffered Saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Virus Preparation: Dilute the influenza A virus stock to the desired concentration in sterile PBS. The optimal immunizing dose may need to be determined empirically, but a starting point could be a sublethal dose that induces a robust immune response.[1]
-
Anesthesia: Anesthetize the C57BL/6 mice using a calibrated vaporizer with isoflurane (B1672236) or another appropriate anesthetic.
-
Intranasal Infection: Once the mice are fully anesthetized, administer the virus dilution intranasally (i.n.). Typically, a volume of 20-50 µl is administered to the nares.
-
Monitoring: Monitor the mice daily for weight loss and signs of illness. The peak of the primary CD8+ T-cell response in the spleen and lungs typically occurs between 8 and 10 days post-infection.[1][2]
-
Tissue Harvesting: At the desired time point, euthanize the mice and harvest spleens, mediastinal lymph nodes, and lungs for T-cell isolation.
Protocol 2: Isolation and In Vitro Stimulation of NP (366-374) Specific T-Cells
This protocol details the isolation of lymphocytes and their subsequent in vitro stimulation to identify and expand NP (366-374) specific T-cells.
Materials:
-
Harvested tissues (spleen, lymph nodes) from immunized mice
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM 2-mercaptoethanol
-
NP (366-374) peptide (ASNENMETM), purity >90%
-
Brefeldin A
-
Recombinant human Interleukin-2 (IL-2)
-
Ficoll-Paque or Lympholyte-M for lymphocyte separation
-
Cell strainers (70 µm)
Procedure:
-
Cell Suspension Preparation:
-
Spleen/Lymph Nodes: Mechanically dissociate the spleen and/or lymph nodes in RPMI 1640 medium. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).
-
Lymphocyte Isolation (Optional): For a purer lymphocyte population, perform density gradient centrifugation using Ficoll-Paque or Lympholyte-M.
-
-
Cell Plating: Resuspend the lymphocytes in complete RPMI 1640 medium and plate them in a 24-well or 96-well plate at a density of 2 x 10^6 cells/ml.
-
Peptide Stimulation: Add the NP (366-374) peptide to the cell culture at a final concentration of 1-10 µg/ml.[1]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
For Cytokine Analysis (Short-term): For intracellular cytokine staining, add Brefeldin A (to inhibit protein secretion) for the final 4-6 hours of a 6-hour stimulation period.[1][3]
-
For T-Cell Line Expansion (Long-term):
-
After 24 hours of stimulation, add recombinant human IL-2 to the culture at a concentration of 10-20 U/ml.
-
Every 2-3 days, split the cultures and add fresh medium containing IL-2.
-
Restimulate the T-cell line with peptide-pulsed, irradiated splenocytes (as antigen-presenting cells) every 7-14 days to maintain antigen-specificity and promote expansion.
-
Protocol 3: Characterization of NP (366-374) Specific T-Cell Lines
This protocol describes the methods to confirm the specificity and functionality of the generated T-cell line.
Materials:
-
Generated NP (366-374) specific T-cell line
-
H-2Db NP (366-374) Tetramer-PE
-
Anti-CD8 antibody (e.g., CD8-FITC)
-
Anti-IFN-γ, anti-TNF-α, anti-IL-2 antibodies for intracellular staining
-
Fixation/Permeabilization buffers for flow cytometry
-
Flow cytometer
Procedure:
-
Tetramer Staining:
-
Resuspend 1 x 10^6 cells from the T-cell line in FACS buffer.
-
Add the H-2Db NP (366-374) tetramer and incubate at room temperature for 30-60 minutes.[4][5]
-
Add a fluorescently labeled anti-CD8 antibody and incubate on ice for 30 minutes.
-
Wash the cells and analyze by flow cytometry to determine the percentage of CD8+ T-cells that are specific for the NP (366-374) epitope.
-
-
Intracellular Cytokine Staining (ICS):
-
Restimulate the T-cell line with the NP (366-374) peptide for 6 hours, with Brefeldin A added for the last 4-6 hours.
-
Stain for surface markers (e.g., CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2).
-
Analyze by flow cytometry to assess the functional capacity of the T-cell line upon antigen recognition.[1]
-
-
Cytotoxicity Assay (Optional):
-
Co-culture the NP (366-374) specific T-cell line with target cells (e.g., peptide-pulsed RMA-S cells) that have been labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., 51Cr).
-
Measure the release of the dye or isotope from the target cells as an indicator of T-cell-mediated lysis.
-
Experimental Workflows and Signaling Pathways
Caption: Workflow for generating NP (366-374) specific T-cell lines.
Caption: Simplified TCR signaling pathway upon NP (366-374) recognition.
References
- 1. scienceopen.com [scienceopen.com]
- 2. pnas.org [pnas.org]
- 3. Characteristics of virus-specific CD8+ T cells in the liver during the control and resolution phases of influenza pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Application Notes and Protocols: NP(366-374) in Universal Flu Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of NP(366-374) for a Universal Flu Vaccine
The quest for a universal influenza vaccine, one that provides broad and long-lasting protection against diverse influenza A virus strains, has led researchers to focus on conserved viral antigens. One of the most promising targets is the nucleoprotein (NP), an internal viral protein that is highly conserved across different influenza A subtypes.[1] Within the nucleoprotein, the amino acid sequence 366-374, with the sequence ASNENMETM, has been identified as a critical epitope for inducing a robust cell-mediated immune response.[2]
This peptide, known as NP(366-374), is an immunodominant epitope for CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Db.[2] Upon recognition of this peptide presented by infected cells, CTLs are activated to kill these cells and produce antiviral cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), thereby contributing to viral clearance.[3] The high degree of conservation of the NP(366-374) epitope across influenza A virus strains makes it an attractive candidate for a universal vaccine, as it has the potential to elicit an immune response that can recognize and eliminate cells infected with a wide range of flu viruses, including seasonal and pandemic strains.
These application notes provide an overview of the use of NP(366-374) in universal flu vaccine research, summarizing key quantitative data and providing detailed protocols for essential experiments.
Data Presentation: Immunogenicity and Protective Efficacy of NP(366-374)-Based Vaccines
The following tables summarize quantitative data from various preclinical studies investigating the immunogenicity and protective efficacy of vaccine strategies incorporating the NP(366-374) epitope.
Table 1: CD8+ T-Cell Responses to NP(366-374) Vaccination in Mice
| Vaccine Platform/Adjuvant | Mouse Strain | Measurement | Result | Reference |
| NP(366-374) peptide in Incomplete Freund's Adjuvant (IFA) | C57BL/6 | % of NP(366-374)-specific CD8+ T-cells in spleen | ~1.5% of circulating CD8+ lymphocytes 13 days post-injection | [4] |
| MVA-NP | C57BL/6 | IFN-γ Spot-Forming Cells (SFCs) / 10^6 splenocytes | Mean of 127 SFCs | [5] |
| Adenovirus-vectored NP (A/NP-rAd) | C57BL/6 | IFN-γ response in lungs (ELISPOT) | Strong response to NP(366-374) peptide stimulation | [6] |
| Alginate encapsulated live H1N1 virus | C57BL/6 | % of NP(366-374)-specific CD8+ T-cells in lungs (post-challenge) | Significant increase compared to controls | [7] |
| OVX836 (NP-based nanoparticle) | C57BL/6 | IFN-γ production by NP(366-374)-specific CD8+ T-cells | Higher production compared to monomeric or wild-type NP | [8] |
Table 2: Protective Efficacy of NP(366-374)-Based Vaccination in Influenza Challenge Models
| Vaccine Platform/Adjuvant | Mouse Strain | Challenge Virus | Outcome | Measurement | Reference |
| MVA-NP+M1 | HLA-A2 transgenic | Influenza A | Protection against lethal challenge | High levels of NP(366)-specific CD8+ T-cells correlated with survival | [9] |
| NP(366-374) peptide encapsulated in liposomes with anti-CD40 mAbs | C57BL/6 | Influenza A | Reduced viral lung titers | Not specified | [10] |
| Adenovirus-vectored NP (A/NP-rAd) | C57BL/6 | Influenza A (IAV) | Reduced morbidity and pulmonary virus titers | Significantly lower viral titers compared to control groups | [6] |
| OVX836 (NP-based nanoparticle) | C57BL/6 | H1N1 A/California/7/2009 | 100% survival (short-term), 83% survival (long-term) | Compared to 0% survival in the control group | [8] |
| Alginate encapsulated live H1N1 virus | C57BL/6 | H7N7 (lethal challenge) | Heterosubtypic protection | Not specified | [7] |
Experimental Protocols
Protocol 1: Immunization of Mice with NP(366-374) Peptide
This protocol describes a general procedure for immunizing mice to elicit an NP(366-374)-specific CD8+ T-cell response.
Materials:
-
NP(366-374) peptide (ASNENMETM), synthesized to >95% purity
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-Buffered Saline (PBS), sterile
-
1 ml syringes with Luer-Lok tip
-
23-25 gauge needles
-
Glass or plastic emulsifying connector (optional)
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Antigen Preparation: Dissolve the NP(366-374) peptide in sterile PBS to a final concentration of 1 mg/ml.
-
Emulsion Preparation: a. In a sterile microfuge tube, mix an equal volume of the peptide solution with IFA (e.g., 100 µl of peptide solution and 100 µl of IFA). b. Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe and needle or by using an emulsifying connector between two syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
Immunization: a. Administer 100 µl of the emulsion (containing 50 µg of peptide) per mouse via subcutaneous (s.c.) injection at the base of the tail or intraperitoneal (i.p.) injection.[11] b. For a prime-boost regimen, repeat the immunization 10-15 days after the primary immunization. A final boost without adjuvant can be administered 3-4 days before analysis.[11]
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This protocol details the detection of IFN-γ and TNF-α production by NP(366-374)-specific CD8+ T-cells from immunized mice.
Materials:
-
Splenocytes isolated from immunized and control mice
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
NP(366-374) peptide (1 mg/ml stock)
-
Brefeldin A (GolgiPlug™ or similar)
-
Anti-mouse CD16/CD32 antibody (Fc block)
-
Fluorochrome-conjugated antibodies: anti-mouse CD8a, anti-mouse IFN-γ, anti-mouse TNF-α
-
Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well round-bottom plates
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
In vitro Stimulation: a. Plate 1-2 x 10^6 splenocytes per well in a 96-well plate. b. Stimulate the cells with NP(366-374) peptide at a final concentration of 1-5 µg/ml for 5-6 hours at 37°C. c. Include an unstimulated control (medium only) and a positive control (e.g., cell stimulation cocktail). d. Add Brefeldin A at the recommended concentration for the last 4-5 hours of incubation to block cytokine secretion.
-
Surface Staining: a. Wash the cells with FACS buffer. b. Block Fc receptors with anti-mouse CD16/CD32 for 10-15 minutes on ice. c. Stain for surface markers, such as CD8a, for 30 minutes on ice in the dark.
-
Fixation and Permeabilization: a. Wash the cells with FACS buffer. b. Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C. c. Wash the cells with Permeabilization/Wash buffer.
-
Intracellular Staining: a. Resuspend the cells in Permeabilization/Wash buffer containing fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies. b. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: a. Wash the cells with Permeabilization/Wash buffer and then with FACS buffer. b. Resuspend the cells in FACS buffer and acquire data on a flow cytometer. c. Analyze the percentage of IFN-γ+ and TNF-α+ cells within the CD8+ T-cell population.
Protocol 3: In Vivo Cytotoxicity Assay
This protocol measures the ability of NP(366-374)-specific CTLs to kill target cells in vivo.
Materials:
-
Splenocytes from naive C57BL/6 mice (as target cells)
-
NP(366-374) peptide
-
Control peptide (e.g., OVA257-264)
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
RPMI 1640 medium
-
Immunized and control mice
Procedure:
-
Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive C57BL/6 mice. b. Divide the splenocytes into two populations. c. Pulse one population with 1 µM NP(366-374) peptide for 1 hour at 37°C.[8] d. Pulse the second population with a control peptide.
-
Cell Labeling: a. Label the NP(366-374)-pulsed cells with a high concentration of CFSE (CFSE^high). b. Label the control peptide-pulsed cells with a low concentration of CFSE (CFSE^low).
-
Cell Injection: a. Mix equal numbers of CFSE^high and CFSE^low target cells. b. Inject a total of 10-20 x 10^6 cells intravenously into immunized and control mice.
-
Analysis: a. After 12-18 hours, harvest spleens from the recipient mice. b. Prepare single-cell suspensions and analyze by flow cytometry. c. Determine the ratio of CFSE^high to CFSE^low cells in immunized versus control mice.
-
Calculation of Specific Lysis:
-
Percent specific lysis = [1 - (ratio in immunized mice / ratio in control mice)] x 100.
-
Protocol 4: Determination of Viral Lung Titer (TCID50 Assay)
This protocol describes the quantification of infectious virus particles in the lungs of challenged mice.
Materials:
-
Lungs from infected mice
-
Sterile PBS
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well tissue culture plates
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Crystal violet solution
Procedure:
-
Sample Preparation: a. Homogenize the harvested lungs in sterile PBS. b. Clarify the homogenate by centrifugation to remove cellular debris.
-
Serial Dilution: a. Perform 10-fold serial dilutions of the lung homogenate supernatant in infection medium.
-
Infection of MDCK Cells: a. Seed MDCK cells in a 96-well plate to form a confluent monolayer. b. Remove the growth medium and wash the cells with PBS. c. Add 100 µl of each virus dilution to replicate wells (e.g., 8 wells per dilution). d. Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Incubation: a. Remove the virus inoculum and add 200 µl of infection medium to each well. b. Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
Determination of Cytopathic Effect (CPE): a. Observe the wells for the presence of CPE daily using a microscope. b. After the incubation period, fix the cells with a fixation solution (e.g., 10% formalin). c. Stain the cells with crystal violet solution. Wells with viable cells will stain purple, while wells with CPE will be clear.
-
Calculation of TCID50: a. Determine the number of positive wells (showing CPE) for each dilution. b. Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method. The titer is expressed as TCID50/ml of lung homogenate.
Mandatory Visualization
References
- 1. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. pnas.org [pnas.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Development of a Universal Epitope-Based Influenza Vaccine and Evaluation of Its Effectiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. OVX836 Heptameric Nucleoprotein Vaccine Generates Lung Tissue-Resident Memory CD8+ T-Cells for Cross-Protection Against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of Virus-specific CD8+ Cytotoxic T Cells to Virus Clearance or Pathologic Manifestations of Influenza Virus Infection in a T Cell Receptor Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys [frontiersin.org]
- 9. Immunization protocol. EuroMAbNet [euromabnet.com]
- 10. Intranasal Immunization with the Influenza A Virus Encoding Truncated NS1 Protein Protects Mice from Heterologous Challenge by Restraining the Inflammatory Response in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T-cell Response to Influenza NP (366-374) Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low T-cell responses during in vitro stimulation with the Influenza Nucleoprotein (NP) peptide (366-374).
Frequently Asked Questions (FAQs)
Q1: What is the Influenza NP (366-374) peptide?
The Influenza A virus nucleoprotein (NP) peptide spanning amino acids 366-374 is a well-characterized, immunodominant epitope. In C57BL/6 mice, it is specifically recognized by CD8+ T-cells in the context of the H-2Db major histocompatibility complex (MHC) class I molecule.[1][2][3][4][5] It is frequently used as a positive control in T-cell assays to study immune responses to influenza infection and vaccination.[4]
Q2: What are the common assays to measure T-cell response to NP (366-374)?
Common assays include:
-
ELISpot (Enzyme-Linked Immunospot): Quantifies the number of cytokine-secreting cells (e.g., IFN-γ) at a single-cell level.[6][7][8]
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: Detects and quantifies cytokine production (e.g., IFN-γ, TNF-α, IL-2) within individual T-cells, allowing for phenotyping of the responding cells.[9][10][11][12]
-
T-cell Proliferation Assays: Measures the proliferation of T-cells in response to the peptide, often using dye dilution methods (e.g., CFSE) and flow cytometry.[13][14]
Q3: What is a typical expected frequency of NP (366-374)-specific T-cells?
The frequency of NP (366-374)-specific T-cells can vary significantly based on the experimental model (e.g., mouse strain), prior exposure to influenza A virus, and the specific assay used. In influenza-experienced C57BL/6 mice, the frequency of NP (366-374)-specific CD8+ T-cells can be as high as 15% of the total CD8+ T-cell population in the lungs after a secondary challenge.[15] For in vitro assays with peripheral blood mononuclear cells (PBMCs), response levels are generally lower and can range from 0.05% to 10% for influenza A virus-specific T-cells.[10]
Q4: Are there host factors that can influence the T-cell response to NP (366-374)?
Yes, host factors can significantly impact the T-cell response. For instance, aged mice have been shown to have a diminished memory CD8+ T-cell response to NP (366-374), which is associated with a limited T-cell repertoire.[15] In humans, genetic factors such as HLA type are critical determinants of T-cell epitope recognition.[7]
Troubleshooting Guides
Issue 1: Weak or No Response in Positive Control (e.g., PHA, ConA, or SEB)
| Potential Cause | Troubleshooting Step |
| Poor Cell Viability | - Assess cell viability using Trypan Blue or a viability dye for flow cytometry before and after the assay. Viability should be >90%.- Minimize the time between sample collection and PBMC isolation (ideally <8 hours).- If using cryopreserved cells, ensure proper freezing and thawing procedures are followed. Allow cells to rest for at least 1-2 hours post-thaw before stimulation.[16] |
| Suboptimal Mitogen Concentration | - Titrate the positive control mitogen (e.g., PHA, ConA, SEB) to determine the optimal concentration for your specific cell type and assay conditions.[17] |
| Incorrect Assay Setup | - Verify incubation times, temperature (37°C), and CO2 levels (5%) are correct.[16]- Ensure all reagents were added correctly and are not expired.[16] |
| Reagent Issues | - Use fresh media and supplements.- Test a new batch of positive control mitogen. |
Issue 2: Positive Control Works, but No Response to NP (366-374) Peptide
| Potential Cause | Troubleshooting Step |
| Peptide Quality/Integrity | - Purchase peptides from a reputable supplier.- Ensure the peptide was reconstituted and stored correctly (typically at -20°C or -80°C).- Use freshly prepared peptide solutions for stimulation. |
| Suboptimal Peptide Concentration | - Perform a dose-response experiment to determine the optimal peptide concentration. A common starting concentration is 1-10 µg/mL.[8] |
| Low Frequency of Precursor T-cells | - The experimental subjects (e.g., mice, human donors) may not have been previously exposed to influenza A virus and therefore have a very low or undetectable frequency of NP (366-374)-specific T-cells.- For in vitro expansion, a longer culture period may be necessary. |
| MHC Haplotype Mismatch | - The NP (366-374) peptide is H-2Db restricted. Ensure your experimental animals (e.g., C57BL/6 mice) express the correct MHC haplotype.[1][2][3] |
| Incorrect Cell Density | - Titrate the number of cells per well. Too few cells may not provide a detectable signal, while too many can lead to overcrowding and inhibition.[16] |
Issue 3: High Background in Negative Control Wells
| Potential Cause | Troubleshooting Step |
| Cell Culture Contamination | - Maintain sterile technique throughout the experiment.- Regularly test cell cultures for mycoplasma contamination. |
| Cell Activation Prior to Assay | - Handle cells gently during isolation and processing.- Ensure the time between blood draw and PBMC isolation is minimized, as the presence of activated granulocytes can increase background.[16] |
| Serum Reactivity | - If using fetal bovine serum (FBS), test different lots for low background stimulation.- Consider using serum-free media. |
| Peptide Solvent Effects | - The solvent used to dissolve the peptide (e.g., DMSO) can be toxic or stimulatory at high concentrations. Include a vehicle control with the same final concentration of the solvent as in the peptide-stimulated wells.[7] |
Experimental Protocols
IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Washing: Wash the plate 3-5 times with sterile PBS.
-
Blocking: Block the plate with sterile blocking buffer (e.g., PBS with 1% BSA) for at least 1 hour at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2x10^5 to 3x10^5 cells per well.[7][16]
-
Stimulation:
-
Negative Control: Add media alone or media with peptide solvent.
-
Positive Control: Add a mitogen like PHA (5-10 µg/mL).[8]
-
Test Wells: Add Influenza NP (366-374) peptide at a pre-determined optimal concentration (e.g., 1-10 µg/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC).
-
-
Analysis: Stop the reaction by washing with water once spots have developed. Allow the plate to dry and count the spots using an ELISpot reader.[8]
Intracellular Cytokine Staining (ICS)
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or splenocytes at 1-2 x 10^6 cells/mL in complete culture medium.[12]
-
Stimulation:
-
Distribute cells into tubes or a 96-well plate.
-
Add stimuli (negative control, positive control, NP peptide) as in the ELISpot protocol.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.[10][11]
-
Surface Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and a viability dye for 20-30 minutes at 4°C.[9]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature or 4°C.[12]
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry software, gating on live, singlet, CD3+, CD8+ (or CD4+) cells to determine the percentage of cytokine-positive cells.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for T-cell Assays
| Reagent | Assay Type | Recommended Starting Concentration |
| Influenza NP (366-374) Peptide | ELISpot, ICS, Proliferation | 1-10 µg/mL |
| Phytohemagglutinin (PHA) | ELISpot, ICS, Proliferation | 5-10 µg/mL |
| Staphylococcal Enterotoxin B (SEB) | ICS | 1 µg/mL |
| Brefeldin A | ICS | 10 µg/mL |
| Monensin | ICS | 2 µM |
Table 2: Typical Cell Numbers for T-cell Assays
| Assay Type | Cell Type | Recommended Number of Cells per Well/Tube |
| ELISpot | PBMCs/Splenocytes | 2-3 x 10^5 |
| ICS | PBMCs/Splenocytes | 1-2 x 10^6 |
| Proliferation (96-well plate) | PBMCs/Splenocytes | 1-2 x 10^5 |
Visualizations
Caption: Workflow for T-cell stimulation and analysis.
Caption: Troubleshooting decision tree for low T-cell responses.
References
- 1. genscript.com [genscript.com]
- 2. Influenza A NP(366-374) Strain A/PR/8/35 - 1 mg [anaspec.com]
- 3. innopep.com [innopep.com]
- 4. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Establishment of a rapid ELISPOT assay for influenza virus titration and neutralizing antibody detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. viroclinics.com [viroclinics.com]
- 11. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. anilocus.com [anilocus.com]
- 13. agilent.com [agilent.com]
- 14. biotium.com [biotium.com]
- 15. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting non-specific binding in NP (366-374) tetramer staining
Welcome to the technical support center for MHC Class I NP (366-374) tetramer staining. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges, particularly non-specific binding, and achieve high-quality, reproducible results in your immunology experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your staining procedure.
Q1: Why am I seeing high background staining across all my cells, including the negative population?
High background noise can obscure your specific signal, making data interpretation difficult. This is often caused by several factors:
-
Excessive Tetramer Concentration: Using too much tetramer is a primary cause of non-specific binding.[1] It is crucial to titrate each new lot of tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.[1][2]
-
Dead Cells: Dead cells are notorious for non-specifically binding fluorescent reagents, including tetramers and antibodies.[1] Their presence can significantly increase background noise.
-
Reagent Aggregates: Tetramers that have been stored improperly, undergone freeze-thaw cycles, or are expired can form aggregates.[3] These aggregates bind indiscriminately to cells.
-
Insufficient Washing: Inadequate washing after staining fails to remove all unbound tetramer, leading to elevated background.[1]
Solutions:
-
Perform a Titration: Always titrate your tetramer to find the ideal concentration for your specific experiment.[1]
-
Use a Viability Dye: Incorporate a viability dye (e.g., 7-AAD, Propidium Iodide, or fixable viability dyes) into your panel to exclude dead cells during analysis.[4] It is critical to gate on live cells for accurate results.[1]
-
Centrifuge the Reagent: Before adding it to your cells, spin the tetramer vial at high speed (e.g., >3000 x g) for five minutes to pellet any aggregates.[1]
-
Optimize Wash Steps: Increase the number of washes after the staining incubation to more thoroughly remove unbound reagent.[1]
Q2: My NP tetramer is binding to non-CD8+ cells like B cells, NK cells, and monocytes. What is happening?
This issue typically points to binding mechanisms that are not related to the T-cell receptor (TCR).
-
Fc Receptor (FcR) Binding: Myeloid cells (monocytes), B cells, and NK cells express Fc receptors (like CD16 and CD32) that can bind non-specifically to antibodies and other reagents.[5]
-
Lack of a "Dump Channel": Without specific markers to identify and exclude these non-T cell populations during analysis, they can contaminate your gate of interest and appear as false positives.
Solutions:
-
Use an Fc Block: Pre-incubate your cells with an Fc receptor blocking reagent (e.g., Human TruStain FcX™ or Mouse BD Fc Block™) before adding the tetramer or antibodies.[4][5][6] This will saturate the Fc receptors and prevent non-specific binding.[5]
-
Utilize a Dump Channel: Include a cocktail of fluorescently-labeled antibodies against markers for unwanted cells (e.g., CD19 for B cells, CD14 for monocytes, CD56 for NK cells) in a single fluorescence channel that you can exclude from your primary analysis.[4]
Q3: All of my CD8+ T cells are staining positive for the tetramer, not just the antigen-specific population. Why?
When the entire CD8+ population shows a positive signal, it suggests a non-TCR specific interaction with a component on all CD8+ T cells.
-
CD8-Mediated Binding: Some MHC class I tetramers can directly bind to the CD8 co-receptor on all CD8+ T cells, independent of TCR specificity.[2] This can be an issue with certain tetramer-allele combinations and anti-CD8 antibody clones.[4] For example, the anti-mouse CD8 clone 53-6.7 has been reported to cause high background staining with some tetramers.[4]
-
Steric Effects from Antibodies: Staining with tetramers and antibodies simultaneously can sometimes lead to non-specific binding due to steric hindrance or other complex interactions.[4]
Solutions:
-
Use a Recommended Anti-CD8 Clone: For mouse experiments, the KT15 anti-CD8 clone is often recommended to avoid this issue.[4][7] For human studies, check literature or manufacturer recommendations for compatible clones.
-
Perform Sequential Staining: To minimize interference, adopt a sequential staining protocol.[4] Incubate the cells with the tetramer first, wash, and then add the anti-CD8 and other surface antibodies.[4]
-
Cross-Titrate Tetramer and Anti-CD8 Antibody: If CD8-mediated binding is suspected, a cross-titration experiment can help find the optimal concentrations of both reagents to maintain specific binding while minimizing the non-specific interaction.[2]
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a tetramer staining experiment?
Proper controls are critical for validating your results.
-
Positive Control: Use a T-cell line with known specificity for the NP (366-374) peptide or cells from a donor known to have a response (e.g., post-influenza infection).[1] This confirms the tetramer is working.
-
Negative Control: The best negative control is an MHC tetramer with an identical MHC allele but loaded with an irrelevant peptide that is not recognized by the T cells in your sample.[1][4] Using empty tetramers is not recommended as they may increase background staining.[1]
-
Viability Control: Always include a viability dye to exclude dead cells.[4]
-
Unstained Control: Cells that are not treated with any fluorescent reagent are used to set the baseline fluorescence (autofluorescence) of the cells.
-
Fluorescence Minus One (FMO) Controls: These are important for accurately setting gates, especially for rare populations or dim markers. An FMO control for the tetramer would include all antibodies in your panel except for the tetramer.
Q2: How do I properly titrate my NP (366-374) tetramer?
Titration is the most important optimization step.[2] The goal is to find the concentration that gives the brightest specific signal with the lowest non-specific binding.
-
Prepare a Dilution Series: Prepare several dilutions of the tetramer, such as 1:100, 1:200, 1:400, 1:800, and 1:1600.[2][6]
-
Stain Cells: Stain a known positive cell sample (if available) and a negative sample with each dilution.
-
Analyze: Acquire the samples on a flow cytometer and analyze the signal intensity (MFI) of the positive population and the background staining on the negative population.
-
Determine Optimal Concentration: The best concentration is the one that provides the largest separation between the positive and negative signals (highest stain index).
Q3: What is the difference between sequential and simultaneous staining, and which should I use?
-
Simultaneous Staining: All reagents (tetramer and antibodies) are added to the cells at the same time. This is faster but can sometimes cause interference or non-specific binding.[4][7]
-
Sequential Staining: The tetramer is incubated with the cells first, followed by a wash step, and then the surface-staining antibodies are added. This method is often recommended, especially for mouse systems, as it can provide a cleaner signal by preventing potential interactions between the tetramer and antibodies.[4]
If you are experiencing high background, switching to a sequential protocol is a key troubleshooting step.[4]
Q4: Can I stain for intracellular markers along with the tetramer?
Yes, tetramer staining is compatible with intracellular cytokine staining (ICS).[1] However, the order is critical. You must perform the tetramer staining before the fixation and permeabilization steps required for ICS, as fixation can destroy the tetramer binding site.[1][4]
Data & Experimental Protocols
Data Presentation
Table 1: Recommended Starting Concentrations & Conditions for Tetramer Staining
| Parameter | Recommended Starting Point | Range / Notes | Source(s) |
| Cell Number | 1-2 million PBMCs/lymphocytes | 0.2 - 10 million, depending on expected frequency | [1][2] |
| Tetramer Dilution | 1:100 to 1:200 | Must be optimized via titration for each new lot | [2] |
| Staining Temperature | 4°C or Room Temperature (RT) | 4°C may reduce non-specific binding; RT can yield brighter stains but may harm some markers (e.g., CD62L) | [2][8] |
| Tetramer Incubation | 30-60 minutes | Longer times may be needed at 4°C. Protect from light. | [2][4] |
| Antibody Incubation | 20-30 minutes | Protect from light. | [6][8] |
| Fc Block Incubation | 5-20 minutes | Perform at room temperature before adding other reagents. | [6][8] |
Table 2: Example Titration Experiment Data Log
Use a table like this to record your results when titrating a new tetramer. The Stain Index (SI) is a key metric, calculated as: (MFI of Positive Population - MFI of Negative Population) / (2 * Standard Deviation of Negative Population).
| Tetramer Dilution | Positive Cells MFI | Negative Cells MFI | Stain Index (SI) | Notes |
| 1:100 | 15,000 | 800 | 44.4 | High background on negative cells |
| 1:200 | 14,500 | 450 | 66.9 | Optimal separation |
| 1:400 | 12,000 | 300 | 65.0 | Signal intensity starting to drop |
| 1:800 | 8,000 | 250 | 48.4 | Dim signal |
| 1:1600 | 4,000 | 220 | 26.6 | Very weak signal |
Experimental Protocols
Protocol 1: Standard Sequential Staining of Cryopreserved PBMCs
This protocol is optimized to minimize non-specific binding.
-
Thaw Cells: Rapidly thaw cryopreserved PBMCs in a 37°C water bath.[1] Immediately transfer to 10 mL of warm complete medium.
-
Rest Cells: Centrifuge at 300-400 x g for 10 minutes, resuspend in fresh medium, and rest cells for 1-2 hours at 37°C to allow for surface marker recovery.[1][9]
-
Prepare Cells: Count cells and adjust the concentration. Aliquot 1-2 million cells per tube. Wash with FACS buffer (PBS + 2% FBS + 0.1% sodium azide).[2]
-
Viability Staining: Resuspend cells in PBS and stain with a fixable viability dye for 15-20 minutes at room temperature, protected from light. Wash thoroughly with FACS buffer.
-
Fc Block: Resuspend the cell pellet in FACS buffer containing an Fc blocking reagent (e.g., Human TruStain FcX™).[6] Incubate for 10 minutes at room temperature.[8] Do not wash.
-
Tetramer Staining: Add the pre-titrated optimal amount of NP (366-374) tetramer directly to the cells.[8] Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[2][8]
-
Wash: Wash the cells twice with 2-3 mL of cold FACS buffer to remove unbound tetramer.[1]
-
Surface Antibody Staining: Resuspend the cell pellet in the antibody cocktail (e.g., anti-CD3, anti-CD8, and any dump channel antibodies). Incubate for 30 minutes at 4°C in the dark.[8]
-
Final Washes: Wash the cells two more times with cold FACS buffer.
-
Acquisition: Resuspend the final cell pellet in 200-400 µL of FACS buffer. For storage, you can resuspend in 1% paraformaldehyde, but cells should be analyzed within 24 hours.[2][4] Acquire on a flow cytometer as soon as possible.
Protocol 2: Tetramer Titration Experiment
-
Prepare Cells: Use a single, large sample of cells (known positive, if possible) to ensure consistency across all conditions. Aliquot the same number of cells into a series of tubes (one for each dilution).
-
Prepare Dilutions: Create a serial dilution of your tetramer reagent in FACS buffer (e.g., 1:100, 1:200, 1:400, 1:800).
-
Stain: Add each dilution to its respective tube of cells. Include a negative control (irrelevant tetramer) and an unstained control.
-
Incubate & Wash: Follow the incubation and wash steps as outlined in the standard protocol (steps 6-7 above).
-
Add Antibodies: Add a consistent amount of anti-CD8 antibody to all tubes (except the unstained control).
-
Final Steps: Complete the staining, washing, and acquisition as per the standard protocol (steps 8-10 above).
-
Analyze: Create a plot showing the MFI of the tetramer-positive and tetramer-negative populations for each dilution. Calculate the stain index to determine the optimal concentration.
Visual Guides
Diagrams of Workflows and Logical Relationships
Caption: A standard sequential workflow for staining PBMCs with MHC tetramers.
Caption: Common causes of non-specific tetramer binding and their solutions.
Caption: A decision tree to diagnose the source of non-specific binding.
References
- 1. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 2. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. BD Fc Block™ Reagents [bdbiosciences.com]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. lubio.ch [lubio.ch]
- 8. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing challenges related to the solubility of the synthetic NP (366-374) peptide and other synthetic peptides.
Frequently Asked Questions (FAQs) for NP (366-374) Peptide
Q1: What are the fundamental physicochemical properties of the synthetic NP (366-374) peptide?
A1: Understanding the inherent properties of the NP (366-374) peptide is the first step in determining the correct solubilization strategy. Key characteristics are summarized below.
Table 1: Physicochemical Properties of NP (366-374)
| Property | Value | Significance |
|---|---|---|
| Sequence | Ala-Ser-Asn-Glu-Asn-Met-Glu-Thr-Met (ASNENMETM)[1][2] | The presence of acidic (Glu) and polar (Asn, Ser, Thr) residues suggests hydrophilicity. The two Methionine (Met) residues are susceptible to oxidation. |
| Molecular Formula | C38H63N11O18S2[1][2] | Used for calculating molecular weight and other properties. |
| Molecular Weight | 1026.12 g/mol [1][2] | Important for preparing solutions of a specific molarity. |
| Theoretical pI | 3.12[1] | The isoelectric point (pI) is very acidic. At a neutral pH (~7), the peptide will have a strong net negative charge, which should promote solubility in aqueous solutions. |
| GRAVY Score | -1.1[1] | The Grand Average of Hydropathicity (GRAVY) score is negative, indicating that the peptide is hydrophilic. |
Q2: My NP (366-374) peptide is not dissolving in sterile water, even though it is predicted to be hydrophilic. What should I do?
A2: This is a common issue. While some suppliers report solubility in ultrapure water[2], its solubility is highly pH-dependent. The peptide has a very acidic isoelectric point (pI) of 3.12.[1] At or near this pH, the peptide has a net neutral charge and will be least soluble. To improve solubility, you must adjust the pH of the solvent. Since the pI is acidic, you should use a basic solution.
Recommended Action:
-
Try dissolving the peptide in a small amount of a basic buffer, such as 0.1 M ammonium (B1175870) bicarbonate.
-
Alternatively, add a dilute basic solution like 10% ammonium bicarbonate or dilute ammonium hydroxide (B78521) dropwise to your aqueous suspension until the peptide dissolves.[3][4]
-
Ensure the final pH of the solution is well above the pI (e.g., pH 7-8) to maintain a net negative charge, which enhances interaction with water.[5]
Q3: Which solvents are recommended for the NP (366-374) peptide, and are there any I should avoid?
A3: Given the peptide's sequence, you must be cautious with solvent selection.
-
Recommended: Start with sterile, distilled water or a slightly basic buffer (pH 7-8) due to its hydrophilic nature and acidic pI.[4][5]
-
Avoid DMSO: The NP (366-374) sequence contains two methionine (Met) residues. Dimethyl sulfoxide (B87167) (DMSO) is a strong oxidizing agent and should be avoided as it can oxidize the sulfur-containing side chains of methionine.[3][4][6]
-
Alternative Organic Solvent: If an organic solvent is absolutely necessary, Dimethylformamide (DMF) is a suitable alternative to DMSO for peptides containing Met or Cys residues.[3][7]
General Peptide Solubility Troubleshooting Guide
Q4: How do I determine the best starting solvent for any synthetic peptide?
A4: The best approach is to analyze the peptide's amino acid sequence to determine its net charge at a neutral pH.
Method for Calculating Net Charge:
-
Assign a value of +1 to each basic residue (Lysine (K), Arginine (R)) and the N-terminus.[7] Histidine (H) is typically counted as +1 at pH <6 and 0 at pH >6.
-
Assign a value of -1 to each acidic residue (Aspartic Acid (D), Glutamic Acid (E)) and the C-terminus.[7]
-
Sum the values to get the overall net charge.[7]
The following table provides general guidance based on the result.
Table 2: Recommended Solvents Based on Peptide Net Charge
| Peptide Type | Net Charge (at pH 7) | Recommended Solvents & Approach |
|---|---|---|
| Acidic | Negative (< 0) | Start with sterile water. If insoluble, add a small amount of a basic solution like 0.1 M ammonium bicarbonate or dilute ammonium hydroxide.[3][4] |
| Basic | Positive (> 0) | Start with sterile water. If insoluble, add a small amount of an acidic solution like 10-25% acetic acid or 0.1% TFA.[3][7][8] |
| Neutral or Hydrophobic | Zero (0) or >50% hydrophobic residues[8][9] | Dissolve in a minimal amount of an organic solvent (DMSO, DMF, Acetonitrile) first.[3][4][8] Then, slowly add this solution dropwise to a stirring aqueous buffer to reach the desired concentration.[4] |
Q5: My peptide solution is cloudy or has visible particles. What are the next steps?
A5: A cloudy or particulate-containing solution indicates that the peptide is suspended, not dissolved.[10] To aid dissolution, you can try the following mechanical methods, but always start with a small aliquot of your sample.[7][8]
-
Sonication: This is often the most effective method. Sonicate the sample in an ice-water bath for short intervals (e.g., 3 bursts of 10 seconds) to break up aggregates.[4][8] Keeping the sample cool is crucial to prevent degradation.[8]
-
Vortexing: Vigorously vortex or agitate the vial.[4]
-
Gentle Heating: Warming the solution slightly (e.g., to 40°C) can sometimes improve solubility, but this should be done with caution to avoid degrading the peptide.[4][9][11]
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material, which could otherwise interfere with your experiment.[3]
Q6: Which organic solvents are commonly used for peptides, and what are their limitations?
A6: For very hydrophobic or neutral peptides, organic solvents are often necessary for initial solubilization.
Table 3: Common Organic Solvents for Peptide Solubilization
| Solvent | Abbreviation | Use Cases & Considerations |
|---|---|---|
| Dimethyl Sulfoxide | DMSO | A powerful solvent for most hydrophobic peptides.[4] Should not be used with peptides containing Cysteine (Cys) or Methionine (Met) due to oxidation risk.[3][4][6] Can be toxic to cells at concentrations >1%.[3][4] |
| Dimethylformamide | DMF | A good alternative to DMSO, especially for peptides with Cys or Met residues.[3][7] |
| Acetonitrile | ACN | Often used for dissolving hydrophobic peptides and is easily removed by lyophilization.[8][9] |
| Isopropanol / Methanol | | Can be effective for some neutral or hydrophobic peptides.[3][7] |
Experimental Protocols & Workflows
Protocol 1: General Step-by-Step Peptide Solubility Testing
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[8][9] Centrifuge the vial briefly to collect all the powder at the bottom.[8]
-
Aliquot: Use a small, representative amount of the peptide for the initial test to avoid risking the entire sample.[7][8]
-
Aqueous First: Always attempt to dissolve the peptide in sterile, deionized water first.[4][7]
-
pH Adjustment: If insoluble in water, calculate the peptide's net charge.
-
For acidic peptides (net negative charge), add a dilute basic solution (e.g., 10% ammonium bicarbonate) dropwise.
-
For basic peptides (net positive charge), add a dilute acidic solution (e.g., 10% acetic acid) dropwise.[3]
-
-
Mechanical Assistance: If the peptide remains insoluble, use sonication (on ice) or gentle vortexing.[4][8]
-
Organic Solvent (Last Resort): If the peptide is still insoluble (typically for neutral or very hydrophobic peptides), lyophilize the sample to remove the aqueous buffer and start over.
-
Add a minimal volume of the appropriate organic solvent (e.g., DMF for NP 366-374, otherwise DMSO).
-
Once fully dissolved, add this concentrated stock solution dropwise to your desired aqueous buffer while vortexing.[4]
-
-
Final Check: A properly dissolved peptide solution should be completely clear and free of particulates.[8][10]
Logical Workflow for Peptide Solubilization
The following diagram outlines a decision-making process for effectively dissolving a synthetic peptide.
Caption: A flowchart guiding researchers through peptide analysis and solvent selection.
Experimental Workflow Diagram
This diagram illustrates the hands-on steps detailed in Protocol 1.
Caption: A step-by-step visual guide for hands-on peptide solubility testing.
References
- 1. novoprolabs.com [novoprolabs.com]
- 2. genscript.com [genscript.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. News - How to increase the solubility of peptides? [gtpeptide.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. medium.com [medium.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: NP (366-374) ELISpot Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background in Nucleoprotein (NP) (366-374) ELISpot assays.
Troubleshooting Guide: High Background in NP (366-374) ELISpot
High background can obscure specific responses and compromise the validity of your results. The following section provides a systematic approach to identifying and mitigating common causes of high background.
Logical Troubleshooting Workflow
The diagram below illustrates a step-by-step process to diagnose and resolve high background issues in your ELISpot assay.
Caption: A flowchart for troubleshooting high background in ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in an NP (366-374) ELISpot assay?
High background in ELISpot assays can stem from several factors, which are generally not specific to the NP (366-374) peptide but are common to the technique itself. The most frequent culprits include:
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies or other reagents, leading to non-specific signal.[1][2][3] It is crucial to wash both sides of the membrane, especially before and after color development.[2]
-
Cell-Related Issues: Using too many cells per well can result in confluent spots that appear as a high background.[1][2] Additionally, low cell viability can release cellular debris and other factors that contribute to background noise.[4] Pre-activated cells that are already secreting cytokines before encountering the NP (366-374) peptide can also be a source of high background.[4]
-
Contaminated Reagents: Bacterial or fungal contamination in cell culture media, sera, or buffers can lead to non-specific cell activation and high background.[1][5] The use of sterile reagents and aseptic techniques is critical.[2]
-
Over-development: Allowing the color development step to proceed for too long can increase the background signal.[1][2][6]
-
Non-specific Antibody Binding: The serum used in the culture medium may contain heterophilic antibodies that cross-link the capture and detection antibodies, causing a false positive signal.[1][4]
Q2: How can I optimize my washing steps to reduce background?
Proper washing technique is one of the most critical factors in controlling background. Here are some key recommendations:
-
Increase Wash Cycles: If you are experiencing high background, try increasing the number of wash cycles.[3]
-
Wash Both Sides of the Membrane: Some reagents can leak through the membrane, so it's important to wash both the top and bottom of the plate.[2]
-
Use Appropriate Wash Buffers: Typically, PBS with a low concentration of a mild detergent like Tween-20 is used. However, be aware that some suppliers recommend against using Tween as it can damage the PVDF membrane.[4] Always consult your kit's protocol.
-
Automated vs. Manual Washing: Automated plate washers may be less vigorous than manual washing. If using an automated washer, you may need to increase the number of washes.[7]
Q3: What is the optimal cell number for an NP (366-374) ELISpot assay?
The optimal cell number per well needs to be determined empirically for your specific cell type and experimental conditions.
-
General Range: A common starting point is between 1 x 10^5 and 5 x 10^5 peripheral blood mononuclear cells (PBMCs) per well.
-
Titration is Key: It is highly recommended to perform a cell titration experiment to find the concentration that yields distinct, countable spots without excessive background.[2]
Data Presentation: Cell Number Optimization
| Cell Number per Well | Observed Outcome | Recommendation |
| > 5 x 10^5 | Confluent spots, high background[1] | Decrease cell concentration |
| 1 x 10^5 - 5 x 10^5 | Distinct, countable spots | Optimal range, requires fine-tuning |
| < 1 x 10^5 | Too few spots, low signal | Increase cell concentration |
Q4: How long should I incubate my cells with the NP (366-374) peptide?
Incubation time is a critical parameter that influences the number and size of the spots.
-
Typical Incubation Times: For ex vivo ELISpot, incubation times generally range from 18 to 24 hours.[8]
-
Optimization is Necessary: The optimal incubation time can vary depending on the expected frequency of responding cells and the specific cytokine being measured. It's advisable to test different incubation periods.[1] Shorter incubation times may be necessary if you observe large or confluent spots.[2]
Q5: Can the serum in my culture medium cause high background?
Yes, the choice of serum is a critical factor.
-
Heterophilic Antibodies: Some sera, particularly human serum, can contain heterophilic antibodies that cross-react with the assay antibodies, leading to high background.[1][4]
-
Serum Screening: It is recommended to screen different lots of fetal bovine serum (FBS) or other sera for low background staining before use in your experiments.[1] Heat-inactivating the serum may also help reduce non-specific reactions.[3]
Experimental Protocols
General Protocol for an IFN-γ ELISpot Assay with NP (366-374) Peptide
This protocol provides a general framework. Always refer to the manufacturer's instructions for your specific ELISpot kit.
-
Plate Coating:
-
Pre-wet the PVDF membrane with 70% ethanol (B145695) for 30 seconds.
-
Wash the plate 5 times with sterile PBS.
-
Coat the wells with the anti-IFN-γ capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 5 times with sterile PBS.
-
Add blocking buffer to each well.
-
Incubate for at least 2 hours at room temperature.
-
-
Cell Incubation:
-
Prepare your single-cell suspension (e.g., PBMCs). Ensure high viability (>95%).
-
Wash the cells to remove any pre-existing cytokines.[6]
-
Resuspend the cells in culture medium at the desired concentration.
-
Add the cell suspension to the blocked plate.
-
Add the NP (366-374) peptide to the appropriate wells at the optimal concentration. Include negative (cells only) and positive (e.g., phytohemagglutinin) controls.[5]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation.[6]
-
-
Detection:
-
Wash the plate thoroughly to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Incubate for 1 hour at room temperature.
-
-
Development:
Key for Reducing Background in this Protocol:
-
Washing: Pay close attention to all washing steps, ensuring thoroughness.
-
Blocking: Ensure the blocking step is sufficient to cover all non-specific binding sites.
-
Cell Handling: Use viable cells and optimize their concentration.
-
Development Time: Do not over-develop the plate.
By systematically addressing these potential issues, you can significantly reduce the background in your NP (366-374) ELISpot assays and obtain clear, reliable data.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. mabtech.com [mabtech.com]
- 5. mabtech.com [mabtech.com]
- 6. ELISpot Troubleshooting [elisa-antibody.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ELISpot Assays: Applications & Challenges | KCAS Bio [kcasbio.com]
NP (366-374) peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage conditions for the NP (366-374) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized NP (366-374) peptide?
For long-term stability, lyophilized NP (366-374) peptide should be stored at -20°C or lower.[1][2][3][4][5][6] Some sources suggest that -80°C is even better for preserving peptide integrity over several years.[7][8][9] For short-term storage of a few weeks, 4°C is acceptable.[4]
Q2: How long can I store the lyophilized NP (366-374) peptide?
When stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture, the lyophilized peptide can be stable for several years.[2][8][10] At room temperature, stability is reduced to weeks or months.
Q3: What is the best way to reconstitute the NP (366-374) peptide?
The NP (366-374) peptide is freely soluble in water.[1][3] For reconstitution, use a sterile, high-purity solvent such as sterile water. To ensure a homogenous solution, gentle vortexing, homogenization, or sonication can be employed.[3]
Q4: What are the recommended storage conditions for the reconstituted NP (366-374) peptide?
Once reconstituted, the peptide solution is significantly less stable than its lyophilized form.[2] It is crucial to aliquot the solution into single-use volumes and store them at -20°C or lower to minimize degradation from repeated freeze-thaw cycles.[1][2][3] Some sources recommend using the reconstituted peptide within a few weeks when stored at 2-8°C.[4] For longer-term storage of the solution, -80°C for up to six months is suggested.[9]
Q5: What factors can affect the stability of the NP (366-374) peptide?
The stability of the NP (366-374) peptide, with the sequence ASNENMETM, can be influenced by several factors:
-
Amino Acid Composition: The presence of Methionine (Met) makes it susceptible to oxidation, while Asparagine (Asn) can undergo deamidation.[2][8][10]
-
Temperature: Higher temperatures accelerate degradation.[4][7][11]
-
Moisture: The presence of water can lead to hydrolysis, especially in the lyophilized state.[4][8] It is recommended to allow the peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.
-
Oxygen: Exposure to air can lead to oxidation of methionine residues.[2][10]
-
pH: Extreme pH values can cause hydrolysis of the peptide bonds.[7][11] For peptides in solution, a pH range of 5-6 is often recommended to enhance stability.[2]
-
Repeated Freeze-Thaw Cycles: These cycles can degrade the peptide in solution.[2][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the peptide | Improper storage leading to aggregation; incorrect solvent. | While NP (366-374) is water-soluble, if issues arise, ensure the peptide has been stored correctly. Use of a vortex mixer or sonicator can aid in dissolving the peptide.[3] Ensure the solvent is of high purity. |
| Loss of biological activity | Peptide degradation due to improper storage (temperature, moisture, oxidation), or multiple freeze-thaw cycles. | Always store the lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[2][12] |
| Precipitation observed in the reconstituted peptide solution after thawing | Peptide aggregation or poor solubility at the stored concentration. | Centrifuge the vial to pellet the precipitate. Use the clear supernatant. For future use, consider reconstituting at a lower concentration or using a different buffer system (pH 5-6). |
| Discoloration of the lyophilized powder | Oxidation or other forms of degradation. | This may indicate compromised peptide quality. It is advisable to use a fresh vial of the peptide for critical experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for NP (366-374) Peptide
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Years[2][8] | Store in a tightly sealed vial, protected from light and moisture.[2] |
| 2-8°C | 1-2 Years (for most peptides)[8] | Short-term storage only. | |
| Room Temperature | Weeks to Months | Not recommended for long-term storage. | |
| Reconstituted | -20°C to -80°C | Weeks to Months[2][9] | Aliquot to avoid freeze-thaw cycles.[1][2][3] |
| 2-8°C | Weeks[4] | For short-term use only. |
Experimental Protocols
Protocol: General Assessment of NP (366-374) Peptide Stability
This protocol outlines a general method for assessing the stability of the NP (366-374) peptide under different storage conditions.
-
Reconstitution: Reconstitute a known amount of lyophilized NP (366-374) peptide in a suitable sterile solvent (e.g., sterile water) to a precise final concentration.
-
Aliquoting and Storage:
-
Divide the reconstituted peptide solution into multiple aliquots in sterile, sealed vials.
-
Create separate sets of aliquots for each storage condition to be tested (e.g., 4°C, -20°C, -80°C, and room temperature).
-
Also, include a set of aliquots that will undergo multiple freeze-thaw cycles (e.g., daily thawing and refreezing for a week).
-
-
Time Points: Designate several time points for analysis (e.g., Day 0, Day 1, Day 7, Day 30, Day 90).
-
Analysis: At each time point, retrieve one aliquot from each storage condition and analyze for peptide integrity and purity. The primary method for this is High-Performance Liquid Chromatography (HPLC).
-
HPLC Analysis: Use a reverse-phase HPLC column suitable for peptides.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a constant concentration of an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.
-
Detection: Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
Data Interpretation: Compare the chromatograms of the stored samples to the Day 0 sample. The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
-
Functional Assay (Optional): To assess biological activity, a functional assay relevant to the NP (366-374) peptide's use (e.g., T-cell activation assay, peptide-MHC binding assay) can be performed at each time point.[13][14][15]
Visualizations
References
- 1. eurogentec.com [eurogentec.com]
- 2. genscript.com [genscript.com]
- 3. microcollections.de [microcollections.de]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. genscript.com [genscript.com]
- 6. Influenza A NP (366-374) Strain A/NT/60/68 - 1 mg, 982.1, 1 mg | Labscoop [labscoop.com]
- 7. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 8. peptidesystems.com [peptidesystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jpt.com [jpt.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pnas.org [pnas.org]
- 14. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]
- 15. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Immunogenicity of NP (366-374) Peptide Vaccines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome the challenges of poor immunogenicity associated with NP (366-374) peptide vaccines.
I. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the development and evaluation of NP (366-374) peptide-based vaccines.
Q1: My NP(366-374) peptide vaccine is not inducing a detectable CD8+ T cell response. What are the potential causes and solutions?
A1: A weak or undetectable CD8+ T cell response is a common challenge with synthetic peptide vaccines. Several factors could be responsible:
-
Poor Intrinsic Immunogenicity: Short synthetic peptides, like the NP(366-374) epitope (ASNENMETM), are often poorly immunogenic on their own because they lack the "danger signals" needed to activate the innate immune system.[1][2]
-
Solution: Formulate your peptide with an appropriate adjuvant to mimic these danger signals and stimulate a robust immune response.[2] Toll-Like Receptor (TLR) agonists such as CpG oligodeoxynucleotides (CpG ODN) and Polyinosinic-polycytidylic acid (Poly I:C) are effective at enhancing both humoral and cellular immunity for peptide vaccines.[][4]
-
-
Rapid Degradation: Unmodified peptides can be quickly degraded by proteases in vivo, preventing them from reaching antigen-presenting cells (APCs) in sufficient quantities.[2]
-
Inefficient Antigen Presentation: The peptide may not be efficiently taken up, processed, and presented by APCs.
-
Low Peptide-MHC Stability: The NP(366-374) peptide may form an unstable complex with the MHC class I molecule (H-2Db in C57BL/6 mice), leading to insufficient T-cell stimulation. The stability of the peptide-MHC complex is a key factor governing the magnitude of the CD8+ T-cell response.[9]
-
Solution: Consider using "heteroclitic" peptides, which are analogues of the original peptide with modifications at MHC anchor residues to improve binding affinity and stability.[10] However, it is crucial to verify that these modifications do not negatively impact TCR recognition of the native epitope.[10]
-
Q2: I can detect a peptide-specific T-cell response using an IFN-γ ELISpot assay, but these T-cells fail to lyse virus-infected target cells. Why is there a discrepancy?
A2: This issue points towards the induction of "low-quality" or low-avidity T-cells.
-
Cause: Vaccination with high doses of peptide or with peptides that bind MHC with very high affinity can lead to the activation of T-cells with low-affinity T-cell receptors (TCRs).[2] These T-cells can be detected in sensitive assays like ELISpot when stimulated with high concentrations of the peptide but may not be able to recognize the lower density of naturally processed and presented epitopes on the surface of infected cells.[2][11]
-
Troubleshooting:
-
Titrate Peptide Dose: Optimize the peptide dose in your vaccine formulation. Lower doses may preferentially activate high-avidity T-cells.[12]
-
Assess Functional Avidity: Perform a cytotoxicity assay using target cells pulsed with decreasing concentrations of the NP(366-374) peptide. This will help determine the functional avidity of the induced T-cell population. High-avidity T-cells will be effective at lower peptide concentrations.[13]
-
Use Modified Peptides Cautiously: While heteroclitic peptides can increase immunogenicity, ensure that the induced T-cells can cross-react effectively with the wild-type NP(366-374) epitope as presented on infected cells.[10]
-
Q3: My MHC-tetramer staining for NP(366-374)-specific CD8+ T-cells shows a weak or non-existent signal. How can I improve the staining?
A3: Tetramer staining can be technically challenging. Here are some common issues and optimization steps:
-
Low Frequency of Specific T-cells: The frequency of antigen-specific T-cells may be below the detection limit of the assay.
-
Solution: Increase the number of cells being stained. For rare events, staining 2-10 million cells is recommended.[14]
-
-
Poor Tetramer Quality or Concentration: The tetramer reagent itself may be the issue.
-
Solution:
-
Titrate the Tetramer: The optimal concentration can vary between different tetramer specificities. Titrate the reagent to find the concentration that gives the best signal-to-noise ratio.[15]
-
Centrifuge Before Use: Always centrifuge the tetramer reagent before adding it to cells to remove aggregates that can cause non-specific binding.[14]
-
Use Bright Fluorochromes: Conjugating the tetramer to a bright fluorochrome like PE or APC can improve the detection of positive populations.[16]
-
-
-
Staining Protocol Issues: The staining procedure may need optimization.
-
Solution:
-
Gate on Live Cells: Always use a viability dye and gate on live cells, as dead cells can bind the tetramer non-specifically.[14]
-
Incubation Time and Temperature: Incubate with the tetramer for 20 minutes at room temperature or for 45 minutes at 4°C.[15][17]
-
Antibody Co-staining: Add the anti-CD8 antibody after the tetramer incubation step, as some CD8 clones can interfere with tetramer binding.[16]
-
-
-
Controls: Appropriate controls are critical for interpreting results.
-
Solution: Include a negative control using an MHC tetramer with an irrelevant peptide and a positive control using T-cells from a known positive donor or an influenza-infected animal.[14]
-
Q4: Which adjuvant should I choose to enhance the cellular immune response to my NP(366-374) peptide vaccine?
A4: The choice of adjuvant is critical for steering the immune response towards a protective, cell-mediated (Th1-type) profile.
-
TLR Agonists: These are potent inducers of cellular immunity.
-
Saponin-based Adjuvants: Adjuvants like Matrix-M have been shown to elicit high humoral and cellular immunity.[20]
-
Emulsion Adjuvants: Adjuvants like MF59 and AS03, licensed for human influenza vaccines, can enhance and broaden immune responses, including T-cell responses.[20][21][22]
-
Combination Adjuvants: Using a combination of adjuvants, such as CpG and Poly(I:C), may have synergistic effects on dendritic cell maturation and the subsequent T-cell response.[4]
II. Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating strategies to improve NP(366-374) immunogenicity.
Table 1: Effect of Adjuvants and Delivery Systems on NP(366-374)-Specific CD8+ T Cell Response
| Vaccine Formulation | Animal Model | Assay | Readout | Outcome | Reference |
| NP(366-374) Peptide + Incomplete Freund's Adjuvant | C57BL/6 Mice | In vitro Cytotoxicity | % Specific Lysis | Generated specific CTLs capable of killing peptide-pulsed and virus-infected cells. | [1] |
| NP(366-374) encapsulated in liposomes + anti-CD40 mAb | C57BL/6 Mice | Viral Titer | PFU/lung | Reduced viral lung titers in infected mice. | [5] |
| MVA vector expressing NP | C57BL/6 Mice | IFN-γ ELISpot | SFCs / 10^6 splenocytes | Induced ~90-130 IFN-γ spot-forming cells (SFCs) specific to NP(366-374). | [23] |
| NP(366-374) in Chitosan-hydrogel (intranasal boost) | C57BL/6 Mice | Tetramer Staining | Absolute # of Trm cells in nose | Generated a significant population of NP(366-374)-specific tissue-resident memory T cells. | [24] |
| Glycodendropeptide (GDP) with 16 copies of NP(366-374) | In vitro (human cells) | T-cell Proliferation | % Proliferation | Induced stronger CD8+ T cell proliferation compared to lower valency GDPs. | [8] |
Table 2: Comparison of Wild-Type vs. Heteroclitic Peptides for MHC-I Binding and Stability
| Peptide | Modification | Assay | Readout | Result | Reference |
| Melan-A (wild-type) | - | T2 Cell Stabilization | MFI | Baseline binding | [10] |
| Melan-A (A27L) | Heteroclitic (anchor modified) | T2 Cell Stabilization | MFI | ~1.5-fold increase in MFI (binding) compared to wild-type. | [10] |
| Wild-type NP(366-374) | - | RMA-S Cell Stabilization | % H-2Db Stabilization | Comparable stabilization to a known escape mutant peptide (NP371I). | [25] |
Note: Direct quantitative comparisons of NP(366-374) vs. a specific heteroclitic version were not available in the initial search results, but the principle is demonstrated with other epitopes.
III. Key Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Quantifying NP(366-374)-Specific T-Cells
This protocol is adapted from methodologies described for measuring cellular immunity to influenza.[26][27][28]
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody.
-
Incubate overnight at 4°C.
-
Wash the plate 3-4 times with sterile PBS and block with RPMI medium containing 10% FBS for 1-2 hours at 37°C.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals.
-
Count live cells using a trypan blue exclusion assay.
-
Resuspend cells in complete RPMI medium to a final concentration of 2-4 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Add 100 µL of the cell suspension to each well (2-4 x 10^5 cells/well).
-
Add 100 µL of the NP(366-374) peptide diluted in complete RPMI to achieve a final concentration of 1-10 µg/mL.
-
Controls:
-
Negative Control: Cells with medium only (no peptide).
-
Positive Control: Cells with a mitogen (e.g., PMA/Ionomycin or PHA).
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4-5 times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate thoroughly with PBST and then PBS.
-
Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Monitor spot development (typically 5-30 minutes). Stop the reaction by rinsing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
Results are typically expressed as Spot-Forming Cells (SFCs) per million input cells.
-
Protocol 2: MHC Class I Tetramer Staining of NP(366-374)-Specific CD8+ T-Cells
This protocol provides a general workflow for staining murine splenocytes with an H-2Db-NP(366-374) tetramer.[14][15][16][17]
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes.
-
Count viable cells and resuspend in FACS buffer (PBS with 1-2% BSA or FCS).
-
Aliquot 1-2 x 10^6 cells per tube for staining.
-
-
Tetramer Incubation:
-
Centrifuge the tetramer reagent (e.g., H-2Db-ASNENMETM-PE) at >3000 x g for 5 minutes to remove aggregates.
-
Add the titrated amount of tetramer to the cell pellet.
-
Incubate for 20-30 minutes at room temperature or 45-60 minutes at 4°C, protected from light.
-
-
Surface Antibody Staining:
-
Without washing, add a cocktail of fluorescently-conjugated antibodies for surface markers. A typical panel includes:
-
Anti-mouse CD8a (e.g., FITC or APC-Cy7)
-
Anti-mouse CD3
-
A viability dye (e.g., Zombie NIR™, Live/Dead™ Fixable)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Fixation:
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
(Optional) If not analyzing immediately, fix the cells with 1-2% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash once more after fixation.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes using FSC-A vs. SSC-A.
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on CD8+ cells.
-
Within the live, single, CD8+ population, identify the tetramer-positive cells.
-
-
IV. Diagrams and Workflows
The following diagrams illustrate key concepts and processes in NP(366-374) peptide vaccine development.
Caption: Experimental workflow for peptide vaccine evaluation.
Caption: MHC Class I antigen presentation pathway for peptide vaccines.
Caption: Strategies to overcome poor peptide immunogenicity.
References
- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting peptide vaccines to work: just a matter of quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy effects of Polyinosinic-polycytidylic acid, CpG oligodeoxynucleotide, and cationic peptides to adjuvant HPV E7 epitope vaccine through preventive and therapeutic immunization in a TC-1 grafted mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of Cross-Protective Influenza A Vaccines Based on Cellular Responses [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 8. Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00133A [pubs.rsc.org]
- 9. CD8+ T-cell cross-competition is governed by peptide–MHC class I stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. Parsing digital or analog TCR performance through piconewton forces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 15. immunaware.com [immunaware.com]
- 16. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. US9770513B2 - Method of developing a vaccine using peptide-poly IC complexes - Google Patents [patents.google.com]
- 20. Advances in Adjuvanted Influenza Vaccines [mdpi.com]
- 21. Adjuvantation of Influenza Vaccines to Induce Cross-Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Newly Designed Poxviral Promoters to Improve Immunogenicity and Efficacy of MVA-NP Candidate Vaccines against Lethal Influenza Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Viral Escape by Selection of Cytotoxic T Cell–Resistant Variants in Influenza a Virus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in NP (366-374) T-cell expansion experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their NP(366-374) T-cell expansion experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected fold expansion and viability for NP(366-374) specific T-cells?
A1: With optimized protocols, a total T-cell expansion of up to 800-fold can be achieved over a 10-14 day period, with cell viability remaining above 85%.[1] For NP(366-374) specific T-cells, the expansion will be a fraction of this total expansion and is dependent on the initial precursor frequency in the donor sample.
Q2: What are the critical parameters that influence variability in T-cell expansion?
A2: Key parameters include:
-
Starting Cell Population: The purity of the initial T-cell population is crucial. Contaminating cells like monocytes and granulocytes can inhibit T-cell activation and proliferation.
-
Cell Seeding Density: Both initial activation density and subsequent expansion density significantly impact cell growth and viability.[1][2]
-
Activation Method: The concentration and quality of the NP(366-374) peptide and co-stimulatory signals (e.g., anti-CD28) are critical for robust activation.
-
Cell Culture Conditions: Media composition, cytokine concentrations (e.g., IL-2), pH, and CO2 levels must be carefully controlled.
-
Donor Variability: The genetic background, age, and health status of the T-cell donor can lead to inherent differences in T-cell responses.
Q3: How can I minimize contamination in my T-cell cultures?
A3: To minimize contamination, always use sterile technique when handling cells and reagents. Ensure all media, sera, and supplements are certified sterile and tested for endotoxin. Regularly clean and sterilize incubators, biosafety cabinets, and other equipment. If contamination is suspected, discard the culture and decontaminate all affected equipment and surfaces.
Troubleshooting Guides
Issue 1: Low T-Cell Expansion or Proliferation
| Possible Cause | Recommended Solution |
| Suboptimal Seeding Density | For initial activation, a cell density of 1-2 x 10^6 T-cells/mL is recommended.[3] During expansion, maintaining a lower cell density (e.g., by splitting the culture when cell density reaches 2 x 10^6 cells/mL) can improve growth by ensuring adequate nutrient availability.[1] |
| Inefficient T-Cell Activation | Ensure the NP(366-374) peptide is of high purity and used at the optimal concentration (typically 1-10 µg/mL). Verify the potency of co-stimulatory antibodies (e.g., anti-CD28). Consider using antigen-presenting cells (APCs) to enhance activation. |
| Poor Cell Culture Conditions | Use a high-quality, serum-free T-cell expansion medium. Supplement with an optimal concentration of IL-2 (e.g., 50 IU/mL).[4][5] Ensure the incubator is properly calibrated for temperature (37°C) and CO2 (5%). |
| T-Cell Exhaustion | Avoid repeated or prolonged stimulation, which can lead to T-cell exhaustion and reduced functionality.[6][7] Monitor for the expression of exhaustion markers like PD-1. |
Issue 2: High Cell Death and Low Viability
| Possible Cause | Recommended Solution |
| Overstimulation/Activation-Induced Cell Death (AICD) | Titrate the concentration of the NP(366-374) peptide and co-stimulatory signals to find the optimal balance that induces proliferation without excessive cell death. |
| Nutrient Depletion/Waste Accumulation | Split cultures as they expand to maintain an optimal cell density and replenish nutrients. Perform regular media changes, especially in high-density cultures. |
| Low Cell Density During Expansion | After initial activation, T-cells require a certain cell density to receive survival signals. Avoid diluting the cells too much during the initial expansion phase. Maintaining a density above 1 x 10^5 cells/mL is often beneficial.[2] |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, perform a gram stain and/or culture a sample of the medium. Discard contaminated cultures. |
Quantitative Data Summary
Table 1: Recommended Cell Densities for T-Cell Expansion
| Culture Stage | Recommended Seeding Density (cells/mL) | Notes |
| Initial Activation (Day 0) | 1 - 2 x 10^6 | Higher density facilitates cell-to-cell contact required for activation.[2][3] |
| Early Expansion (Day 3) | Dilute to 1 - 2.5 x 10^5 | Lowering density after activation improves growth and viability.[1] |
| Continued Expansion | Maintain between 0.5 - 2 x 10^6 | Split culture when density approaches the upper limit. |
Table 2: Expected Outcomes of T-Cell Expansion
| Parameter | Expected Value | Timeframe |
| Total Fold Expansion | 40 - 860 fold | 11-14 days[8] |
| Cell Viability | >85% | Throughout culture[1][9] |
| CD3+ Purity | 96-98% | Post-expansion[4] |
Experimental Protocols
Protocol 1: NP(366-374) T-Cell Expansion
This protocol describes the expansion of NP(366-374) specific T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
NP(366-374) peptide (ASNENMETM)
-
Recombinant human IL-2
-
Anti-human CD28 antibody
-
T-cell isolation kit (optional)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment (Optional): For higher purity, enrich for T-cells from the PBMC population using a negative selection T-cell isolation kit.
-
Activation:
-
Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add NP(366-374) peptide to a final concentration of 1 µg/mL.
-
Add anti-human CD28 antibody to a final concentration of 1 µg/mL.
-
Add recombinant human IL-2 to a final concentration of 50 IU/mL.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Expansion:
-
On day 3, assess cell density and dilute the culture to approximately 2.5 x 10^5 cells/mL with fresh medium containing IL-2.[1]
-
Monitor cell density every 2-3 days and split the culture as needed to maintain a density between 0.5 - 2 x 10^6 cells/mL. Add fresh medium containing IL-2 with each split.
-
-
Harvesting: T-cells are typically ready for analysis or downstream applications after 10-14 days of culture.
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is for the detection of IFN-γ producing T-cells after stimulation with the NP(366-374) peptide.
Materials:
-
Expanded NP(366-374) T-cells
-
NP(366-374) peptide
-
Brefeldin A
-
FACS buffer (PBS + 2% FBS)
-
Fixation/Permeabilization buffer
-
Anti-human CD8 antibody (fluorochrome-conjugated)
-
Anti-human IFN-γ antibody (fluorochrome-conjugated)
-
Isotype control antibody
Methodology:
-
Restimulation:
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Stain with anti-human CD8 antibody for 20-30 minutes at 4°C.[12]
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add anti-human IFN-γ antibody or isotype control and incubate for 30 minutes at room temperature in the dark.[11]
-
-
Acquisition:
-
Wash cells twice with permeabilization buffer, then once with FACS buffer.
-
Resuspend cells in FACS buffer and acquire on a flow cytometer.
-
Protocol 3: MHC Class I Tetramer Staining
This protocol is for the identification and quantification of NP(366-374)-specific CD8+ T-cells.
Materials:
-
Expanded T-cells or PBMCs
-
FACS buffer
-
H-2Db NP(366-374) Tetramer (fluorochrome-conjugated)
-
Anti-human CD8 antibody (fluorochrome-conjugated)
-
Viability dye
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of T-cells or PBMCs at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.[14]
-
Staining:
-
Viability Staining: Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Visualizations
Caption: T-Cell Activation Signaling Pathway.
Caption: NP(366-374) T-Cell Expansion Workflow.
References
- 1. stemcell.com [stemcell.com]
- 2. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their Function for Therapy: Current Insights and Open Questions [frontiersin.org]
- 6. akadeum.com [akadeum.com]
- 7. Improving Immunotherapy: Overcoming ‘Exhausted’ T Cells - NCI [cancer.gov]
- 8. Clinically relevant T cell expansion media activate distinct metabolic programs uncoupled from cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scaleready.com [scaleready.com]
- 10. Intracellular Cytokine (INF-gamma) Staining Assay [en.bio-protocol.org]
- 11. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 12. anilocus.com [anilocus.com]
- 13. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 15. lubio.ch [lubio.ch]
Technical Support Center: Cross-Reactivity Issues with NP (366-374) Specific T-Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with influenza nucleoprotein (NP) (366-374) specific T-cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is T-cell cross-reactivity and why is it an issue for NP (366-374) specific T-cells?
A1: T-cell cross-reactivity is the capacity of a single T-cell receptor (TCR) to recognize more than one type of peptide-MHC (pMHC) complex.[1][2][3] This phenomenon is a fundamental feature of the adaptive immune system, allowing a limited number of T-cells to recognize a vast array of potential pathogens.[2][3] For NP (366-374) specific T-cells, an immunodominant epitope in influenza A virus infections, cross-reactivity can lead to off-target effects, unexpected immune responses, and difficulties in accurately quantifying the antigen-specific T-cell population.[4][5][6] This is particularly relevant when studying responses to different influenza strains or designing vaccines, as mutations within or near the NP (366-374) epitope can lead to altered T-cell recognition and activation.[4][5][6]
Q2: What are the primary mechanisms driving T-cell cross-reactivity?
A2: The primary mechanisms of T-cell cross-reactivity are rooted in the structural flexibility of the molecules involved in T-cell recognition:[7]
-
TCR Plasticity: The T-cell receptor, particularly the complementarity-determining regions (CDRs), can adopt different conformations to bind to various pMHC complexes.
-
Peptide-MHC (pMHC) Plasticity: The pMHC complex itself can exhibit conformational flexibility, allowing it to be recognized by different TCRs.
-
Molecular Mimicry: A foreign peptide may have a similar structure to a self-peptide, leading to the activation of self-reactive T-cells by a foreign antigen.[3]
The following diagram illustrates these mechanisms.
Q3: How do single amino acid substitutions in the NP (366-374) epitope affect T-cell recognition?
A3: Single amino acid substitutions within the NP (366-374) epitope can have a significant impact on T-cell recognition, ranging from complete loss of recognition to partial or altered responses.[4][5] The effect depends on the position of the mutation. Mutations in anchor residues, which are critical for binding to the MHC molecule, can abrogate peptide presentation and thus T-cell recognition.[5] Conversely, mutations in residues that directly interact with the TCR may lead to a more nuanced outcome, such as reduced binding affinity, altered TCR signaling, or the induction of a cross-reactive T-cell population that can recognize both the original and the variant peptide.[4][5]
Troubleshooting Guides
Problem 1: High background or non-specific staining in MHC tetramer/pentamer assays for NP (366-374) specific T-cells.
| Possible Cause | Troubleshooting Step |
| Dead cells | Increase the stringency of your live/dead cell staining and gating. |
| Fc receptor binding | Pre-incubate cells with an Fc block reagent to prevent non-specific antibody binding. |
| Tetramer/pentamer aggregates | Centrifuge the tetramer/pentamer reagent before use to pellet any aggregates. |
| Incorrect staining temperature or time | Optimize staining temperature (e.g., 4°C vs. room temperature) and incubation time as recommended by the manufacturer. |
| Low purity of target cells | If possible, enrich for CD8+ T-cells before staining to reduce background from other cell types. |
Problem 2: Inconsistent results in functional assays (e.g., ELISpot, intracellular cytokine staining) with NP (366-374) peptide.
| Possible Cause | Troubleshooting Step |
| Peptide quality and storage | Ensure the NP (366-374) peptide is of high purity and has been stored correctly (e.g., lyophilized at -20°C or -80°C, reconstituted in sterile DMSO and stored in aliquots). |
| Suboptimal peptide concentration | Perform a dose-response curve to determine the optimal peptide concentration for T-cell stimulation. |
| Cell viability issues | Check cell viability before and after the assay. Ensure proper handling and culture conditions to maintain cell health. |
| Donor-to-donor variability | Be aware of inherent biological variability between donors. Include multiple donors in your experiments for more robust conclusions. |
| Cross-reactivity with other peptides | If using a peptide library, consider the possibility of cross-reactivity. Test individual peptides to confirm specificity. |
Quantitative Data Summary
The following table summarizes representative quantitative data on the frequency of NP (366-374) specific CD8+ T-cell responses in different experimental contexts.
| Experimental Model | Infection/Vaccination | T-cell Population | Frequency (% of CD8+ T-cells) | Reference |
| C57BL/6 Mice | Influenza A/PR8 (intraperitoneal) | Splenic CD8+ EM T-cells | 15.07 ± 2.77% | [8] |
| C57BL/6 Mice | Influenza A/PR8/NS124 (intraperitoneal) | Splenic CD8+ EM T-cells | 26.86 ± 1.72% | [8] |
| C57BL/6 Mice | OVX836 vaccine (intramuscular) | Lung CD3+CD8+ T-cells | ~1.5 - 2.0% | [9] |
Experimental Protocols
Protocol 1: MHC Class I Tetramer/Pentamer Staining for NP (366-374) Specific CD8+ T-cells
This protocol outlines the general steps for identifying NP (366-374) specific CD8+ T-cells using fluorescently labeled pMHC multimers.
Protocol 2: Intracellular Cytokine Staining (ICS) for Functional Analysis of NP (366-374) Specific T-cells
This protocol is for measuring cytokine production (e.g., IFN-γ, TNF-α) by NP (366-374) specific T-cells upon peptide stimulation.
Signaling Pathways
TCR Signaling and Cross-Reactivity
The initial binding of a TCR to a pMHC complex, whether it's the cognate antigen or a cross-reactive one, initiates a signaling cascade that can lead to T-cell activation. The strength and duration of this signal can be influenced by the binding affinity and kinetics of the TCR-pMHC interaction. Lower affinity interactions with cross-reactive peptides may result in a weaker or altered signal compared to the high-affinity interaction with the cognate peptide.
References
- 1. Frontiers | MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I [frontiersin.org]
- 2. Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer [frontiersin.org]
- 4. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Protective efficacy of cross-reactive CD8+ T cells recognising mutant viral epitopes depends on peptide-MHC-I structural interactions and T cell activation threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Enhanced CD8 + T-cell response in mice immunized with NS1-truncated influenza virus – ScienceOpen [scienceopen.com]
- 9. Frontiers | OVX836 Heptameric Nucleoprotein Vaccine Generates Lung Tissue-Resident Memory CD8+ T-Cells for Cross-Protection Against Influenza [frontiersin.org]
Technical Support Center: Enhancing NP(366-374) Antigen Presentation in Dendritic Cells
Welcome to the technical support center for researchers focused on the influenza nucleoprotein (NP) epitope NP(366-374). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist you in optimizing your dendritic cell (DC) antigen presentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for processing the NP(366-374) epitope for MHC class I presentation?
A1: The NP(366-374) epitope is processed from the full-length influenza nucleoprotein through the endogenous MHC class I antigen presentation pathway. The core machinery involves the proteasome, which degrades the protein into smaller peptides.[1][2] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they are loaded onto MHC class I molecules.[3][4]
Q2: Which type of proteasome is more efficient for generating the NP(366-374) epitope?
A2: Both standard proteasomes and immunoproteasomes can generate the NP(366-374) epitope.[1][5] The immunoproteasome, which is upregulated in dendritic cells upon exposure to inflammatory cytokines like IFN-γ, contains specialized catalytic subunits (e.g., LMP2, LMP7, MECL-1) that can alter cleavage patterns and potentially enhance the generation of certain epitopes.[1] However, studies have shown that the absence of specific immunoproteasome subunits can impact the subsequent T-cell response, suggesting it plays a role in shaping the immunodominance hierarchy.[5]
Q3: Can dendritic cells cross-present the NP(366-374) epitope from an external source?
A3: Yes, dendritic cells are highly specialized in cross-presentation. They can internalize exogenous antigens, such as those from apoptotic influenza-infected cells, and process them for presentation on MHC class I molecules to CD8+ T cells.[3][4] This process is crucial for initiating a primary CD8+ T cell response against viral infections.
Q4: How can I enhance the presentation of synthetic NP(366-374) peptide by dendritic cells?
A4: To enhance presentation of a synthetic peptide, you can:
-
Use Adjuvants: Co-administration of adjuvants like CpG oligonucleotides can activate dendritic cells, leading to increased expression of co-stimulatory molecules and promoting a stronger T-cell response.[6][7]
-
Optimize DC Maturation: Using maturation agents like Lipopolysaccharide (LPS) can enhance the overall immunostimulatory capacity of DCs.[8]
-
Modify the Peptide: Using modified peptide structures, such as glycodendropeptides (GDPs), can improve uptake by DCs through mannose receptors, leading to enhanced T-cell proliferation.[6][8]
-
Pulse DCs Effectively: Ensuring optimal peptide concentration and incubation time during the pulsing step is critical for maximizing MHC class I loading.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No NP(366-374)-specific CD8+ T-cell activation in co-culture. | 1. Suboptimal DC maturation: Immature DCs may not provide adequate co-stimulation (CD80/CD86) for T-cell activation.[11] 2. Inefficient peptide loading: Incorrect peptide concentration, incubation time, or peptide degradation. 3. Poor DC viability: Stress during isolation or culture. | 1. Include a maturation stimulus (e.g., LPS, CpG DNA) in your DC culture 18-24 hours before co-culture.[7][12] Verify maturation by checking for upregulation of CD80, CD86, and CD83 via flow cytometry.[8] 2. Titrate the NP(366-374) peptide concentration (typically 1-10 µM).[3][9] Ensure the peptide is high quality and properly stored. 3. Assess DC viability using Trypan Blue or a viability dye before co-culture. |
| High background T-cell activation with control (unpulsed) DCs. | 1. Endotoxin (B1171834) contamination: Reagents (e.g., FCS, media) may be contaminated with LPS, causing non-specific DC activation.[12] 2. Spontaneous DC maturation: Over-culturing or stress during handling can lead to spontaneous activation.[12] | 1. Test all reagents for endotoxin levels. Use endotoxin-free FCS and reagents whenever possible.[12] 2. Handle DCs gently, minimize vibrations, and avoid excessively long culture times before the assay. |
| Inconsistent results between experiments. | 1. Variability in DC differentiation: Bone marrow-derived DC cultures can be heterogeneous. 2. Variability in antigen source: If using infected cells, the viral titer or infection efficiency may vary. | 1. Standardize the DC generation protocol (cytokine concentrations, culture duration). Characterize the DC population (e.g., CD11c expression) by flow cytometry for each batch.[12] 2. Titrate the virus for each experiment to ensure consistent multiplicity of infection (MOI). |
| Failure to detect NP(366-374) presentation in vivo. | 1. Inefficient DC migration: Adoptively transferred DCs may not migrate efficiently to lymphoid organs.[13] 2. Wrong DC subset: Not all DC subsets are equally proficient at priming CD8+ T cells for all antigens.[14][15] | 1. Assess DC migration using fluorescent labels. Consider the route of administration, as this impacts trafficking.[13] 2. Different DC subsets, like CD103-CD11bhi tissue-resident DCs, may dominate NP presentation at the peak of infection.[15] Consider models that target specific subsets. |
Key Experimental Protocols
Protocol 1: Generation and Peptide Pulsing of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine BMDCs and their subsequent loading with the NP(366-374) peptide.
Materials:
-
Bone marrow cells from mouse femur and tibiae (C57BL/6 mice for H-2Db restricted NP(366-374))
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4)
-
NP(366-374) peptide (Sequence: ASNENMETM), high purity (>95%)
-
6-well non-tissue culture treated plates
Methodology:
-
Day 0: BM Cell Isolation: Harvest bone marrow from the femur and tibiae of mice. Lyse red blood cells using ACK lysis buffer.
-
Wash the cells and plate them at 1 x 10^6 cells/mL in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 100 ng/mL IL-4 in 6-well plates.[9]
-
Day 2 & 4: Media Refresh: Add fresh, warm complete medium supplemented with GM-CSF and IL-4 to the plates.[9]
-
Day 6: Cell Harvest: Gently collect the loosely adherent cells. These are immature DCs.
-
Day 7: Peptide Pulsing:
-
Wash the harvested DCs three times with PBS.[9]
-
Resuspend the cells in serum-free medium (e.g., Opti-MEM) at a concentration of 1-2 x 10^6 cells/mL.
-
Add the NP(366-374) peptide to a final concentration of 1-10 µmol/L.[9] As a negative control, use an irrelevant peptide of the same MHC haplotype (e.g., hgp100₂₅₋₃₃ for H-2Db).[9]
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
Washing: After incubation, wash the peptide-pulsed DCs three times with PBS to remove any unbound peptide.
-
The DCs are now ready for use in T-cell activation assays (e.g., co-culture, ELISPOT) or for adoptive transfer experiments.
Protocol 2: In Vitro T-Cell Proliferation Assay
This assay measures the ability of NP(366-374)-pulsed DCs to stimulate the proliferation of specific CD8+ T cells.
Materials:
-
NP(366-374)-pulsed DCs (from Protocol 1)
-
Splenocytes from influenza-infected or TCR-transgenic mice (e.g., F5 TCR transgenic) containing NP(366-374)-specific CD8+ T cells
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation-tracking dye
-
Complete RPMI medium
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
T-Cell Preparation: Isolate splenocytes from an appropriate source mouse. If using total splenocytes, enrich for CD8+ T cells using a negative selection kit for higher purity.
-
CFSE Labeling: Resuspend T cells at 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete medium. Wash the cells three times.
-
Co-culture Setup:
-
Plate the peptide-pulsed DCs in a 96-well plate at a concentration of 2 x 10^4 cells/well.
-
Add 2 x 10^5 CFSE-labeled T cells to each well (Effector:Target ratio of 10:1).
-
Include controls: T cells alone, T cells with unpulsed DCs, and T cells with DCs pulsed with an irrelevant peptide.
-
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently-labeled antibodies against CD8 and a T-cell activation marker like CD69 or CD25.
-
Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of the CFSE dye in the CD8+ T-cell population.
-
Quantitative Data Summary
The following table summarizes data on T-cell responses following different immunization strategies, highlighting methods to enhance NP(366-374) presentation.
| Immunization/Stimulation Method | Cell Type Analyzed | Response Metric | Result | Reference |
| Immunization with NP(366-374) peptide + CpG-ODN adjuvant | Splenocytes | Specific Lysis of NP-pulsed targets | Increased cytotoxic T-lymphocyte (CTL) activity compared to peptide alone. | [7] |
| Immunization with NP(366-374)-pulsed DCs | Splenocytes | IFN-γ and TNF-α production | Increased cytokine production by specific CTLs, leading to faster viral clearance. | [6] |
| Stimulation of DCs with Glycodendropeptides (GDPs) displaying NP(366-374) | T-lymphocytes (in co-culture) | Proliferation Index | GDPs induced a stronger proliferative response compared to the free peptide, with the effect increasing with peptide multiplicity on the GDP. | [8] |
| In vitro stimulation of splenocytes with NP(366-374) peptide | Splenocytes from infected mice | IFN-γ production (intracellular staining) | A standard method to quantify the frequency of NP-specific CD8+ T cells. | [16] |
Signaling Pathways and Experimental Workflows
References
- 1. PA28 and the proteasome immunosubunits play a central and independent role in the production of MHC class I-binding peptides in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation | PLOS Biology [journals.plos.org]
- 4. Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunostimulatory bacterial DNA sequences activate dendritic cells and promote priming and differentiation of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dendritic Cells Strongly Boost the Antitumor Activity of Adoptively Transferred T Cells In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - IOZK [iozk.de]
- 11. Dysfunction of Antigen Processing and Presentation by Dendritic Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental models to investigate the function of dendritic cell subsets: challenges and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temporal changes in dendritic cell subsets, cross-priming and costimulation via CD70 control CD8+ T cell responses to influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Validation & Comparative
A Researcher's Guide to Validating T-Cell Specificity for the NP (366-374) Epitope
This guide provides a comparative overview of common methodologies used to validate the specificity of T-cells for the influenza A virus nucleoprotein (NP) epitope NP (366-374). It is designed for researchers, scientists, and drug development professionals seeking to objectively assess and select the most appropriate T-cell validation assay for their experimental needs. The following sections detail experimental protocols, present comparative data, and illustrate key biological and experimental workflows.
Comparison of Key T-Cell Specificity Validation Assays
Choosing the right assay for validating T-cell specificity is critical and depends on the specific experimental question, available resources, and desired throughput. The three most widely used methods are MHC Multimer Staining, ELISpot, and Intracellular Cytokine Staining (ICS). Each has distinct advantages and limitations in terms of the data they provide, their sensitivity, and their procedural complexity.
| Feature | MHC Multimer Staining | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Principle | Direct visualization and quantification of T-cells with TCRs specific for a particular pMHC complex.[1] | Measures the frequency of cytokine-secreting cells upon antigen stimulation.[2] | Detects and quantifies intracellular cytokine production in response to specific antigens.[3] |
| Primary Output | Percentage of antigen-specific T-cells within a population.[4] | Number of cytokine-producing cells (Spot Forming Units) per million cells.[2] | Percentage of cells producing specific cytokines, allowing for polyfunctional analysis.[3][5] |
| Data Type | Enumeration of specific T-cells, regardless of functional status.[6] | Functional data on cytokine secretion at a single-cell level. | Functional data on cytokine production at a single-cell level.[7] |
| Sensitivity | High; can detect rare cell populations.[1] | Very high; can detect as few as 1 in 100,000 cells.[2] | High, with a lower limit of quantification around 0.0335% of antigen-specific cells.[5] |
| Advantages | - Directly identifies T-cells based on TCR specificity.- Allows for phenotypic characterization of specific T-cells via co-staining.- Can be used for cell sorting of specific populations. | - High throughput and relatively low cost.- Highly sensitive for detecting cytokine-secreting cells. | - Provides information on the functionality of T-cells (e.g., type of cytokines produced).- Allows for simultaneous analysis of multiple cytokines (polyfunctionality).- Can be combined with phenotypic markers. |
| Disadvantages | - Does not provide functional information (i.e., whether the T-cell can secrete cytokines or kill target cells).- Availability of specific multimers can be a limiting factor.- Can sometimes show discrepancies with functional assays.[1] | - Provides information on only one or two cytokines at a time.- Does not provide information on the phenotype of the secreting cells. | - Requires cell permeabilization, which can affect cell viability and staining of some surface markers.- Can be more technically complex and time-consuming than ELISpot. |
| Typical Application | - Enumeration and phenotyping of antigen-specific T-cells in circulation or tissues.- Monitoring immune responses in vaccination or infection studies. | - Screening for antigen-specific T-cell responses.- Quantifying the frequency of cytokine-producing cells. | - In-depth functional characterization of T-cell responses.- Assessing the quality of a T-cell response (e.g., Th1 vs. Th2). |
Experimental Protocols
Detailed methodologies for the three key assays are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and reagents.
MHC Multimer Staining Protocol
This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) with an H-2Db NP366-374 tetramer.[8]
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells twice with FACS buffer (PBS containing 2% FBS and 0.02% sodium azide).
-
Staining: Resuspend 1-2 x 106 cells in 50 µL of FACS buffer. Add the phycoerythrin (PE)-conjugated DbNP366 tetramer at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 60 minutes at room temperature in the dark.
-
Surface Marker Staining: Wash the cells twice with FACS buffer. Add a FITC-conjugated anti-CD8α antibody and any other desired surface marker antibodies.
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
ELISpot Assay Protocol
This protocol describes the detection of IFN-γ secreting cells in response to the NP366-374 peptide.[2][9]
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% FBS for at least 30 minutes.
-
Cell Plating: Add 4 x 105 PBMCs per well.
-
Stimulation: Add the NP366-374 peptide at a final concentration of 1 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Air dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol details the detection of intracellular IFN-γ in CD8+ T-cells following stimulation with the NP366-374 peptide.[3][10][11]
-
Cell Stimulation: Stimulate 1-2 x 106 PBMCs with the NP366-374 peptide (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6 hours at 37°C.[7]
-
Surface Staining: Wash the cells and stain with a PerCP-conjugated anti-CD8α antibody for 15-20 minutes at room temperature.[3][10]
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., BD Cytofix/Cytoperm) for 20 minutes at room temperature.[3]
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add an anti-IFN-γ antibody conjugated to a fluorochrome (e.g., FITC or APC) and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer and then once with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer within 24 hours.[3]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz DOT language provide a clear visual representation of complex biological processes and experimental procedures.
References
- 1. pnas.org [pnas.org]
- 2. immunospot.com [immunospot.com]
- 3. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immudex.com [immudex.com]
- 5. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
A Comparative Guide to the Immunodominance of Influenza Virus Epitopes: NP(366-374) vs. PA(224-233)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunodominance of two critical influenza A virus cytotoxic T lymphocyte (CTL) epitopes: the nucleoprotein (NP) derived peptide NP(366-374) and the polymerase acidic protein (PA) derived peptide PA(224-233). Understanding the nuances of the immune response to these epitopes is paramount for the development of effective T-cell-based vaccines and immunotherapies. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the underlying experimental methodologies.
Shifting Hierarchies: A Tale of Two Epitopes
In C57BL/6 mice, a widely used model for studying influenza immunity, the CD8+ T cell response to NP(366-374) and PA(224-233) reveals a fascinating dynamic of immunodominance that shifts between primary and secondary infections. During an initial influenza virus infection, the magnitude of the CD8+ T cell response to both NP(366-374) and PA(224-233) is comparable.[1][2][3] However, upon a secondary encounter with the virus, the immune response is overwhelmingly dominated by T cells specific for the NP(366-374) epitope.[1][2][3][4] This phenomenon has significant implications for vaccine design, as an ideal vaccine should elicit a robust and broad memory response.
The primary driver of this shift in immunodominance lies in the differential presentation of these two epitopes by antigen-presenting cells (APCs). While the NP(366-374) peptide is efficiently presented by both professional APCs, such as dendritic cells (DCs), and non-professional APCs, including infected epithelial cells, the presentation of PA(224-233) is largely restricted to DCs.[1][2][5] This broader presentation of NP(366-374) is thought to provide more extensive and sustained stimulation to NP-specific memory T cells during a recall response.
Interestingly, the mode of antigen presentation also plays a role. Direct presentation by infected cells is the optimal pathway for the NP(366-374) epitope, whereas cross-presentation by APCs is more efficient for the PA(224-233) epitope.[6] Furthermore, in neonatal mice, the immunodominance hierarchy is inverted, with a preferential response to PA(224-233).[7]
Quantitative Comparison of T-Cell Responses
The following tables summarize the quantitative data from key studies comparing the CD8+ T-cell responses to NP(366-374) and PA(224-233) in C57BL/6 mice.
Table 1: Primary vs. Secondary CD8+ T-Cell Response in Lungs
| Time Post-Infection | Response Type | NP(366-374)-specific CD8+ T-cells (% of total CD8+) | PA(224-233)-specific CD8+ T-cells (% of total CD8+) | Reference |
| Day 10 (Primary) | Co-dominant | ~15% | ~15% | [1][2] |
| Day 7 (Secondary) | NP-dominant | ~40% | ~10% | [1][2] |
Table 2: Antigen Presentation by Different Cell Types
| Cell Type | Presentation of NP(366-374) | Presentation of PA(224-233) | Reference |
| Dendritic Cells (in vitro) | Strong | Strong | [1][5] |
| Macrophages (in vitro) | Strong | Weak/Negligible | [1][5] |
| Epithelial Cells (in vivo) | Present | Not Detected | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to assess the immunodominance of NP(366-374) and PA(224-233).
MHC Class I Tetramer Staining and Flow Cytometry
This technique is used to directly enumerate antigen-specific T cells.
-
Objective: To quantify the percentage and absolute number of NP(366-374)- and PA(224-233)-specific CD8+ T cells in various tissues (e.g., lungs, spleen, lymph nodes).
-
Methodology:
-
Prepare single-cell suspensions from the tissue of interest from influenza-infected mice.
-
Stain the cells with fluorescently labeled MHC class I tetramers folded with either the NP(366-374) (ASNENMETM) or PA(224-233) (SSLENFRAYV) peptide.[2]
-
Co-stain with fluorescently-conjugated antibodies against cell surface markers, such as CD8 and CD44, to identify activated/memory CD8+ T cells.
-
Acquire data on a flow cytometer and analyze the percentage and number of tetramer-positive cells within the CD8+ T cell gate.[2]
-
Intracellular Cytokine Staining (ICS)
This assay measures the functional capacity of antigen-specific T cells.
-
Objective: To determine the frequency of T cells that produce effector cytokines (e.g., IFN-γ, TNF-α) upon stimulation with specific peptides.
-
Methodology:
-
Isolate lymphocytes from infected mice.
-
Stimulate the cells in vitro for several hours with the NP(366-374) or PA(224-233) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Fix and permeabilize the cells.
-
Stain with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) and cell surface markers (e.g., anti-CD8).[5][8][9]
-
Analyze the cells by flow cytometry to identify the percentage of CD8+ T cells producing the cytokine(s) of interest in response to each peptide.
-
T-cell Hybridoma Assay for Antigen Presentation
This assay is used to assess the ability of different cell types to present a specific epitope.
-
Objective: To determine which cell populations can process and present the NP(366-374) and PA(224-233) epitopes to T cells.
-
Methodology:
-
Generate T-cell hybridomas specific for NP(366-374)/H-2Db and PA(224-233)/H-2Db. These hybridomas produce a measurable cytokine (e.g., IL-2) upon T-cell receptor (TCR) engagement.
-
Infect different cell types (e.g., dendritic cells, macrophages, epithelial cell lines) with influenza virus in vitro or isolate these cells from infected animals.[1][2]
-
Co-culture the infected or isolated cells with the specific T-cell hybridomas.
-
After an incubation period, measure the amount of cytokine (e.g., IL-2) in the supernatant, typically by ELISA. The amount of cytokine produced is proportional to the level of epitope presentation by the antigen-presenting cell.[1][2]
-
Visualizing the Pathways
The following diagrams illustrate the key processes involved in the generation of the T-cell response to the NP(366-374) and PA(224-233) epitopes.
References
- 1. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. pnas.org [pnas.org]
- 4. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses [openresearch-repository.anu.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Cryptic MHC-E epitope from influenza elicits a potent cytolytic T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epitope-specific regulation of memory programming by differential duration of antigen presentation to influenza-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Viral Landscapes: A Comparison of NP(366-374) Specific T-Cell Cross-Reactivity with Viral Variants
For Immediate Publication
[City, State] – [Date] – In the intricate dance between the host immune system and evolving viral pathogens, the specificity and cross-reactivity of T-cell responses are paramount. This guide delves into the cross-reactivity of cytotoxic T-lymphocytes (CTLs) specific for the influenza A virus nucleoprotein (NP) epitope, NP(366-374), with various viral variants. Understanding the nuances of this interaction is critical for the development of broadly protective vaccines and T-cell-based immunotherapies. Here, we provide a comparative analysis supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Data Presentation: Quantitative Analysis of T-Cell Cross-Reactivity
The ability of NP(366-374) specific T-cells to recognize and eliminate cells infected with different viral variants is a key measure of their protective potential. The following tables summarize quantitative data from studies assessing the cross-reactivity of these T-cells with a mutant influenza A virus variant.
Table 1: Cross-Reactive Cytokine Production by NP(366-374) Specific T-Cells
This table presents data from an intracellular cytokine staining (ICS) assay, measuring the percentage of interferon-gamma (IFN-γ) producing CD8+ T-cells after stimulation with the wild-type (WT) NP(366-374) peptide and a mutant peptide with a single amino acid substitution.
| T-Cell Specificity | Peptide Stimulant | Mean % of IFN-γ+ CD8+ T-Cells | Standard Deviation |
| NP(366-374) | Wild-Type NP(366-374) | 15.2 | 2.1 |
| NP(366-374) | Mutant NP(366-374) | 3.5 | 0.8 |
Data extracted and summarized from a study by Topham et al.[1]
Table 2: Cytotoxic Activity of NP(366-374) Specific T-Cells Against Variant-Infected Cells
This table showcases the results of a 51Chromium release assay, quantifying the ability of NP(366-374) specific CTLs to lyse target cells pulsed with either the wild-type or a mutant NP(366-374) peptide.
| T-Cell Specificity | Target Cells Pulsed With | Effector to Target Ratio | Mean % Specific Lysis | Standard Deviation |
| NP(366-374) | Wild-Type NP(366-374) | 30:1 | 65.8 | 4.5 |
| NP(366-374) | Mutant NP(366-374) | 30:1 | 12.3 | 2.2 |
Data extracted and summarized from a study by Topham et al.[1]
Cross-Reactivity with SARS-CoV-2: An Indirect Association
While the cross-reactivity of NP(366-374) specific T-cells with influenza variants is well-documented, direct recognition of SARS-CoV-2 epitopes by this specific T-cell population is not yet established in the literature. However, the broader concept of "heterologous immunity," where T-cells generated in response to one pathogen can recognize another, unrelated pathogen, has been explored between influenza A virus and SARS-CoV-2.[2][3] Studies have identified cross-reactivity between T-cells specific for the influenza M1(58-66) epitope and certain SARS-CoV-2 epitopes.[3] This suggests that prior influenza infection or vaccination may influence the T-cell response to SARS-CoV-2, although a direct role for NP(366-374) specific T-cells in this process remains to be elucidated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Intracellular Cytokine Staining (ICS)
Objective: To quantify the frequency of antigen-specific T-cells that produce cytokines upon stimulation.
Methodology:
-
Cell Preparation: Isolate splenocytes from immunized mice and prepare a single-cell suspension.
-
Stimulation: Incubate 1-2 x 106 splenocytes per well in a 96-well plate with the respective peptides (e.g., wild-type NP(366-374), mutant NP(366-374)) at a final concentration of 1 µg/mL for 5-6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A) for the final 4-5 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against the cytokine of interest (e.g., IFN-γ) for 30 minutes at 4°C.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of cytokine-positive cells within the CD8+ T-cell population.
51Chromium Release Assay
Objective: To measure the cytotoxic activity of T-cells against target cells presenting a specific epitope.
Methodology:
-
Target Cell Preparation: Label target cells (e.g., EL-4) with 51Cr by incubating them with Na251CrO4 for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the specific peptide (e.g., wild-type NP(366-374), mutant NP(366-374)) at a concentration of 1 µM for 1 hour at 37°C.
-
Co-culture: Co-culture the peptide-pulsed target cells with effector T-cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: 51Cr release from target cells incubated with media alone.
-
Maximum Release: 51Cr release from target cells lysed with a detergent.
-
Visualizing the Molecular Mechanisms
To better understand the processes underlying T-cell recognition and response, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
Caption: MHC Class I Antigen Presentation Pathway for Viral Peptides.
Caption: T-Cell Receptor Signaling Pathway upon Antigen Recognition.
Caption: Experimental Workflow for Assessing T-Cell Cross-Reactivity.
References
Functional Avidity of NP(366-374) Specific CD8+ T-Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional avidity of CD8+ T-cells is crucial for designing effective vaccines and immunotherapies. Functional avidity refers to the concentration of a specific peptide-MHC (pMHC) complex required to elicit a half-maximal response from a T-cell.[1][2] This guide provides a comparative analysis of high versus low avidity CD8+ T-cells specific for the immunodominant influenza A virus nucleoprotein epitope, NP(366-374), and details the experimental protocols used to assess this critical T-cell characteristic.
Comparison: High vs. Low Functional Avidity CD8+ T-Cells
The functional avidity of a T-cell population is a key determinant of its in vivo efficacy. High-avidity T-cells are more sensitive to low concentrations of their cognate antigen and are generally considered more effective at clearing viral infections and eliminating tumor cells.[3][4] However, there are contexts, such as chronic antigen exposure, where lower-avidity cells may be less prone to exhaustion and play a significant role.[3][5]
The NP(366-374) epitope is a well-studied model for CD8+ T-cell responses in C57BL/6 mice, where it is presented by the H2Db MHC class I molecule.[6] Studies comparing high and low avidity T-cells specific for this and other epitopes have revealed significant functional differences.
Table 1: Comparative Characteristics of High vs. Low Avidity CD8+ T-Cells
| Feature | High-Avidity CD8+ T-Cells | Low-Avidity CD8+ T-Cells |
| Antigen Sensitivity (EC50) | Lower peptide concentration required for half-maximal response.[2] | Higher peptide concentration required for half-maximal response. |
| In Vivo Efficacy | Superior viral clearance and tumor eradication.[3][7] Can recognize infected cells very early after infection.[3] | Generally less effective at viral clearance.[3] May provide superior anti-tumor immunity in some contexts due to lower exhaustion.[8][9] |
| Cytotoxicity | More potent lytic activity against target cells, even at low antigen density.[6][7] | Lower killing capacity, especially at low antigen density.[4] |
| Cytokine Production | Robust production of effector cytokines like IFN-γ and TNF-α upon stimulation.[10] | Reduced cytokine production compared to high-avidity counterparts. |
| Exhaustion Markers (e.g., PD-1, TIM3) | More susceptible to exhaustion in chronic stimulation settings, expressing higher levels of inhibitory molecules.[5][7][11] | Less prone to exhaustion; exhibit lower expression of inhibitory molecules.[7][8] |
| Proliferation | May exhibit greater proliferation upon initial antigen encounter. | May show sustained proliferation in chronic antigen settings due to reduced exhaustion. |
| Memory Formation | Can differentiate into effective memory populations.[12] | Can also differentiate into memory T-cells, providing a persistent repertoire.[12] |
Experimental Protocols for Measuring Functional Avidity
Several key experimental procedures are used to quantify the functional avidity of NP(366-374) specific CD8+ T-cells.
In Vivo Cytotoxicity Assay
This assay directly measures the cytotoxic potential of CD8+ T-cells within a living organism, providing a holistic view of their killing efficiency.[13]
Methodology:
-
Target Cell Preparation: Splenocytes from a naive donor mouse are split into two populations.
-
Peptide Pulsing: One population is pulsed with the NP(366-374) peptide ("target cells"), while the other remains unpulsed ("control cells").[14][15]
-
Fluorescent Labeling: The two cell populations are labeled with different concentrations of a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester), resulting in CFSEhigh and CFSElow populations.[14][15]
-
Injection: The labeled target and control cells are mixed in a 1:1 ratio and injected intravenously into recipient mice that have been previously immunized or infected to generate an NP(366-374)-specific CD8+ T-cell response. Naive mice are used as a control group.[13]
-
Analysis: After a set period (e.g., 20 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.[13]
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus naive mice.[14]
References
- 1. Increased Cytotoxic T-Lymphocyte Epitope Variant Cross-Recognition and Functional Avidity Are Associated with Hepatitis C Virus Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constant regulation for stable CD8 T‐cell functional avidity and its possible implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Modulation of Avidity in Highly Sensitive CD8+ Effector T Cells Following Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Low Avidity T Cells Do Not Hinder High Avidity T Cell Responses Against Melanoma [frontiersin.org]
- 5. Functional Avidity: A Measure to Predict the Efficacy of Effector T Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Functional differences between low- and high-affinity CD8+ T cells in the tumor environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low-avidity T cells drive endogenous tumor immunity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tracing and characterization of the low-avidity self-specific T cell repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 15. Murine in vivo CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
Scrambled Peptide Controls for NP (366-374) Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate negative control is paramount for the validation of immunological assays. This guide provides a comprehensive comparison of the influenza A virus nucleoprotein (NP) epitope (366-374) and its corresponding scrambled peptide control, supported by experimental principles and detailed methodologies.
The NP (366-374) peptide (sequence: ASNENMETM) is a well-characterized, immunodominant H-2Db-restricted epitope of the influenza A virus nucleoprotein, frequently used in studies of T-cell immunity. A scrambled peptide control, which consists of the same amino acids as the epitope but in a randomized sequence, serves as an essential tool to demonstrate the specificity of the observed immune response. The rationale is that the specific sequence of the epitope is critical for its recognition by T-cell receptors (TCRs), and a scrambled version should not elicit a response.
Performance Comparison: NP (366-374) vs. Scrambled Control
For illustrative purposes, the following table summarizes the expected comparative performance based on established immunological principles.
| Assay Type | Performance Metric | NP (366-374) Peptide | Scrambled Peptide Control | Rationale |
| ELISPOT | Number of IFN-γ spots per 10^6 cells | High | Low / Negligible | Specific T-cells recognize and are activated by the NP (366-374) epitope, leading to cytokine secretion. The scrambled sequence is not recognized. |
| Intracellular Cytokine Staining (ICS) | Percentage of IFN-γ+ CD8+ T-cells | Significantly increased | No significant increase | TCRs on CD8+ T-cells specifically bind to the NP (366-374)-MHC complex, triggering intracellular cytokine production. The scrambled peptide-MHC complex is not recognized. |
| Cytotoxicity Assay | Percentage of specific lysis of target cells | High | Low / Negligible | NP (366-374)-specific cytotoxic T-lymphocytes (CTLs) recognize and kill target cells pulsed with the epitope. Target cells pulsed with the scrambled peptide are not recognized and therefore not lysed. |
Note: The values in this table are illustrative of expected outcomes and not derived from a specific head-to-head study found in the search results.
Commercially available scrambled versions of the NP (366-374) peptide are offered by suppliers such as JPT Peptide Technologies. These scrambled sequences are typically cross-checked against protein databases to ensure they do not correspond to any known natural protein sequence, which could potentially elicit an off-target immune response.
Experimental Protocols
Detailed methodologies for key experiments used to assess the immunogenicity of the NP (366-374) peptide are provided below. A scrambled peptide control should be run in parallel in all experiments.
IFN-γ ELISPOT Assay
This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-human/mouse IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (or similar enzyme conjugate)
-
BCIP/NBT substrate
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
NP (366-374) peptide and scrambled control peptide (e.g., 10 µg/mL)
-
Positive control (e.g., PHA or anti-CD3 antibody)
-
Negative control (culture medium with DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Plate Coating: Coat the ELISPOT plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.
-
Cell Plating: Add PBMCs or splenocytes to the wells (e.g., 2-3 x 10^5 cells/well).
-
Stimulation: Add the NP (366-374) peptide, scrambled control peptide, positive control, or negative control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate. Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader.
Intracellular Cytokine Staining (ICS)
This flow cytometry-based assay detects the production of intracellular cytokines in response to peptide stimulation.
Materials:
-
PBMCs or splenocytes
-
NP (366-374) peptide and scrambled control peptide (e.g., 1-10 µg/mL)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Stimulation: Incubate cells with the NP (366-374) peptide, scrambled control, or other controls for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add a protein transport inhibitor and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then, permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines for 30 minutes at room temperature.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells within the CD8+ T-cell population.
In Vivo Cytotoxicity Assay
This assay measures the ability of peptide-specific CTLs to kill target cells in vivo.
Materials:
-
Syngeneic splenocytes for target cells
-
NP (366-374) peptide and scrambled control peptide
-
Fluorescent dyes (e.g., CFSE or other cell proliferation dyes) at high and low concentrations
-
Experimental mice (previously immunized or infected)
Procedure:
-
Target Cell Preparation: Divide syngeneic splenocytes into two populations.
-
Peptide Pulsing: Pulse one population with the NP (366-374) peptide and the other with the scrambled control peptide.
-
Fluorescent Labeling: Label the NP (366-374)-pulsed cells with a high concentration of a fluorescent dye (e.g., CFSE^high) and the scrambled peptide-pulsed cells with a low concentration (CFSE^low).
-
Adoptive Transfer: Mix the two labeled populations at a 1:1 ratio and inject them intravenously into the experimental mice.
-
In Vivo Killing: Allow 4-18 hours for in vivo killing to occur.
-
Spleen Harvesting and Analysis: Harvest the spleens from the recipient mice and prepare a single-cell suspension.
-
Flow Cytometry: Analyze the cell suspension by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in experimental mice / ratio in control mice)] x 100.
Visualizations
T-Cell Activation Signaling Pathway
The following diagram illustrates the initial steps of T-cell activation upon recognition of the specific peptide-MHC complex.
Experimental Workflow for T-Cell Assays
This diagram outlines the general workflow for conducting T-cell assays using the NP (366-374) peptide and its scrambled control.
Introduction to Influenza NP (366-374) as a T-Cell Epitope
A Comprehensive Guide to the T-Cell Response to Influenza Nucleoprotein (NP) Epitope (366-374): A Human vs. Murine Comparison
For researchers, scientists, and drug development professionals, understanding the nuances of the immune response to viral epitopes is paramount for the development of effective vaccines and therapeutics. The nucleoprotein (NP) of the influenza A virus is a critical target for the cellular immune response, being highly conserved across different viral strains. The specific epitope NP (366-374) has been a focal point of immunological research, particularly in murine models. This guide provides an objective comparison of the human versus murine T-cell response to this epitope and its human analogues, supported by experimental data and detailed methodologies.
The NP (366-374) peptide, with the amino acid sequence ASNENMETM, is a well-characterized, immunodominant CD8+ T-cell epitope in C57BL/6 mice, where it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2] This epitope is a cornerstone of influenza research in murine models due to its robust and reproducible immunogenicity. In humans, the T-cell response to influenza NP is more heterogeneous, with different epitopes being immunodominant depending on the individual's Human Leukocyte Antigen (HLA) type. While the exact NP (366-374) sequence is not a primary target in most human populations studied, other NP epitopes elicit strong T-cell responses and serve as a basis for comparison.
Comparative Analysis of Murine and Human T-Cell Responses
The T-cell response to influenza NP epitopes exhibits both similarities and striking differences between mice and humans, primarily revolving around immunodominance, MHC restriction, and the characteristics of the T-cell receptor (TCR) repertoire.
Immunodominance and MHC/HLA Restriction
In mice (specifically C57BL/6), the NP (366-374) epitope is a dominant target of the CD8+ T-cell response, particularly during a secondary infection.[2] This response is restricted to the H-2Db MHC class I molecule. The immunodominance of this single epitope simplifies the study of T-cell memory and efficacy in a controlled model system.
In humans , the CD8+ T-cell response to influenza NP is directed against a broader range of epitopes, and the immunodominance hierarchy is largely dictated by the individual's HLA haplotype. For individuals expressing HLA-A02:01, a common allele, the matrix protein 1 (M1) epitope M1 (58-66) is often immunodominant.[1][3] However, numerous studies have identified immunodominant CD8+ T-cell responses to various NP epitopes restricted by other HLA alleles, such as HLA-B51:01 and HLA-A*24.[4] The NP protein is a significant target of the human CD8+ T-cell response, with some studies indicating that NP-specific responses can be more prominent than M1-specific responses in certain individuals.[2]
| Feature | Murine (C57BL/6) | Human |
| Primary NP Epitope | NP (366-374) (ASNENMETM) | Varies by HLA type (e.g., NP458-466 for HLA-A02:01, NPDAT for HLA-B51:01) |
| MHC/HLA Restriction | H-2Db | Multiple HLA-A and HLA-B alleles |
| Immunodominance | Highly immunodominant, especially in secondary response. | Heterogeneous; often subdominant to M1 epitopes in HLA-A2+ individuals, but can be immunodominant with other HLA types. |
T-Cell Receptor (TCR) Repertoire
The TCR repertoire responding to the NP (366-374) epitope in mice has been extensively studied and is characterized by a "public" response. This means that different individual mice often utilize TCRs with identical or highly similar Vβ gene segments and CDR3 sequences to recognize this epitope. This restricted repertoire simplifies the tracking of antigen-specific T-cells.[5]
The human TCR repertoire against influenza NP epitopes is generally more "private," with a greater diversity of TCRs being utilized across different individuals, even those sharing the same HLA type. However, public TCRs have also been identified in human responses to certain influenza epitopes, suggesting some level of convergent selection. Studies on the A2/M158 epitope show that while a diverse repertoire exists, certain TCR clonotypes can dominate the response within an individual.[6]
| Feature | Murine (NP 366-374) | Human (NP epitopes) |
| TCR Repertoire | Predominantly public; restricted Vβ usage. | Largely private; more diverse TCR usage. |
| TCR Diversity | Lower diversity within the responding population. | Higher diversity across individuals. |
Functional Responses: Cytokine Production
Upon stimulation with the NP (366-374) peptide, murine CD8+ T-cells produce a characteristic Th1 cytokine profile, with high levels of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are crucial for antiviral activity and viral clearance.
Human CD8+ T-cells responding to influenza NP epitopes also exhibit a robust Th1 cytokine response, primarily producing IFN-γ and TNF-α. The frequency of these cytokine-producing cells can be quantified to assess the magnitude of the immune response. Multifunctional T-cells, which produce multiple cytokines simultaneously, are thought to be particularly effective in viral control.[4]
| Cytokine | Murine (NP 366-374) | Human (NP epitopes) |
| IFN-γ | High production by responding CD8+ T-cells. | High production by responding CD8+ T-cells. |
| TNF-α | Significant production by responding CD8+ T-cells. | Significant production by responding CD8+ T-cells. |
| IL-2 | Produced, associated with T-cell proliferation and memory. | Produced, associated with T-cell proliferation and memory. |
Experimental Protocols
Accurate comparison of T-cell responses relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize T-cell responses to influenza NP epitopes.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells at the single-cell level.
Materials:
-
PVDF-bottom 96-well plates
-
Anti-mouse or anti-human IFN-γ capture antibody
-
Biotinylated anti-mouse or anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI-1640 medium with 10% FBS
-
NP (366-374) peptide (for murine cells) or relevant human NP peptide
-
Positive control (e.g., PHA or anti-CD3/CD28 beads)
-
Negative control (medium alone)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes (murine) or Peripheral Blood Mononuclear Cells (PBMCs) (human). Add 2x10^5 to 5x10^5 cells per well.
-
Stimulation: Add the NP peptide to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the wells to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the wells and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells, including their phenotype.
Materials:
-
FACS tubes or 96-well U-bottom plates
-
RPMI-1640 medium with 10% FBS
-
NP peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well plate, stimulate 1-2x10^6 splenocytes or PBMCs with the NP peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) or Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with a fixable viability dye. Then, stain for cell surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-positive cells within the CD8+ T-cell population.
MHC/HLA Tetramer Staining
Tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells based on their TCR specificity.
Materials:
-
FACS tubes or 96-well U-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated H-2Db/NP(366-374) tetramer (murine) or HLA/NP peptide tetramer (human)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of 1-2x10^6 splenocytes or PBMCs.
-
Tetramer Staining: Incubate the cells with the fluorochrome-conjugated tetramer for 30-60 minutes at room temperature or 37°C (optimal conditions may vary depending on the tetramer).
-
Surface Staining: Add antibodies against cell surface markers and a viability dye and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Acquire the data on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of tetramer-positive cells within the CD8+ T-cell population.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the T-cell response can aid in understanding the underlying mechanisms.
Antigen Processing and Presentation Pathway (MHC Class I)
Caption: MHC Class I antigen presentation pathway for influenza NP.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
Experimental Workflow for T-Cell Response Analysis
Caption: Workflow for analyzing T-cell responses to NP epitopes.
Conclusion
The comparison of murine and human T-cell responses to the influenza NP (366-374) epitope and its analogues reveals fundamental principles of cellular immunity. The murine model, with its well-defined H-2Db restricted and immunodominant NP (366-374) response, offers a powerful system for dissecting the mechanisms of T-cell activation, memory, and effector function. In contrast, the human response is more complex and heterogeneous, reflecting the diversity of HLA alleles in the population. While this complexity presents challenges, it also underscores the importance of identifying multiple conserved epitopes for the development of a "universal" influenza vaccine that can elicit protective T-cell responses across a broad range of individuals. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate these critical immune responses and advance the development of next-generation influenza vaccines and therapies.
References
- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantification of repertoire diversity of influenza-specific epitopes with predominant public or private TCR usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central memory T cells with key TCR repertoires and gene expression profiles dominate influenza CD8+ T cell pools across the human lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Impact of NP (366-374) Epitope Mutations on T-Cell Recognition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nucleoprotein (NP) of Influenza A virus is a major target for cytotoxic T-lymphocyte (CTL) responses, with the NP (366-374) epitope (ASNENMETM in the context of the H-2Db MHC class I molecule) being immunodominant in certain mouse strains. Understanding how mutations within this epitope affect T-cell recognition is crucial for the development of broadly protective influenza vaccines and for monitoring viral escape from immune surveillance. This guide provides a comparative analysis of the impact of various mutations on T-cell recognition, supported by experimental data, detailed protocols, and visual workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of specific mutations within the NP (366-374) epitope on key aspects of T-cell recognition.
Table 1: Impact of NP (366-374) Mutations on T-Cell Effector Function
| Epitope Variant | Mutation | Experimental Assay | Readout | Result | Reference |
| Wild-type (NP_366-374) | None | Intracellular Cytokine Staining (IFN-γ) | % of IFN-γ+ CD8+ T-cells | Baseline | [1] |
| NPN3A | N368A | Intracellular Cytokine Staining (IFN-γ) | % of IFN-γ+ CD8+ T-cells | Diminished stimulation of wild-type specific T-cells | [1][2] |
| NP_370S | N370S | CTL Assay | % Specific Lysis | Partial loss of recognition | [3] |
| NP_370D | N370D | CTL Assay | % Specific Lysis | Partial loss of recognition | [3] |
| NP_370T | N370T | CTL Assay | % Specific Lysis | Partial loss of recognition | [3] |
| NP_374T | M374T | CTL Assay | % Specific Lysis | Complete loss of recognition | [3] |
| Anchor Residue Mutant (pos 5) | N370Q | CTL Assay | % Specific Lysis | Complete loss of recognition | [3][4] |
| Anchor Residue Mutant (pos 9) | M374T | CTL Assay | % Specific Lysis | Complete loss of recognition | [3][4] |
| NPM6A | M371A | Intracellular Cytokine Staining (IFN-γ) | % of IFN-γ+ CD8+ T-cells | Non-cross-reactive with wild-type | [5] |
Table 2: Impact of NP (366-374) Mutations on Peptide-MHC Class I Binding
| Epitope Variant | Mutation | Experimental Assay | Readout | Result | Reference |
| Wild-type (NP_366-374) | None | Thermostability Assay | Tm (°C) | 51.8 ± 0.7 | [2][5] |
| NPN3A | N368A | Thermostability Assay | Tm (°C) | 51.4 ± 1.0 (Comparable to WT) | [2] |
| NPM6A | M371A | Thermostability Assay | Tm (°C) | 63.3 ± 0.7 (Higher than WT) | [5] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the peptide-MHC (pMHC) complex by the T-cell receptor initiates a signaling cascade that leads to T-cell activation, proliferation, and effector functions. The diagram below illustrates the key components of this pathway.
Experimental Workflow for T-Cell Recognition Analysis
The following diagram outlines a typical experimental workflow to assess the impact of epitope mutations on T-cell recognition.
Experimental Protocols
Intracellular Cytokine Staining (ICS)
This assay quantifies the frequency of antigen-specific T-cells that produce a particular cytokine upon stimulation.
Methodology:
-
Cell Preparation: Isolate splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs) from vaccinated/infected individuals.
-
Stimulation: Incubate 1-2 x 10^6 cells with the wild-type or mutant NP (366-374) peptide (typically 1-10 µg/mL) in the presence of a co-stimulatory molecule (e.g., anti-CD28) and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours at 37°C. Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit to allow intracellular antibodies to access their targets.
-
Intracellular Staining: Stain the cells with a fluorescently-conjugated antibody against the cytokine of interest (e.g., anti-IFN-γ) for 30 minutes at room temperature.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.
ELISpot Assay
The ELISpot assay is a highly sensitive method to detect and quantify cytokine-secreting cells at the single-cell level.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
-
Cell Seeding: Wash the plate and block with a serum-containing medium. Add isolated splenocytes or PBMCs to the wells, typically at 2-5 x 10^5 cells/well.
-
Stimulation: Add the wild-type or mutant peptides to the respective wells and incubate for 18-24 hours at 37°C.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate) and incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a substrate solution that will form a colored precipitate (spot) where the cytokine was secreted.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader. Results are typically expressed as spot-forming cells (SFCs) per million input cells.
Cytotoxicity (CTL) Assay (Chromium-51 Release Assay)
This assay measures the ability of CTLs to lyse target cells presenting a specific epitope.
Methodology:
-
Target Cell Preparation: Use a suitable target cell line (e.g., EL-4) that expresses the appropriate MHC class I molecule (H-2Db).
-
Peptide Pulsing and Labeling: Incubate the target cells with the wild-type or mutant peptide. Label the peptide-pulsed target cells with Sodium Chromate (51Cr) for 1 hour at 37°C.
-
Effector Cell Preparation: Isolate splenocytes from immunized mice to serve as effector cells.
-
Co-incubation: Co-culture the 51Cr-labeled target cells with the effector cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours at 37°C.
-
Measurement of 51Cr Release: Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated without effector cells.
-
Maximum release is from target cells lysed with a detergent.
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 4. cd-genomics.com [cd-genomics.com]
- 5. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Correlating NP(366-374) T-Cell Frequency with Viral Clearance in Influenza Infection: A Comparative Guide
The cellular immune response, particularly the activity of cytotoxic CD8+ T-cells, is a critical component of the host defense against influenza virus infection. A key target for this response is the highly conserved nucleoprotein (NP), with the NP(366-374) epitope being a dominant focus of CD8+ T-cells in certain genetic backgrounds. A higher frequency of NP(366-374)-specific T-cells is strongly correlated with enhanced viral clearance and improved disease outcomes. This guide provides a comparative overview of the experimental data supporting this correlation, details the methodologies used, and visualizes the key biological and experimental processes involved.
Quantitative Data Summary
The relationship between the magnitude of the NP(366-374)-specific CD8+ T-cell response and the ability to control viral replication has been demonstrated in multiple studies. The following tables summarize key quantitative findings.
| Study Cohort/Model | T-Cell Frequency Measurement | Key Findings | Reference |
| Aged Mice | Intracellular Cytokine Staining (ICS) for IFN-γ | Mice that successfully cleared the virus had 5-15% NP(366-374)-specific CD8+ T-cells in their lungs. | [1] |
| Aged Mice | Intracellular Cytokine Staining (ICS) for IFN-γ | Mice with detectable viral loads had less than 5% NP(366-374)-specific CD8+ T-cells. | [1] |
| Young Mice | Intracellular Cytokine Staining (ICS) for IFN-γ | All young mice cleared the virus and exhibited an average of 15% NP(366-374)-specific CD8+ T-cells. | [1] |
| C57BL/6 Mice | Tetramer Staining | A higher frequency of NP-specific CD8+ T-cells correlated with increased survival after a heterosubtypic challenge. | [2] |
| C57BL/6 Mice | Tetramer Staining | The frequency of NP-specific CD8+ T-cells was proportional to the initial virus dose. | [2] |
Comparison of T-Cell Frequency Measurement Techniques
The choice of assay for quantifying T-cell frequency is critical. The two most common methods are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Principle | Measures the frequency of cytokine-secreting cells by capturing secreted cytokines on a membrane, resulting in "spots". | Detects intracellular cytokines within individual cells using fluorescently labeled antibodies, analyzed by flow cytometry.[3] |
| Primary Output | Number of spot-forming cells (SFC) per million peripheral blood mononuclear cells (PBMCs).[4] | Percentage of cytokine-positive cells within a specific cell population (e.g., CD8+ T-cells).[3] |
| Sensitivity | Generally considered more sensitive for detecting low-frequency responses.[5][6] | Sensitivity can be comparable to ELISpot for certain cytokines like IFN-γ.[3] |
| Phenotyping | Does not provide information on the phenotype of the cytokine-producing cell. | Allows for multi-parameter analysis, identifying the specific cell subsets (e.g., CD4+ vs. CD8+, memory subsets) that are responding.[3][7] |
| Multiplexing | Can be adapted for dual-color analysis but is more limited in multiplexing capacity. | Can simultaneously measure multiple cytokines and cell surface markers in a single sample.[8][9] |
| Throughput | Can be high-throughput for single-cytokine analysis. | Can be high-throughput with the use of 96-well plates and automated analysis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summaries of standard protocols for the key experiments.
IFN-γ ELISpot Assay
This assay enumerates cells secreting IFN-γ in response to stimulation with the NP(366-374) peptide.
-
Plate Coating: 96-well nitrocellulose plates are coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.[10][11]
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are added to the wells at a concentration of 2 x 10^5 cells per well.[10]
-
Stimulation: Cells are cultured for 20-48 hours with the NP(366-374) peptide at a concentration of 2 µg/ml.[10][11] Positive (e.g., PHA or SEB) and negative (medium alone) controls are included.
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of an enzyme conjugate (e.g., alkaline phosphatase) and a chromogenic substrate, which results in the formation of colored spots.[4]
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFU) per million cells.[12][13]
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This method allows for the phenotyping of cytokine-producing cells.
-
Cell Stimulation: 1-2 x 10^6 PBMCs are stimulated for several hours (typically 6 hours) with the NP(366-374) peptide.[14][15] A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines within the cell.[9]
-
Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers such as CD3, CD8, and a viability dye to exclude dead cells.[8][15]
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.[8][14]
-
Intracellular Staining: Cells are stained with a fluorescently-labeled antibody against IFN-γ.[8]
-
Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The data is then analyzed to determine the percentage of CD8+ T-cells that are positive for IFN-γ.[16]
Viral Load Quantification by RT-qPCR
This technique measures the amount of viral RNA in a sample.
-
RNA Extraction: Viral RNA is extracted from respiratory samples (e.g., nasal swabs, lung tissue) using a commercial kit.[17]
-
Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then amplified using primers and a fluorescently labeled probe specific for a conserved region of the influenza A virus, such as the matrix (M) gene.[17][18] The amplification is monitored in real-time.
-
Quantification: The viral load is determined by comparing the amplification cycle threshold (Ct) value of the sample to a standard curve generated from known quantities of viral RNA.[17][19] Results are often expressed as viral RNA copies per milliliter of the sample.[18]
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key biological and experimental processes.
Caption: TCR signaling pathway in a CD8+ T-cell upon recognition of the NP(366-374) epitope.
Caption: General experimental workflow for correlating T-cell frequency with viral load.
Caption: The logical link between high T-cell frequency and enhanced viral clearance.
References
- 1. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The frequency and function of nucleoprotein-specific CD8+ T cells are critical for heterosubtypic immunity against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 4. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. ELISpot vs ICS Assays: Perfect Method in Immuno-Oncology Trials| CellCarta [cellcarta.com]
- 8. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lerner.ccf.org [lerner.ccf.org]
- 10. Frontiers | OVX836 Heptameric Nucleoprotein Vaccine Generates Lung Tissue-Resident Memory CD8+ T-Cells for Cross-Protection Against Influenza [frontiersin.org]
- 11. Protection from Respiratory Virus Infections Can Be Mediated by Antigen-Specific Cd4+ T Cells That Persist in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [biblio.ugent.be]
- 14. med.virginia.edu [med.virginia.edu]
- 15. anilocus.com [anilocus.com]
- 16. viroclinics.com [viroclinics.com]
- 17. Influenza A viral loads in respiratory samples collected from patients infected with pandemic H1N1, seasonal H1N1 and H3N2 viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: PPE and Handling Protocols for Influenza A NP (366-374) Peptide
Essential guidance for the safe laboratory handling, storage, and disposal of the synthetic peptide Influenza A NP (366-374), ensuring personnel safety and data integrity.
For researchers and drug development professionals working with the Influenza A NP (366-374) peptide, a synthetic, non-infectious reagent, adherence to proper safety and handling protocols is paramount. While this peptide is not biologically hazardous, it is crucial to follow standard laboratory chemical safety practices to protect personnel and prevent contamination of experiments. This guide provides a comprehensive operational and disposal plan.
Personal Protective Equipment (PPE)
Standard laboratory PPE is sufficient for handling the Influenza A NP (366-374) peptide. The primary goal is to prevent inhalation, skin, and eye contact.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | Protects skin from accidental contact. Should be changed if contaminated.[1][2][3] |
| Eye Protection | Safety glasses or goggles | Shields eyes from splashes, particularly during reconstitution.[1][2] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from spills.[1][2] |
| Respiratory Protection | Not generally required | A fume hood or biosafety cabinet should be used when handling the lyophilized powder to prevent inhalation.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling the peptide from the moment it arrives in the lab until its final disposal is critical for safety and experimental success.
Receiving and Storage
Upon receiving the lyophilized peptide, it is essential to inspect the packaging for any damage. Proper storage is crucial for maintaining the peptide's stability.
| Condition | Specification | Rationale |
| Initial Storage | Store at -20°C or -80°C in a tightly sealed container.[1][4] | Prevents degradation of the lyophilized powder. |
| Handling Before Use | Allow the vial to warm to room temperature before opening.[4] | Minimizes condensation, which can affect peptide stability. |
| Reconstituted Storage | For short-term use, store at 2°C–8°C. For long-term storage, aliquot and freeze at -20°C or -80°C.[1][5] | Avoids repeated freeze-thaw cycles that can degrade the peptide.[1][4] |
Experimental Workflow
The following diagram outlines the standard workflow for handling the Influenza A NP (366-374) peptide during an experiment.
Experimental Protocols
Reconstitution of Lyophilized Peptide:
-
Bring the vial of lyophilized peptide to room temperature in a desiccator.[6]
-
Work in a designated clean area, such as a laminar flow hood, to minimize contamination.[2]
-
Add the appropriate sterile solvent (e.g., sterile bacteriostatic water) to the vial.[1]
-
Gently swirl or sonicate the vial to dissolve the peptide. Avoid vigorous shaking.[1]
-
If not for immediate use, divide the reconstituted peptide into single-use aliquots.[1]
Spill Response:
In the event of a spill, the following steps should be taken:
-
Wear appropriate PPE, including gloves and eye protection.[7]
-
For a powder spill, carefully sweep up the material and place it in a sealed container for disposal.[8]
-
For a liquid spill, absorb the solution with an inert material and place it in a sealed container.[7]
-
Clean the spill area thoroughly with soap and water.[8]
Disposal Plan
Proper disposal of peptide waste is essential to maintain a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Peptide | Dispose of as chemical waste according to your institution's guidelines.[2][9] |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container.[2] |
| Contaminated PPE (e.g., gloves) | Place in a designated hazardous waste container.[2] |
The following flowchart illustrates the decision-making process for the disposal of materials contaminated with the Influenza A NP (366-374) peptide.
By adhering to these safety and logistical guidelines, researchers can handle the Influenza A NP (366-374) peptide safely and effectively, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning work.[2]
References
- 1. realpeptides.co [realpeptides.co]
- 2. peptide24.store [peptide24.store]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 4. genscript.com [genscript.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. peptide.com [peptide.com]
- 7. abcepta.com [abcepta.com]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
